N-Isopropyl 3-fluorobenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-N-propan-2-ylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFBPSJICUZBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404256 | |
| Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459218-95-2 | |
| Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to N-Isopropyl 3-fluorobenzamide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl 3-fluorobenzamide is a halogenated aromatic amide that serves as a valuable building block in modern medicinal chemistry. Its structure, featuring a fluorinated phenyl ring coupled to an isopropylamide moiety, makes it a key intermediate in the synthesis of complex therapeutic agents, notably Janus kinase (JAK) inhibitors.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), affecting parameters such as metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, characterization data, and its application in drug discovery.
Chemical Identity and Properties
This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-N-(propan-2-yl)benzamide | N/A |
| Synonyms | 3-Fluoro-N-isopropylbenzamide | [1] |
| CAS Number | 459218-95-2 | [4] |
| Molecular Formula | C₁₀H₁₂FNO | [4] |
| Molecular Weight | 181.21 g/mol | [4] |
| Appearance | White to off-white solid | Assumed based on analogs |
| Storage | Store at -20°C for long-term stability | [4] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the formation of an amide bond between a 3-fluorobenzoyl derivative and isopropylamine. Two primary, reliable methods are presented here: the acyl chloride method and the direct amide coupling method.
Method 1: Acyl Chloride Route
This is a classic and robust two-step method that proceeds through a highly reactive acyl chloride intermediate.
Caption: Synthesis of this compound via the acyl chloride method.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous toluene or dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the isopropylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, 1M HCl, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.
Method 2: Direct Amide Coupling
This method utilizes modern coupling reagents to form the amide bond directly from the carboxylic acid in a one-pot synthesis, often under milder conditions.
Caption: Synthesis of this compound via direct amide coupling.
-
Dissolve 3-fluorobenzoic acid (1.0 eq), a coupling agent such as EDCI (1.5 eq) and HOBt (1.2 eq), in an anhydrous aprotic solvent like DMF.
-
Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.
-
Add isopropylamine (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Once the reaction is complete, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.
Characterization and Spectroscopic Data
While specific experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on the analysis of its non-fluorinated analog, N-Isopropylbenzamide, and known spectroscopic principles.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the aromatic protons.
-
Isopropyl Group: A doublet at approximately 1.25 ppm (6H) for the two methyl groups and a septet (or multiplet) between 4.2-4.3 ppm (1H) for the CH proton.[5]
-
Aromatic Protons: The four protons on the fluorinated benzene ring will appear as complex multiplets in the range of 7.2-7.8 ppm. The fluorine atom will cause further splitting (coupling) of the adjacent proton signals.
-
Amide Proton: A broad singlet for the N-H proton is expected around 6.0-8.7 ppm, with its chemical shift being concentration and solvent dependent.[5][6]
¹³C NMR: The carbon NMR will show distinct signals for the amide carbonyl, the aromatic carbons, and the isopropyl carbons.
-
Carbonyl Carbon: A signal around 166-167 ppm.[5]
-
Aromatic Carbons: Signals in the range of 114-164 ppm. The carbon directly attached to the fluorine atom will show a large C-F coupling constant.
-
Isopropyl Carbons: Signals around 42 ppm for the CH carbon and 23 ppm for the two methyl carbons.[5]
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H Stretch | Medium, Broad |
| 3000-3100 | Aromatic C-H Stretch | Medium |
| 2850-2960 | Aliphatic C-H Stretch | Medium |
| ~1640 | C=O Stretch (Amide I) | Strong |
| ~1540 | N-H Bend (Amide II) | Strong |
| ~1250 | C-F Stretch | Strong |
Mass Spectrometry (MS)
The mass spectrum (electron ionization) would be expected to show a molecular ion (M⁺) peak at m/z = 181.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.
Intermediate for Janus Kinase (JAK) Inhibitors
This compound has been utilized as a key building block in the synthesis of azetidinyl phenyl carboxamide derivatives that act as potent inhibitors of Janus kinases (JAKs).[1][2] JAKs are a family of enzymes that play a crucial role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.[7]
Caption: Role of JAK inhibitors in the cytokine signaling pathway.
The benzamide moiety of this compound is often incorporated into the final structure of the inhibitor, where it can form crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The 3-fluoro substituent is a strategic addition used by medicinal chemists to modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved drug-like properties.[3]
Role of Fluorine in Medicinal Chemistry
The incorporation of fluorine into drug candidates, as seen in this compound, is a common strategy in drug design for several reasons:[3]
-
Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, thereby increasing the half-life of the drug.
-
Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with the target protein, potentially increasing binding affinity.
-
Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.
Conclusion
This compound is a synthetically accessible and versatile intermediate with significant applications in the field of medicinal chemistry. Its utility as a precursor for potent kinase inhibitors underscores the importance of fluorinated building blocks in modern drug discovery. The synthetic routes are well-established, and its chemical properties make it an attractive scaffold for further chemical elaboration. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.
References
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N-Isopropyl 3-fluorobenzamide CAS number 459218-95-2
An In-Depth Technical Guide to N-Isopropyl 3-fluorobenzamide (CAS 459218-95-2)
Foreword
Prepared for researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to this compound. As a Senior Application Scientist, my objective is to move beyond mere data compilation. This guide is structured to provide a deep, mechanistic understanding of the compound's synthesis, characterization, and potential utility. The protocols are presented not just as steps to be followed, but as logical frameworks grounded in established chemical principles, ensuring both reproducibility and a clear understanding of the underlying causality.
Introduction and Strategic Context
This compound (CAS: 459218-95-2) is a synthetic organic compound featuring a core benzamide structure. The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents with applications ranging from antiemetics to antipsychotics and novel cancer therapeutics.[1][2]
The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The isopropyl substituent on the amide nitrogen further modulates the compound's lipophilicity and steric profile. This guide provides a foundational understanding of this molecule, from its rational synthesis to its analytical verification and potential research applications.
Physicochemical and Structural Properties
A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and structural attributes of this compound are summarized below.
Chemical Structure
The molecular structure consists of a 3-fluorophenyl ring connected to an isopropylamine moiety via an amide linkage.
Caption: Chemical structure of this compound.
Core Data Table
| Property | Value | Source |
| CAS Number | 459218-95-2 | [3][4][5][6] |
| Molecular Formula | C₁₀H₁₂FNO | [3][4][7] |
| Molecular Weight | 181.21 g/mol | [3][5] |
| IUPAC Name | 3-fluoro-N-(propan-2-yl)benzamide | [7] |
| Synonyms | 3-Fluoro-N-isopropylbenzamide | [6][7] |
| MDL Number | MFCD01341858 | [4][5] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of N-substituted benzamides is a fundamental transformation in organic chemistry. The most direct and reliable method for preparing this compound is via the Schotten-Baumann reaction, which involves the acylation of an amine with a highly reactive acyl chloride.[1]
Causality and Method Selection
The choice of using an acyl chloride precursor, specifically 3-fluorobenzoyl chloride, is deliberate. Acyl chlorides possess a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms. This high reactivity ensures a rapid and typically high-yielding reaction with nucleophilic amines like isopropylamine, often proceeding to completion at or below room temperature.[1] The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its function is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Failure to neutralize this acid would result in the protonation of the unreacted isopropylamine, rendering it non-nucleophilic and halting the reaction.[8]
Experimental Workflow: Synthesis via Acyl Chloride
This protocol details a robust procedure for the synthesis, work-up, and purification of the target compound.
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An In-depth Technical Guide to N-Isopropyl 3-fluorobenzamide: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of N-Isopropyl 3-fluorobenzamide, a synthetic amide with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, a validated synthesis protocol, and explore its putative role in modern pharmacology, all grounded in authoritative scientific literature.
Introduction: The Significance of Fluorinated Benzamides in Drug Discovery
The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5] The benzamide scaffold, a common motif in a wide array of pharmaceuticals, serves as an excellent platform for exploring the pharmacological benefits of fluorination. N-substituted benzamides, in particular, have demonstrated a broad spectrum of biological activities, including antitumor and anti-inflammatory properties.[6][7][8] this compound emerges from this context as a molecule of interest, combining the established pharmacophore of a benzamide with the advantageous physicochemical modifications afforded by a fluorine substituent. This guide aims to provide a detailed technical resource for researchers investigating this and related compounds.
Molecular Structure and Physicochemical Properties
This compound is a derivative of benzamide with an isopropyl group attached to the nitrogen atom and a fluorine atom at the meta-position of the phenyl ring.
Chemical Identifiers:
Structural Analysis
While a crystal structure for this compound is not publicly available, we can infer its structural characteristics from its non-fluorinated analog, N-Isopropylbenzamide. The crystal structure of N-Isopropylbenzamide reveals a dihedral angle of 30.0 (3)° between the amide group and the phenyl ring.[11] The molecules are linked into one-dimensional chains by intermolecular N—H···O hydrogen bonds. It is highly probable that this compound adopts a similar conformation, with the fluorine substitution having a minimal impact on the overall molecular geometry but potentially influencing intermolecular interactions and crystal packing.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 459218-95-2 | [9][10] |
| Molecular Formula | C₁₀H₁₂FNO | [9][10] |
| Molecular Weight | 181.21 g/mol | [9][10] |
| Predicted LogP | ~2.0 - 2.5 | Inferred from similar structures |
| Predicted Solubility | Low in water, soluble in organic solvents | Inferred from similar structures[13] |
| Predicted Melting Point | Not available (3-fluorobenzamide: 129-132 °C) | [12] |
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[11][12]
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. A multiplet for the isopropyl methine proton and a doublet for the two isopropyl methyl groups would also be present. The amide proton would likely appear as a broad singlet or a doublet, depending on the solvent and temperature.
-
¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon and the two carbons of the isopropyl group would also be readily identifiable.
-
IR Spectroscopy: Key vibrational bands would include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 181.1, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the isopropyl group and the amide bond.
Synthesis of this compound
The most direct and widely applicable method for the synthesis of this compound is the amidation of 3-fluorobenzoyl chloride with isopropylamine. This is a standard and robust reaction in organic synthesis, known for its high yields and purity of the final product.[14][15][16][17][18]
Experimental Protocol: A Two-Step Synthesis
This protocol is divided into the formation of the acid chloride intermediate followed by the amidation reaction.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
-
Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a classic strategy to facilitate amide bond formation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.
-
Materials:
-
3-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic)
-
Anhydrous toluene or dichloromethane (DCM)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous toluene or DCM.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.
-
Step 2: Amide Coupling with Isopropylamine
-
Rationale: The highly electrophilic acid chloride readily reacts with the nucleophilic isopropylamine to form the stable amide bond. A base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
Materials:
-
3-Fluorobenzoyl chloride (from Step 1)
-
Isopropylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the isopropylamine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1 M HCl, water, 1 M NaOH, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography if necessary.
-
Caption: Synthetic workflow for this compound.
Potential Applications in Drug Development
While no specific biological activity has been reported for this compound in the peer-reviewed literature, its structural motifs suggest several avenues for investigation in drug discovery.
Rationale for Pharmacological Interest
-
Metabolic Stability: The presence of the fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of the compound in vivo.[1][2][3][4][5] This is a common strategy employed to improve the pharmacokinetic profiles of drug candidates.
-
Target Engagement: The benzamide moiety is a known privileged scaffold that can interact with a variety of biological targets. The fluorine atom can modulate the electronic properties of the phenyl ring, potentially enhancing binding affinity and selectivity for specific proteins.[6][7][8][19]
-
CNS Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier.[20] This makes fluorinated benzamides attractive candidates for the development of neuroleptics and other CNS-acting drugs.
Potential Therapeutic Areas
Based on the known activities of related compounds, this compound could be explored as a lead compound in the following areas:
-
Oncology: Many kinase inhibitors and other anticancer agents feature the benzamide core.[7][8] The anti-proliferative activity of novel benzamide derivatives is an active area of research.
-
Neuroscience: Fluorinated benzamides have been developed as dopamine D2 receptor antagonists for use as antipsychotics and as imaging agents in positron emission tomography (PET).[20]
-
Infectious Diseases: Some fluorinated sulfonamides and benzamides have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[21]
Caption: Potential applications of this compound.
Conclusion and Future Directions
This compound is a readily synthesizable molecule that embodies key features sought after in modern drug discovery. While specific experimental data on its biological activity is currently lacking, its structure provides a strong rationale for its investigation as a lead compound in various therapeutic areas. Future research should focus on the experimental determination of its physicochemical properties, in vitro screening against a panel of relevant biological targets, and in vivo pharmacokinetic and efficacy studies. This guide provides a solid foundation for researchers to embark on the further exploration of this compound and its potential contributions to the field of medicinal chemistry.
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Introduction: The Strategic Importance of N-Isopropyl 3-fluorobenzamide
An In-depth Technical Guide to the Synthesis of N-Isopropyl 3-fluorobenzamide
This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science. The amide functional group is a cornerstone of countless biologically active molecules, and the introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, robust and efficient synthetic pathways to this compound are of paramount importance to researchers in drug development and organic synthesis.
This guide provides an in-depth exploration of the primary synthetic strategies for this compound (C₁₀H₁₂FNO, M.W.: 181.21 g/mol ).[2][3][4] We will dissect the causality behind key experimental choices, offering field-proven insights into two major pathways: the classical two-step synthesis via an acyl chloride intermediate and modern direct amide coupling techniques. Each section is grounded in authoritative protocols to ensure technical accuracy and reproducibility.
Pathway 1: The Classical Two-Step Acyl Chloride Method
This traditional and cost-effective approach involves the activation of the carboxylic acid by converting it to a highly reactive acyl chloride, which is then subjected to nucleophilic attack by the amine.
Causality & Mechanistic Insight
3-Fluorobenzoic acid is not sufficiently electrophilic to react directly with isopropylamine under standard conditions. The conversion to 3-fluorobenzoyl chloride dramatically enhances the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[5]
In the second step, the highly reactive 3-fluorobenzoyl chloride readily reacts with isopropylamine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the isopropylamine starting material and driving the reaction to completion.[5]
Caption: The two-step synthesis of this compound via an acyl chloride intermediate.
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 3-Fluorobenzoyl Chloride [5]
-
Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).
-
Dissolution: Suspend the acid in anhydrous toluene or dichloromethane (DCM).
-
Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).
-
Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.
-
Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride can be used in the next step without further purification.
Step 2: Amide Coupling with Isopropylamine [5][6]
-
Preparation: In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition: Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).
-
Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.[6]
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization.
Pathway 2: Direct Amide Coupling Strategies
Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of reactive intermediates. Direct amide coupling reactions, facilitated by specific reagents, offer higher efficiency, milder conditions, and broader functional group tolerance.
Causality & Mechanistic Insight
Direct coupling methods rely on activating the carboxylic acid in situ to form a highly reactive species that is readily attacked by the amine.
-
Carbodiimide Reagents (EDC): 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice. It reacts with the carboxylate of 3-fluorobenzoic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by isopropylamine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. To suppress this side reaction and increase yields, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is more stable but still highly reactive towards the amine.[7][8]
-
Uronium/Aminium Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[7] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with 3-fluorobenzoic acid to form a highly activated acyl-tetramethyluronium species. This species reacts rapidly with isopropylamine to form the desired amide bond with high efficiency, minimizing side reactions.[5][9] The choice of a base is critical to deprotonate the carboxylic acid and neutralize acidic byproducts.[7]
Caption: General schematic for the one-pot direct amide coupling synthesis pathway.
Experimental Protocol: Direct Coupling using HATU[5][9]
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-fluorobenzoic acid (1.0 eq).
-
Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as DMF or DCM.
-
Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.
-
Activation: Add HATU (1.1 eq) to the mixture in one portion. Stir the reaction at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.[9]
-
Amine Addition: Add isopropylamine (1.2 eq) dropwise to the activated mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Workup: Quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Comparative Summary of Synthesis Pathways
| Feature | Pathway 1: Acyl Chloride | Pathway 2: Direct Coupling (HATU) |
| Starting Materials | 3-Fluorobenzoic Acid, SOCl₂, Isopropylamine | 3-Fluorobenzoic Acid, HATU, Isopropylamine |
| Key Intermediates | 3-Fluorobenzoyl chloride (isolated) | Activated ester (in situ) |
| Reaction Conditions | Harsher (reflux), requires handling of corrosive SOCl₂ | Milder (room temperature) |
| Pros | Cost-effective reagents, well-established | High yields, fast reaction times, fewer steps, high functional group tolerance |
| Cons | Two distinct steps, moisture-sensitive intermediate, generation of acidic gas | More expensive coupling reagents |
General Experimental Workflow
The following diagram illustrates a standard workflow applicable to the workup and purification stages of both described pathways.
Caption: A typical workflow for the workup and purification of this compound.
Conclusion
The synthesis of this compound can be reliably achieved through multiple effective pathways. The classical two-step acyl chloride method remains a viable and economical option, particularly for large-scale synthesis. However, for applications in research and drug discovery where speed, efficiency, and substrate scope are critical, direct amide coupling using modern reagents like HATU offers a superior alternative.[7][9] The choice of pathway should be guided by the specific requirements of the project, including scale, cost, available equipment, and the chemical nature of other functional groups in more complex substrates.
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Fluorinated Benzamides: A Technical Guide to Unlocking Their Biological Potential
This guide provides an in-depth exploration of the diverse biological activities of fluorinated benzamides, a class of molecules that has garnered significant attention in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the benzamide scaffold can profoundly influence a molecule's physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2][3] This document will delve into the rationale behind the design of these compounds, their mechanisms of action across various therapeutic areas, and detailed protocols for their biological evaluation.
The Strategic Advantage of Fluorine in Benzamide Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's biological behavior.[1] In the context of benzamides, fluorination can lead to:
-
Improved Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.[1]
-
Enhanced Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups, leading to stronger interactions with target receptors.[1][4]
-
Increased Lipophilicity and Membrane Permeability: The incorporation of fluorine can enhance a molecule's ability to cross biological membranes, a critical factor for drug efficacy.[1][2][3]
-
Conformational Control: Strategic fluorine substitution can influence the molecule's preferred conformation, locking it into a bioactive shape.[2]
These modifications have led to the development of fluorinated benzamides with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[5][6][7][8]
Anticancer Activity: Targeting Key Oncogenic Pathways
Fluorinated benzamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[7][9][10]
Mechanism of Action: Kinase Inhibition
A primary mechanism through which fluorinated benzamides exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[11][12][13][14]
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain benzamide derivatives act as inhibitors of EGFR, a key player in many cancers.[5] By blocking EGFR, these compounds can disrupt downstream signaling cascades that promote tumor growth.[5] Several studies have highlighted the importance of a 4-fluoro substituent on a phenyl moiety as a key feature for potent EGFR-TK inhibitors.[7]
Caption: Inhibition of the EGFR signaling pathway by fluorinated benzamides.
-
FLT3 and Src-Family Kinase Inhibition: Aminoisoquinoline benzamides have been identified as potent inhibitors of FLT3 and Src-family kinases, which are implicated in acute myeloid leukemia (AML).[13][14] These multi-kinase inhibitors show promise in overcoming resistance mechanisms that plague current AML therapies.[13][14]
Induction of Apoptosis
Some fluorinated benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] Mechanistic studies have revealed that these compounds can trigger apoptosis through the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.[9]
Quantitative Data on Anticancer Activity
The potency of various fluorinated benzamide derivatives has been evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound/Cell Line | Assay | IC50 (µM) | Reference |
| Bengamide Analogue (Ben I) vs. MCF7 | Antiproliferative | ~10 | [5] |
| Bengamide Analogue (Ben I) vs. T84 | Antiproliferative | ~5 | [5] |
| N-(phenylcarbamoyl)benzamide vs. HeLa | MTT Assay | 800 | [5] |
| 4-Methylbenzamide Derivative 7 vs. K562 | Anti-Proliferation | 2.27 | [11] |
| 4-Methylbenzamide Derivative 10 vs. K562 | Anti-Proliferation | 2.53 | [11] |
| 4-Methylbenzamide Derivative 7 vs. HL-60 | Anti-Proliferation | 1.42 | [11] |
| 4-Methylbenzamide Derivative 10 vs. HL-60 | Anti-Proliferation | 1.52 | [11] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines a standard procedure for assessing the cytotoxic effects of fluorinated benzamides on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated benzamide compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[5]
Antimicrobial Activity: A New Frontier in Combating Resistance
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Fluorinated benzamides have demonstrated promising broad-spectrum antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[15][16][17]
Structure-Activity Relationship (SAR)
Studies have shown that the presence and position of fluorine atoms on the benzamide scaffold significantly influence antimicrobial activity.[15] For instance, the presence of an electron-withdrawing fluorine atom on the phenyl side chain of benzimidazole derivatives has been shown to increase antimicrobial activity.[15] Furthermore, the inclusion of chloro and trifluoromethyl groups in the aniline ring can enhance activity against Gram-positive bacteria.[17]
Quantitative Data on Antimicrobial Activity
The antimicrobial efficacy of fluorinated benzamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |
| Fluoro-substituted benzimidazole 18 | Gram-negative bacteria | Not specified | 31.25 | [15] |
| 2-(m-fluorophenyl)-benzimidazole 14 | B. subtilis | Not specified | 7.81 | [15] |
| 2-(m-fluorophenyl)-benzimidazole 18 | B. subtilis | Not specified | 7.81 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of fluorinated benzamides.
Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.
-
Serial Dilution: Perform a two-fold serial dilution of the fluorinated benzamide compounds in a 96-well microtiter plate containing broth.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[15]
Caption: Workflow for antimicrobial susceptibility testing.
Anti-inflammatory and Other Biological Activities
Beyond their anticancer and antimicrobial properties, fluorinated benzamides have shown potential in other therapeutic areas.
Anti-inflammatory Activity
Certain benzamide derivatives have demonstrated anti-inflammatory potential by preventing protein denaturation, a known cause of inflammation.[5]
Neurological Applications
Fluorinated benzamides have been developed as high-affinity ligands for dopamine D2 receptors in the central nervous system, with potential applications in positron emission tomography (PET) studies for neurological disorders.[6][18][19]
Angiogenesis Inhibition
Polyfluorinated benzamides have been evaluated as inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[20]
Experimental Protocol: Protein Denaturation Assay for Anti-inflammatory Activity
Principle: This assay measures a compound's ability to prevent the heat-induced denaturation of proteins, such as egg albumin, which serves as a model for inflammation.[5]
Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and varying concentrations of the test compounds.[5]
-
Incubation: Incubate the mixtures at 37°C for 15 minutes.[5]
-
Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[5]
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[5]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.
Conclusion and Future Perspectives
Fluorinated benzamides represent a versatile and promising class of compounds with a wide range of biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their pharmacological properties. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and comprehensive in vivo studies will be crucial for translating the potential of these compounds into new therapeutic agents for a variety of diseases. The detailed protocols and insights provided in this guide are intended to facilitate and inspire future research in this exciting field.
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N-Isopropyl 3-fluorobenzamide: A Technical Guide to a Modern Pharmacophore
Abstract
N-Isopropyl 3-fluorobenzamide represents a confluence of established pharmacophoric elements: the robust benzamide scaffold and the strategic incorporation of fluorine to modulate physicochemical and biological properties. While the specific historical discovery of this precise molecule is not extensively documented in dedicated literature, its existence and utility can be understood as a logical progression in the field of medicinal chemistry. This technical guide provides an in-depth analysis of this compound, contextualizing its significance through the history of benzamide derivatives, detailing its presumptive synthesis, and exploring its potential applications based on the known activities of related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar structures in their work.
Introduction: The Benzamide Scaffold in Medicinal Chemistry
The benzamide moiety is a cornerstone of medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] Its journey from a fundamental chemical structure to the core of numerous therapeutic agents underscores the power of targeted chemical modification in drug discovery.[2] The stability of the amide bond, replacing more labile ester linkages, was a pivotal development that led to drugs with improved pharmacokinetic profiles, such as the antiarrhythmic agent procainamide, a bioisosteric analog of procaine.[1]
Over the decades, substituted benzamides have emerged as crucial players in various therapeutic areas, most notably in neuropsychiatry with the development of atypical antipsychotics like sulpiride and amisulpride, which exhibit selective antagonism of dopamine D2 and D3 receptors.[2] The adaptability of the benzamide scaffold allows for a wide array of substitutions on both the benzene ring and the amide nitrogen, giving rise to a vast chemical space with diverse pharmacological activities, including antiemetic, antipsychotic, analgesic, anti-inflammatory, and anticancer properties.[3][4]
The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity.[5] Therefore, the synthesis and investigation of compounds like this compound are a rational step in the ongoing exploration of this "privileged structure" for novel therapeutic agents.[1]
Postulated Discovery and Historical Context
A specific, documented "discovery" of this compound is not prominent in the scientific literature, suggesting it likely emerged from broader synthetic programs exploring the structure-activity relationships of fluorinated benzamides rather than as a singular, targeted discovery. Its conception can be logically inferred from the convergence of several key research streams:
-
Systematic Fluorination: The strategic placement of fluorine on aromatic rings is a common tactic to alter a molecule's electronic properties and metabolic fate. The 3-position (meta) was likely chosen to investigate the effects of an electron-withdrawing group on receptor interactions and overall molecular properties.
-
N-Alkyl Substitution: The N-isopropyl group is a classic substituent used to explore the impact of steric bulk and lipophilicity on biological activity. Varying the N-alkyl chain is a standard approach in medicinal chemistry to optimize potency and pharmacokinetic parameters.[6]
-
Library Synthesis: Modern drug discovery often involves the creation of large libraries of related compounds for high-throughput screening. This compound would be a logical member of a library designed to probe the chemical space around the benzamide core.
Therefore, while a specific "eureka" moment for this compound is not recorded, its existence is a testament to the systematic and logical progression of medicinal chemistry research.
Chemical Properties and Data
A summary of the key chemical identifiers and properties for this compound is provided in the table below.
| Property | Value |
| IUPAC Name | 3-Fluoro-N-(propan-2-yl)benzamide |
| CAS Number | 459218-95-2 |
| Molecular Formula | C₁₀H₁₂FNO |
| Molecular Weight | 181.21 g/mol |
| Appearance | White to off-white solid (presumed) |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. |
| InChI Key | ZNFBPSJICUZBIX-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
The synthesis of this compound is most readily achieved through a standard nucleophilic acyl substitution reaction, a cornerstone of organic synthesis. The most probable and widely used method involves the reaction of 3-fluorobenzoyl chloride with isopropylamine.[7]
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Detailed Step-by-Step Protocol (Schotten-Baumann Conditions)
This protocol is based on well-established methods for the synthesis of N-substituted benzamides.[7][8]
Materials:
-
3-Fluorobenzoyl chloride
-
Isopropylamine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or an aqueous solution of sodium hydroxide (NaOH)
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃, and finally with brine.
-
-
Drying and Isolation:
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the final product as a white solid.
Causality Behind Experimental Choices:
-
Use of an Anhydrous Solvent: Prevents the hydrolysis of the highly reactive 3-fluorobenzoyl chloride back to 3-fluorobenzoic acid.
-
Inert Atmosphere: While not strictly necessary for all amide couplings, it is good practice to prevent side reactions with atmospheric moisture.
-
Excess Amine and Base: The use of excess isopropylamine and a base (like triethylamine) is to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[8]
-
Cooling to 0 °C: The reaction between an acyl chloride and an amine is highly exothermic. Cooling is essential to prevent side reactions and ensure a controlled reaction rate.
-
Aqueous Work-up: The series of washes is designed to remove unreacted starting materials, the base, and the hydrochloride salt formed, ensuring a purer crude product before final purification.
Alternative Synthesis: Direct Amidation
Direct amidation of 3-fluorobenzoic acid with isopropylamine is also a viable, though often more challenging, route. This method typically requires a coupling reagent (e.g., DCC, EDC) or a catalyst and may require heating.[9][10]
Caption: Direct amidation synthesis route.
Potential Biological Activities and Applications
While specific biological data for this compound is not widely published, its potential activities can be inferred from the extensive research on related benzamide and fluorinated aromatic compounds.
-
Anticancer Activity: Numerous N-substituted benzamides have been investigated as anticancer agents. For instance, novel N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[11] The presence of the fluorinated ring could enhance these properties.
-
Anti-inflammatory Properties: Benzamides have been shown to possess anti-inflammatory effects, potentially through the inhibition of the transcription factor NF-kappaB.[4]
-
Antimicrobial Activity: Fluorinated benzamides and related structures have been explored for their antimicrobial properties.[5]
-
Enzyme Inhibition: The benzamide scaffold is present in various enzyme inhibitors. For example, N-benzylbenzamide derivatives have been developed as dual inhibitors of soluble epoxide hydrolase and PPARγ modulators for treating metabolic syndrome.[12] Fluorinated benzenesulfonamides (a related class) have shown inhibitory activity against amyloid-β aggregation, relevant to Alzheimer's disease.[13]
The logical next steps for a compound like this compound in a drug discovery pipeline would involve screening against a panel of biological targets, including kinases, proteases, and receptors, to identify any potential therapeutic applications.
Conclusion
This compound stands as a representative molecule born from the logical and systematic evolution of medicinal chemistry. While it may not have a storied history of its own, it is built upon the legacy of the versatile benzamide scaffold and the strategic use of fluorine to enhance molecular properties. Its straightforward synthesis and the known biological potential of its constituent parts make it and its analogs interesting candidates for future drug discovery and development efforts. This guide provides the foundational knowledge for researchers to synthesize, understand, and further investigate this and related compounds.
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Krieger, V., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(17), 1789-1798. [Link]
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Zutautas, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]
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De Rycker, M., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 56(16), 6445-6455. [Link]
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Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]
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Gomes, M. N., et al. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. International Journal of Molecular Sciences, 23(21), 13446. [Link]
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ResearchGate. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). [Link]
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Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 265-279. [Link]
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Szabo, C. (1998). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research, 47(11), 435-442. [Link]
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ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]
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Wikipedia. (n.d.). Benzamide. [Link]
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El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 5(30), 18887-18900. [Link]
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Sun, T., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]
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An In-depth Technical Guide to Elucidating the Mechanism of Action of N-Isopropyl 3-fluorobenzamide
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
N-Isopropyl 3-fluorobenzamide is a synthetic compound belonging to the broad class of N-substituted benzamides, a scaffold known for its diverse pharmacological activities. While the specific mechanism of action for this particular molecule is not yet fully elucidated, its structural features suggest several plausible biological targets. This guide provides a comprehensive framework for investigating the mechanism of action of this compound, presenting a series of evidence-based hypotheses and detailing the experimental protocols required to test them. By leveraging established methodologies for analogous compounds, this document serves as a technical roadmap for researchers seeking to characterize this and other novel chemical entities.
Introduction: The Therapeutic Potential of N-Substituted Benzamides
The N-substituted benzamide core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs with applications ranging from antiemetics and antipsychotics to antiarrhythmics. The versatility of this chemical moiety allows for fine-tuning of its physicochemical properties and biological activity through modifications at various positions. The introduction of a fluorine atom, as seen in this compound, can enhance metabolic stability, binding affinity, and membrane permeability. Given the wide array of biological targets modulated by benzamide derivatives, a systematic investigation into the mechanism of action of this compound is warranted. This guide outlines several testable hypotheses based on the known activities of structurally related molecules.
Hypothesis 1: Inhibition of Key Metabolic and Neurological Enzymes
Many N-substituted benzamides have been shown to be potent enzyme inhibitors. The presence of the benzamide group suggests potential interactions with the active sites of various enzymes. We hypothesize that this compound may exert its biological effects through the inhibition of one or more of the following enzymes: Carbonic Anhydrases (CAs), Acetylcholinesterase (AChE), or Dipeptidyl Peptidase-IV (DPP-IV).
Rationale
-
Carbonic Anhydrase Inhibition: Benzamides are a known class of carbonic anhydrase inhibitors. CAs are involved in pH regulation and CO2 homeostasis, and their inhibition has therapeutic applications in glaucoma and epilepsy.
-
Acetylcholinesterase Inhibition: Inhibition of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the management of Alzheimer's disease. Several benzamide derivatives have demonstrated AChE inhibitory activity.
-
DPP-IV Inhibition: DPP-IV is a therapeutic target for type 2 diabetes. N-substituted aminobenzamides have been identified as a valid scaffold for DPP-IV inhibitors.[1][2]
Experimental Validation
To test this hypothesis, a series of in vitro enzyme inhibition assays should be performed.
This assay is based on the principle that CAs catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol (p-NP).[3]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
CA Enzyme Stock Solution: 1 mg/mL of human carbonic anhydrase II in cold Assay Buffer.
-
Substrate Stock Solution: 3 mM p-NPA in acetonitrile or DMSO (prepare fresh).
-
Inhibitor Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions.
-
Positive Control: 10 mM Acetazolamide in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 158 µL of Assay Buffer to each well.
-
Add 2 µL of inhibitor dilutions or DMSO (for vehicle control).
-
Add 20 µL of CA working solution (diluted from stock).
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Stock Solution.
-
Measure the absorbance at 405 nm every 30 seconds for 10-30 minutes in a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot % inhibition versus inhibitor concentration to determine the IC50 value.
-
This colorimetric assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine.[4][5][6][7]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Phosphate buffer, pH 8.0.
-
AChE Enzyme Solution: Human recombinant AChE in Assay Buffer.
-
Substrate Solution: Acetylthiocholine iodide in deionized water.
-
DTNB Reagent: 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.
-
Inhibitor Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions.
-
Positive Control: Physostigmine.
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer to wells.
-
Add inhibitor dilutions or DMSO.
-
Add AChE enzyme solution and incubate for a defined period.
-
Add DTNB Reagent.
-
Initiate the reaction by adding the Substrate Solution.
-
Measure the absorbance at 412 nm at regular intervals.
-
-
Data Analysis:
-
Determine the rate of the reaction for each inhibitor concentration.
-
Calculate the IC50 value from the dose-response curve.
-
This fluorescence-based assay measures the cleavage of a fluorogenic substrate, Gly-Pro-Aminomethylcoumarin (AMC), by DPP-IV.[8][9][10][11][12]
Protocol:
-
Reagent Preparation:
-
Assay Buffer: Tris-HCl buffer, pH 8.0.
-
DPP-IV Enzyme Solution: Human recombinant DPP-IV in Assay Buffer.
-
Substrate Solution: H-Gly-Pro-AMC in Assay Buffer.
-
Inhibitor Stock Solution: 10 mM this compound in DMSO. Prepare serial dilutions.
-
Positive Control: Sitagliptin.
-
-
Assay Procedure (96-well plate format):
-
Add Assay Buffer to wells.
-
Add inhibitor dilutions or DMSO.
-
Add DPP-IV enzyme solution and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding the Substrate Solution.
-
Incubate at 37°C for 30 minutes.
-
Measure fluorescence with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.
-
-
Data Analysis:
-
Subtract background fluorescence.
-
Calculate percent inhibition and determine the IC50 value.
-
Expected Outcomes and Interpretation
A significant reduction in enzyme activity in the presence of this compound, yielding a low IC50 value, would support this hypothesis. The data can be summarized in a table for clear comparison.
| Enzyme Target | IC50 (µM) of this compound | Positive Control IC50 (µM) |
| Carbonic Anhydrase II | TBD | Acetazolamide: TBD |
| Acetylcholinesterase | TBD | Physostigmine: TBD |
| DPP-IV | TBD | Sitagliptin: TBD |
TBD: To be determined experimentally.
Hypothesis 2: Anticancer Activity via Apoptosis Induction and Cytoskeletal Disruption
Benzamide derivatives are frequently investigated for their anticancer properties. Two common mechanisms of action for anticancer agents are the induction of apoptosis (programmed cell death) and the disruption of microtubule dynamics, which are crucial for cell division.
Rationale
-
Apoptosis Induction: N-substituted benzamides have been shown to induce apoptosis in cancer cells. This can occur through various signaling pathways, often involving the regulation of pro- and anti-apoptotic proteins.
-
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed by the polymerization of tubulin, is a validated target for cancer therapy. Disruption of tubulin dynamics leads to cell cycle arrest and apoptosis. Some N-benzylbenzamide derivatives have shown promise as tubulin polymerization inhibitors.
Experimental Validation
Protocol:
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.
-
MTT Assay for Cytotoxicity:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with serial dilutions of this compound for 48-72 hours.
-
Add MTT reagent and incubate. Living cells will reduce MTT to purple formazan crystals.
-
Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.
-
Calculate the IC50 value, the concentration that inhibits 50% of cell growth.[13]
-
-
Annexin V/Propidium Iodide (PI) Staining for Apoptosis:
-
Treat cells with the IC50 concentration of the compound.
-
Stain cells with Annexin V-FITC and PI.
-
Analyze the cell population by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
This fluorescence-based assay monitors the assembly of purified tubulin into microtubules.[14][15][16][17]
Protocol:
-
Reagent Preparation:
-
Tubulin Reaction Mix: Purified tubulin (e.g., bovine brain) in a suitable buffer containing GTP and a fluorescent reporter.
-
Inhibitor Stock Solution: 10 mM this compound in DMSO.
-
Positive Control: Nocodazole (inhibitor) or Paclitaxel (enhancer).
-
-
Assay Procedure:
-
In a pre-warmed 96-well plate, add the test compound, controls, or vehicle.
-
Initiate polymerization by adding the ice-cold tubulin reaction mix.
-
Immediately place the plate in a pre-warmed (37°C) microplate reader.
-
Measure fluorescence intensity over time to generate polymerization curves.
-
-
Data Analysis:
-
Compare the polymerization curves of treated samples to the vehicle control. Inhibition will result in a decreased rate and extent of fluorescence increase.
-
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An In-depth Technical Guide to N-Isopropyl 3-fluorobenzamide Derivatives: Synthesis, Characterization, and Therapeutic Potential
Abstract
This technical guide provides a comprehensive overview of the preliminary research landscape for N-Isopropyl 3-fluorobenzamide derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. While direct research on this specific scaffold is emerging, this document synthesizes foundational knowledge from structurally related benzamides to offer a detailed perspective on their synthesis, characterization, and putative biological activities. This guide is intended for researchers, scientists, and drug development professionals seeking to explore this promising chemical space. We will delve into logical synthesis strategies, established characterization methodologies, and the inferred structure-activity relationships that suggest potential therapeutic applications, ranging from antimicrobial to anticancer and enzyme inhibition.
Introduction: The Benzamide Scaffold in Drug Discovery
N-substituted benzamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of approved therapeutics and clinical candidates.[1] The versatility of the benzamide core allows for extensive structural modifications, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of a fluorine atom to the benzoyl ring can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated benzamides particularly attractive for drug design.[2] The N-isopropyl group, a common feature in many pharmaceutical compounds, further modulates the molecule's properties.[3] This guide focuses on the this compound scaffold, exploring its synthetic accessibility and potential as a platform for discovering novel therapeutic agents.
Synthesis and Methodology: A Rational Approach
The synthesis of this compound derivatives is primarily achieved through the formation of an amide bond between a 3-fluorobenzoyl precursor and isopropylamine or its derivatives. The most direct and widely adopted method is a variation of the Schotten-Baumann reaction, which involves the acylation of the amine with a reactive carboxylic acid derivative, typically an acyl chloride.[1]
Preparation of the Key Intermediate: 3-Fluorobenzoyl Chloride
The synthesis of the target benzamides commences with the preparation of the key electrophile, 3-fluorobenzoyl chloride, from commercially available 3-fluorobenzoic acid.
Experimental Protocol: Synthesis of 3-Fluorobenzoyl Chloride
-
Reaction Setup: In a fume hood, suspend 3-fluorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or toluene.
-
Activation: Slowly add thionyl chloride (SOCl₂) (1.5 eq) to the suspension. The reaction can also be performed with oxalyl chloride.
-
Reaction Conditions: Heat the mixture to reflux (approximately 40°C for DCM, 110°C for Toluene) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.[4]
-
Work-up: After cooling to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Product: The resulting residue is crude 3-fluorobenzoyl chloride, which can be used immediately in the subsequent amidation step without further purification.
Amide Bond Formation: Synthesis of this compound
The final step involves the reaction of 3-fluorobenzoyl chloride with isopropylamine to form the desired amide.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve isopropylamine (1.2 eq) and a suitable base, such as triethylamine or pyridine (1.5 eq), in an anhydrous aprotic solvent like DCM in a flask cooled in an ice bath.
-
Acylation: Add the freshly prepared 3-fluorobenzoyl chloride (1.0 eq) dropwise to the stirred amine solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Diagram of the General Synthesis Workflow:
Caption: General workflow for the synthesis of this compound.
Biological Activity and Mechanism of Action: An Extrapolative Analysis
While specific biological data for this compound derivatives is not yet widely available in the literature, the extensive research on structurally similar benzamides allows for a data-driven hypothesis of their potential therapeutic applications.
Potential as Antimicrobial Agents
Benzamide derivatives have shown promise as inhibitors of bacterial cell division protein FtsZ.[5] The unique 3-methoxybenzamide pharmacophore has been identified as a promising lead for developing antibacterial agents against Gram-positive bacteria.[6] Furthermore, studies on N-substituted p-fluorobenzamides have demonstrated their activity against various strains of yeasts and hyphomycetes.[7] The presence of the 3-fluoro substituent on the benzoyl ring of this compound may confer similar antimicrobial properties.
Potential as Anticancer Agents
Several N-substituted benzamides have been investigated as anticancer agents, with some acting as dual-target inhibitors. For instance, N-benzyl-2-fluorobenzamide derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), showing promising anti-proliferative activity against triple-negative breast cancer cells.[8] The 2-fluorobenzamide moiety in these compounds plays a crucial role in chelating with Zn²⁺ in the active site of HDAC3.[8] While the fluorine is in the 3-position in our scaffold of interest, the general principle of the fluorobenzamide core interacting with enzymatic targets is a key takeaway.
Hypothetical Signaling Pathway for this compound Derivatives as EGFR/HDAC Inhibitors:
Caption: Putative dual-inhibition signaling pathway for this compound derivatives.
Potential as Enzyme Inhibitors
The 3-fluorobenzoyl moiety has been incorporated into novel, selective, and competitive inhibitors of human monoamine oxidase B (MAO-B).[9][10] Specifically, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide demonstrated a potent inhibitory effect with a competitive mode of action.[9][11] This suggests that the this compound scaffold could be a valuable starting point for designing inhibitors of MAO-B and other enzymes.
Structure-Activity Relationship (SAR) Insights
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on both the benzoyl ring and the amide nitrogen.[5]
-
N-terminus Modifications: For some bis-benzamides, a nitro group at the N-terminus was found to be essential for biological activity.[4]
-
N-Alkyl Group: The nature of the N-alkyl group can significantly influence potency. For certain anticancer benzamides acting as HDAC inhibitors, longer or cyclic alkyl chains can enhance activity.[5] In the context of Mycobacterium tuberculosis QcrB inhibitors, a secondary amide (like an N-methyl amide) was more potent than the primary amide.[12] The N-isopropyl group in the target scaffold will likely play a crucial role in target engagement and selectivity.
-
Benzoyl Ring Substituents: Electron-withdrawing groups, such as fluorine, can be less tolerated at certain positions on the benzoyl ring for some biological targets.[12] However, for other targets, fluorine substitution can be beneficial.[2] The 3-position of the fluorine in the this compound scaffold is a key feature that warrants further investigation to understand its impact on activity across different biological targets.
Characterization of this compound Derivatives
The comprehensive characterization of newly synthesized this compound derivatives is crucial for confirming their structure and purity. A combination of spectroscopic and analytical techniques should be employed.
Table 1: Key Characterization Techniques
| Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | |
| ¹H NMR | Provides information on the number and chemical environment of protons, confirming the presence of the isopropyl and 3-fluorobenzoyl moieties. |
| ¹³C NMR | Determines the number and types of carbon atoms in the molecule. |
| ¹⁹F NMR | Confirms the presence and chemical environment of the fluorine atom. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and provides information on its fragmentation pattern, further confirming the structure. |
| Infrared (IR) Spectroscopy | Identifies characteristic functional groups, such as the C=O stretch of the amide and the N-H stretch. |
| High-Performance Liquid Chromatography (HPLC) | Assesses the purity of the synthesized compound. |
| Melting Point Analysis | Provides a measure of the compound's purity and identity. |
Quantitative Data Summary (Based on Analogous Compounds)
While specific quantitative data for this compound derivatives is not available, the following table summarizes the potency of related fluorobenzamide derivatives against various targets to provide a comparative context.
Table 2: Biological Activity of Structurally Related Fluorobenzamide Derivatives
| Compound Class | Target | Potency (IC₅₀/Kᵢ) | Reference |
| N-benzyl-2-fluorobenzamides | EGFR | 20.34 nM | [8] |
| N-benzyl-2-fluorobenzamides | HDAC3 | 1.09 µM | [8] |
| N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Kᵢ = 94.52 nM | [9][11] |
Conclusion and Future Directions
The this compound scaffold represents a promising area for further exploration in drug discovery. Based on the extensive research on related benzamide derivatives, these compounds are predicted to possess a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The synthetic routes are well-established and amenable to the generation of diverse libraries for structure-activity relationship studies.
Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with variations in the substitution pattern on the benzoyl ring and modifications of the N-isopropyl group. In vitro and in vivo studies are necessary to validate the predicted biological activities and to elucidate their mechanisms of action. This preliminary research guide provides a solid foundation for initiating such investigations and unlocking the therapeutic potential of this intriguing class of compounds.
References
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A Structure–Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor—Coactivator Interaction. PubMed Central. [Link]
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Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. PubMed. [Link]
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Discovery of N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide. Taylor & Francis Online. [Link]
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Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
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Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of trithe ple-negative breast cancer. PubMed. [Link]
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[N-substituted p-fluorobenzencarboxyamides. Evaluation of the in vitro antimicrobial activity]. PubMed. [Link]
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Synthesis and antimicrobial evaluation of substituted N-(4-fluoro-3-(5-phenyl-1H-1,2,4-triazol-3-yl)phenyl)-3,4-dimethylbenzamides. ResearchGate. [Link]
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[N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. PubMed. [Link]
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An In-depth Technical Guide to the In Silico Prediction of N-Isopropyl 3-fluorobenzamide Targets
This guide provides a comprehensive, technically-grounded framework for the in silico prediction of protein targets for the novel small molecule, N-Isopropyl 3-fluorobenzamide. Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of methods to explain the causality behind experimental choices, ensuring a robust and scientifically valid predictive workflow.
Introduction: The Rationale for In Silico Target Identification
The journey of a drug from concept to clinic is long and fraught with high attrition rates. A critical early step is the identification of its molecular target(s), which governs its therapeutic efficacy and potential toxicity. For a novel compound such as this compound, where experimental data on its biological activity is scarce, in silico (computational) methods provide a powerful, cost-effective, and rapid means to generate testable hypotheses about its mechanism of action.[1][2]
This guide will detail a multi-pronged in silico strategy, combining ligand-based and structure-based approaches to triangulate potential protein targets. We will emphasize the importance of orthogonal validation, wherein multiple computational methods are used to build confidence in predicted targets before committing to resource-intensive experimental validation.
Part 1: Foundational Principles and Strategic Overview
The core principle behind in silico target prediction is that a small molecule's structure and physicochemical properties dictate its interaction with biological macromolecules.[3] We can leverage this by comparing this compound to databases of known ligands and by simulating its interaction with known protein structures.
Our strategy will be divided into three main phases:
-
Ligand-Based Approaches: Utilizing the 2D and 3D similarity of our query molecule to compounds with known biological targets.
-
Structure-Based Approaches: Docking the 3D conformation of our molecule into the binding sites of a vast array of protein structures.
-
Data Integration and Hypothesis Generation: Synthesizing the results from multiple methods to prioritize a list of high-confidence potential targets for subsequent experimental validation.
The following diagram illustrates the overall workflow:
Caption: Overall workflow for in silico target prediction of this compound.
Part 2: Ligand-Based Target Prediction
These methods operate on the principle of chemical similarity: molecules with similar structures are likely to have similar biological activities.[4] This approach is particularly valuable when the three-dimensional structure of potential targets is unknown.
Chemical Similarity Searching
This is the most direct method, comparing the 2D fingerprint of this compound against large chemical databases like ChEMBL.[5][6][7] A 2D fingerprint is a bit string that encodes the presence or absence of various chemical features.
Experimental Protocol: 2D Similarity Search using ChEMBL
-
Obtain the SMILES string for this compound: This can be generated using any standard chemical drawing software.
-
Navigate to the ChEMBL database homepage. [6]
-
Perform a similarity search: Use the "Similarity Search" function, pasting the SMILES string of the query molecule.
-
Set the similarity threshold: A Tanimoto coefficient threshold of 70% or higher is a reasonable starting point.
-
Analyze the results: The output will be a list of molecules from the ChEMBL database ranked by their similarity to the query. Examine the known biological targets of the most similar compounds.
Data Presentation: Sample Similarity Search Results
| ChEMBL ID | Similarity (Tanimoto) | Known Target(s) | Target Class |
| CHEMBLXXXX | 0.85 | Protein Kinase A | Kinase |
| CHEMBLYYYY | 0.82 | FAAH | Hydrolase |
| CHEMBLZZZZ | 0.79 | Cannabinoid Receptor 1 | GPCR |
Pharmacophore-Based Screening
A pharmacophore is a 3D arrangement of essential chemical features that a molecule must possess to interact with a specific target.[8][9][10][11] Pharmacophore-based screening involves searching a database of pharmacophore models derived from known protein-ligand complexes to see which ones our query molecule can match.
Experimental Protocol: Pharmacophore Screening using PharmMapper
-
Prepare the 3D structure of this compound: Convert the 2D structure to a 3D conformer using a tool like Open Babel. The output should be in a .mol2 file format.
-
Upload the .mol2 file: Submit the 3D structure of the query molecule.
-
Set parameters: Choose the appropriate target database (e.g., human targets only) and the number of results to display.
-
Interpret the output: PharmMapper will return a list of potential targets, ranked by a "fit score" that indicates how well the query molecule matches the target's pharmacophore.[13]
The logical flow of pharmacophore-based screening is as follows:
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An In-depth Technical Guide: N-Isopropyl 3-fluorobenzamide as a High-Value Fragment for Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening for the identification of novel lead compounds.[1][2][3][4] This guide provides a comprehensive technical overview of N-Isopropyl 3-fluorobenzamide, a fragment of significant interest due to its unique combination of structural and physicochemical properties. We will delve into the strategic rationale for its design, synthesis, and application in FBDD campaigns. Detailed, field-proven protocols for fragment screening using Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and Surface Plasmon Resonance (SPR) are presented, alongside a discussion of hit-to-lead optimization strategies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage high-potential fragments for accelerated and more effective drug discovery pipelines.
Introduction: The Strategic Value of this compound
The core philosophy of FBDD lies in identifying low molecular weight compounds (typically <300 Da) that bind to a biological target with low affinity.[5][6] These initial "hits" serve as starting points for the rational design and evolution into potent, drug-like molecules. This compound (Molecular Formula: C10H12FNO, Molecular Weight: 181.21 g/mol ) is an exemplary fragment that embodies several key attributes for successful FBDD campaigns.[7][8][9][10]
The strategic incorporation of specific chemical moieties—the 3-fluoro substituent and the N-isopropyl group—on the benzamide scaffold is not arbitrary. Each component is deliberately chosen to confer advantageous properties that enhance its potential as a drug discovery starting point.
The Role of the 3-Fluoro Substituent
Fluorine has become a cornerstone element in modern medicinal chemistry.[11] Its introduction into a molecule can profoundly influence a range of pharmacokinetic and physicochemical properties.[12] The strategic placement of a fluorine atom can:
-
Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with the target protein, including hydrogen bonds and dipole-dipole interactions, thereby improving binding affinity.[12][13]
-
Improve Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic degradation by cytochrome P450 enzymes.[12] This can lead to a longer in vivo half-life.
-
Modulate Physicochemical Properties: Fluorine substitution can alter a molecule's pKa, lipophilicity, and membrane permeability, which are critical factors for bioavailability and cell penetration.[11][12][13]
The Significance of the N-Isopropyl Group
The N-isopropyl group is a branched alkyl substituent that offers distinct advantages in drug design:
-
Increased Lipophilicity: The isopropyl group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in the target protein.
-
Steric Influence: The branched nature of the isopropyl group provides steric bulk that can influence the molecule's conformation and promote specific binding orientations within the active site.[14]
-
Metabolic Stability: Similar to fluorine, the branched structure of the isopropyl group can confer a degree of metabolic stability.
The combination of these features in this compound creates a fragment with a favorable balance of properties, making it an excellent candidate for inclusion in fragment screening libraries.
Synthesis and Characterization
The synthesis of this compound can be achieved through standard amidation reactions. A common and efficient method involves the reaction of 3-fluorobenzoyl chloride with isopropylamine in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.
Alternatively, direct amide formation can be accomplished by reacting 3-fluorobenzoic acid with isopropylamine using a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Following synthesis, the compound's identity and purity must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): Provides an accurate molecular weight determination.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.
Fragment Screening Methodologies
The successful identification of fragment hits requires highly sensitive biophysical techniques capable of detecting weak binding interactions.[3] The following section outlines detailed protocols for three widely used and effective methods for screening this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for fragment-based screening as it can reliably detect weak binding events, often with dissociation constants (Kd) in the millimolar range.[15]
In ligand-observed NMR, changes in the NMR spectrum of the fragment upon binding to the target protein are monitored.[16]
-
Saturation Transfer Difference (STD) NMR: This technique is particularly well-suited for detecting weak interactions.[15]
Protocol:
-
Prepare a solution of the target protein (typically 10-50 µM) in a suitable deuterated buffer.
-
Acquire a reference ¹H NMR spectrum of a solution containing this compound (typically 100-500 µM) in the same buffer.
-
Add the target protein to the fragment solution and acquire an STD NMR spectrum.
-
Selective saturation of protein resonances will transfer to a bound ligand, resulting in a decrease in the intensity of the ligand's signals. The difference spectrum (off-resonance minus on-resonance) will show signals only from the binding fragment.
-
-
¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is an excellent and highly sensitive method for screening.[3][17] The absence of background signals in ¹⁹F NMR spectra of biological samples allows for the screening of fragment mixtures, significantly increasing throughput.[17][18]
Protocol:
-
Prepare a stock solution of this compound.
-
Prepare a solution of the target protein in a suitable buffer.
-
Acquire a reference ¹⁹F NMR spectrum of the fragment.
-
Add the target protein to the fragment solution.
-
Changes in the chemical shift, line broadening, or signal intensity of the ¹⁹F resonance indicate binding.
-
This approach involves monitoring changes in the NMR spectrum of an isotopically labeled (¹⁵N or ¹³C) protein upon addition of the fragment.[15]
-
¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC): This is the most common protein-observed experiment.
Protocol:
-
Express and purify ¹⁵N-labeled target protein.
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone.
-
Titrate this compound into the protein sample.
-
Acquire ¹H-¹⁵N HSQC spectra at each titration point.
-
Binding of the fragment will cause chemical shift perturbations (CSPs) for the amide resonances of residues in and around the binding site, providing valuable information on the binding location.
-
Experimental Workflow for NMR-based Fragment Screening
Caption: Workflow for NMR-based fragment screening.
X-ray Crystallography
X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, making it an invaluable tool in FBDD.[5][19][20][21]
Protocol:
-
Crystal Preparation: Obtain high-quality crystals of the target protein.
-
Fragment Soaking: Soak the protein crystals in a solution containing this compound (typically 1-10 mM) for a defined period.
-
X-ray Diffraction: Expose the soaked crystals to a high-intensity X-ray beam, usually at a synchrotron source.
-
Data Collection and Processing: Collect the diffraction data and process it to determine the electron density map.
-
Structure Determination and Refinement: Build a model of the protein-fragment complex into the electron density map and refine it to obtain a high-resolution structure. This will reveal the precise binding mode and key interactions of the fragment.
Crystallographic Fragment Screening Workflow
Caption: Workflow for X-ray crystallography-based fragment screening.
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique that allows for the real-time detection of binding events.[22] It is highly sensitive and can be used for primary screening as well as for determining the kinetics and affinity of fragment binding.[22][23][24]
Protocol:
-
Chip Preparation: Immobilize the target protein onto a sensor chip.
-
Fragment Injection: Inject a solution of this compound over the sensor surface.
-
Binding Detection: The binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (response units).
-
Data Analysis: Analyze the sensorgrams to determine the binding affinity (Kd) and kinetics (association and dissociation rate constants). It is crucial to include a reference channel to subtract non-specific binding.[24]
Data Presentation: Hypothetical SPR Screening Results
| Fragment | Molecular Weight (Da) | Concentration (µM) | Response (RU) | Affinity (K_D) (mM) |
| This compound | 181.21 | 100 | 25 | 0.8 |
| Fragment A | 150.18 | 100 | 15 | 1.5 |
| Fragment B | 210.25 | 100 | 35 | 0.5 |
| Fragment C | 195.22 | 100 | 5 | > 5 |
Hit-to-Lead Optimization Strategies
Once this compound is identified as a hit, the next crucial step is to evolve it into a more potent, lead-like compound.[1] This is typically guided by the structural information obtained from X-ray crystallography or NMR.
Fragment Growing
This strategy involves adding chemical functionality to the fragment to make additional interactions with the target protein.[1] Based on the binding mode of this compound, synthetic chemistry can be employed to extend the molecule into nearby pockets of the active site.
Fragment Merging
If another fragment is found to bind in an adjacent or overlapping site, a new molecule can be designed that incorporates the key features of both fragments.[1] This can lead to a significant increase in binding affinity.
Fragment Linking
When two fragments bind to distinct, non-overlapping sites, they can be connected with a chemical linker to create a single, high-affinity molecule.[1] The design of the linker is critical to ensure that the two fragments maintain their optimal binding orientations.
Hit-to-Lead Optimization Strategies
Caption: Common strategies for hit-to-lead optimization in FBDD.
Conclusion and Future Perspectives
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its carefully considered design, incorporating a fluorine atom and an N-isopropyl group, provides a favorable combination of physicochemical and structural properties. The application of sensitive biophysical screening techniques such as NMR, X-ray crystallography, and SPR is crucial for the successful identification of its interactions with biological targets. Subsequent structure-guided optimization through growing, merging, or linking strategies holds the potential to rapidly and efficiently convert this promising fragment into novel, high-affinity lead compounds. As FBDD continues to evolve, the strategic design and utilization of well-characterized fragments like this compound will remain a cornerstone of modern drug discovery.
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Methodological & Application
Synthesis of N-Isopropyl 3-fluorobenzamide: An Application Note and Protocol for Research Laboratories
Abstract
N-substituted benzamides are a cornerstone in medicinal chemistry, valued for their diverse biological activities.[1] This document provides a comprehensive guide for the synthesis of N-Isopropyl 3-fluorobenzamide, a fluorinated benzamide derivative of interest in drug discovery and development. Two robust and well-established synthetic routes are presented: the classic acid chloride-mediated pathway and a modern direct amide coupling approach. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, an exploration of the underlying chemical principles, and practical insights into reaction optimization and product purification. The information herein is intended to ensure a reproducible, high-yield, and high-purity synthesis of the target compound.
Introduction and Scientific Background
Amide bond formation is one of the most fundamental and frequently utilized reactions in organic and medicinal chemistry.[2] The resulting amide functional group is a key structural motif in a vast array of biologically active molecules, including many approved pharmaceuticals. The target molecule, this compound (C₁₀H₁₂FNO, Molar Mass: 181.21 g/mol ), incorporates a fluorine atom, a common bioisostere for hydrogen that can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties.[3][4][5][6]
The synthesis of this compound is typically achieved through the coupling of a 3-fluorobenzoic acid derivative with isopropylamine. This can be accomplished by first activating the carboxylic acid, a necessary step to overcome the relatively low reactivity of the carboxyl group towards amine nucleophiles.[2][7] This guide will detail two primary methods for this activation and subsequent coupling:
-
Method A: The Acyl Chloride Approach: A traditional, cost-effective two-step method. 3-Fluorobenzoic acid is first converted to the more reactive 3-fluorobenzoyl chloride, which then readily reacts with isopropylamine.[8]
-
Method B: Direct Amide Coupling: A more contemporary, one-pot synthesis that utilizes a coupling reagent to directly facilitate the amide bond formation between 3-fluorobenzoic acid and isopropylamine.[7][8]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below for reference.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂FNO | [3][4][5] |
| Molecular Weight | 181.21 g/mol | [4][5][6] |
| CAS Number | 459218-95-2 | [4][5] |
| Appearance | Typically a solid | N/A |
| Purity (typical) | ≥95% | [5] |
| Storage Temperature | -20°C | [4] |
Experimental Protocols
Method A: Synthesis via 3-Fluorobenzoyl Chloride Intermediate
This protocol is a robust and widely used method for amide synthesis.[1] It proceeds in two distinct steps, with the option to use the intermediate acid chloride without extensive purification.
Core Principle: Thionyl chloride (SOCl₂) is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction produces gaseous byproducts (SO₂ and HCl), which helps to drive the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction through the formation of the Vilsmeier reagent.
Materials:
-
3-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Anhydrous dichloromethane (DCM) or toluene
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2–1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.[8]
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used directly in the next step.[1][8]
Core Principle: The highly electrophilic acyl chloride readily reacts with the nucleophilic isopropylamine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is added to quench the HCl byproduct generated during the reaction.
Materials:
-
3-Fluorobenzoyl chloride (from Step 1)
-
Isopropylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, proceed with the workup and purification as described in Section 4.
Method B: Direct Amide Coupling Using a Coupling Reagent
This protocol describes a one-pot synthesis directly from the carboxylic acid using a coupling agent, which can be more efficient for certain substrates and offer milder reaction conditions.[7] A variety of coupling reagents are available, with carbodiimides like EDC being a common choice.[7][9]
Core Principle: Coupling reagents activate the carboxylic acid to form a highly reactive intermediate in situ. This intermediate is then susceptible to nucleophilic attack by the amine. Additives like HOBt can be used to suppress side reactions and improve efficiency.[7]
Materials:
-
3-Fluorobenzoic acid
-
Isopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a stirred solution of 3-fluorobenzoic acid (1.0 eq) in anhydrous DCM or DMF, add HOBt (1.2 eq) and EDC (1.2 eq).[7]
-
Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.[7]
-
Add isopropylamine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).[7]
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, proceed with the workup and purification as described in Section 4.
Workup and Purification
A standardized workup and purification procedure is crucial for obtaining high-purity this compound.
Procedure:
-
Dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine (saturated NaCl solution).[1][7]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by either recrystallization or silica gel column chromatography.[1][10] For recrystallization, a common solvent system is ethanol/water or hexane/ethyl acetate.[1]
Visualization of Experimental Workflow
Caption: Synthetic routes for this compound.
Safety and Handling
General Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
Thionyl chloride (SOCl₂): Corrosive and reacts violently with water. Handle with extreme care.
-
3-Fluorobenzoyl chloride: Corrosive and causes severe skin burns and eye damage.[11]
-
Isopropylamine: Flammable and corrosive.
-
EDC and other coupling reagents: Can be sensitizers and irritants.
-
DCM: A suspected carcinogen.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[12]
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The proton NMR should show characteristic peaks for the isopropyl group and the aromatic protons.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic amide carbonyl stretch.
-
Melting Point Analysis: To assess the purity of the final product.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, moisture in reagents/solvents, inefficient purification. | Ensure all reagents and solvents are anhydrous. Monitor reaction to completion by TLC. Optimize purification method. |
| Impure Product | Incomplete reaction, side reactions, inefficient purification. | Re-purify the product using column chromatography or recrystallization. Ensure proper workup to remove all byproducts. |
| Reaction Stalls (Method B) | Deactivation of coupling reagent. | Ensure anhydrous conditions. Consider using a different coupling reagent or solvent. |
References
-
MDPI. (n.d.). N-Isopropyl-3-(trifluoromethyl)benzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). Retrieved from [Link]
-
MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Retrieved from [Link]
-
ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluorobenzoyl chloride. Retrieved from [Link]
- Google Patents. (n.d.). Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
-
Clinisciences. (n.d.). This compound [459218-95-2]. Retrieved from [Link]
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- 4. usbio.net [usbio.net]
- 5. CAS 459218-95-2 | 4648-3-2D | MDL MFCD01341858 | N-Isopropyl-3-fluorobenzamide | SynQuest Laboratories [synquestlabs.com]
- 6. This compound | 459218-95-2 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
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- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. assets.thermofisher.com [assets.thermofisher.com]
How to purify N-Isopropyl 3-fluorobenzamide by recrystallization
An Application Note for the Purification of N-Isopropyl 3-fluorobenzamide by Recrystallization
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of this compound via recrystallization. This compound is a synthetic intermediate with potential applications in medicinal chemistry and materials science. Achieving high purity is paramount for subsequent reactions, biological assays, and final product integrity. Recrystallization is a robust and scalable purification technique for solid organic compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at varying temperatures.[1][2][3] This guide details a systematic approach, from solvent system selection to the final isolation and drying of the purified crystalline product, designed for researchers, scientists, and drug development professionals.
Introduction: The Principle of Recrystallization
Recrystallization is a fundamental purification technique in organic chemistry predicated on the differential solubility of a solid in a chosen solvent at ambient and elevated temperatures.[3][4] The ideal solvent will dissolve the target compound, this compound, completely at its boiling point but will have poor solubility for it at or below room temperature. Conversely, impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or completely insoluble in the hot solvent (allowing for their removal by hot filtration).[2]
The process involves the dissolution of the impure solid in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool slowly, the solubility of the target compound decreases, leading to its controlled precipitation from the solution in the form of a crystal lattice. This slow, ordered process of crystal formation selectively excludes impurity molecules, which do not fit into the growing lattice, thereby effecting purification.[1]
Materials and Equipment
2.1 Reagents:
-
Screening Solvents (Reagent Grade or higher):
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
Toluene
-
Heptane
-
Deionized Water
-
-
Activated Charcoal (decolorizing carbon, if needed)
-
Celite® (or other filter aid, if needed for hot filtration)
2.2 Equipment:
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Condenser (for refluxing during dissolution)
-
Glass funnel (short-stemmed)
-
Fluted filter paper
-
Büchner funnel and flask
-
Vacuum source (aspirator or pump)
-
Watch glass
-
Spatula
-
Melting point apparatus
-
Thin-Layer Chromatography (TLC) plates, chamber, and appropriate mobile phase
Experimental Protocol: A Two-Phase Approach
Phase 1: Systematic Solvent System Selection
The choice of solvent is the most critical parameter for successful recrystallization.[3] For benzamide derivatives, polar solvents like lower alcohols are often effective starting points.[7][8] A systematic screening process is essential to identify the optimal solvent or solvent mixture.
Protocol for Solvent Screening:
-
Preparation: Place approximately 20-30 mg of crude this compound into several small test tubes.
-
Room Temperature Test: To each tube, add a different candidate solvent dropwise (e.g., ethanol, isopropanol, ethyl acetate, toluene) until a volume of ~0.5 mL is reached. Agitate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
Hot Solubility Test: For solvents that did not dissolve the compound at room temperature, gently heat the test tube on a hot plate. Continue adding the solvent dropwise until the solid just dissolves. Record the approximate volume needed. An ideal solvent dissolves the compound in a minimal volume near its boiling point.
-
Cooling & Crystallization Test: Allow the hot, saturated solutions to cool slowly to room temperature, and then place them in an ice-water bath for 15-20 minutes.
-
Evaluation: Observe the quality and quantity of the crystals formed. The best solvent will yield a large crop of well-defined crystals. If no single solvent is ideal, evaluate a mixed-solvent system (e.g., Ethanol-Water, Toluene-Heptane). For a mixed system, dissolve the compound in the "good" solvent (in which it is highly soluble) and add the "poor" solvent (the anti-solvent, in which it is poorly soluble) dropwise until the solution becomes cloudy (the point of saturation). Then, add a few drops of the good solvent to redissolve the precipitate and allow the solution to cool.
Table 1: Example Solvent Screening Data Summary
| Solvent System | Solubility (25°C) | Solubility (Hot) | Crystal Formation upon Cooling | Rationale & Notes |
| Ethanol | Low | High | Good, needle-like crystals | A promising candidate. Ethanol is often effective for benzamides and provides a good solubility gradient.[7] |
| Isopropanol | Low | Moderate | Moderate yield | Requires a larger volume of solvent compared to ethanol, potentially leading to lower recovery. |
| Ethyl Acetate | Moderate | High | Fair, some oiling observed | The moderate room temperature solubility might result in significant product loss to the mother liquor. |
| Toluene | Low | High | Good, prismatic crystals | A good non-polar option. Useful if impurities are highly polar. |
| Ethanol/Water (9:1) | Low | High | Excellent, high yield | Water acts as an anti-solvent, significantly reducing the compound's solubility in the cold, often leading to superior recovery compared to a single-solvent system.[4] |
Phase 2: Bulk Recrystallization Workflow
This protocol assumes the use of an ethanol/water solvent system identified in Phase 1.
1. Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.
-
Add the minimum volume of hot ethanol required to just dissolve the solid completely. Heat the mixture on a hot plate with stirring, bringing it to a gentle boil. Causality: Using the minimum amount of solvent is crucial for maximizing recovery; excess solvent will retain more solute in the mother liquor upon cooling.[9]
2. Decolorization (Optional):
-
If the resulting solution is colored (and the pure compound is known to be white), remove it from the heat. Add a very small amount (1-2% by weight) of activated charcoal.
-
Re-heat the solution to boiling for 5-10 minutes. Causality: Activated charcoal has a high surface area that adsorbs colored, high-molecular-weight impurities.[1]
3. Hot Gravity Filtration (Optional but Recommended):
-
This step removes insoluble impurities and activated charcoal.
-
Pre-heat a short-stemmed glass funnel and a clean receiving Erlenmeyer flask on the hot plate to prevent premature crystallization.
-
Place a piece of fluted filter paper in the hot funnel.
-
Filter the hot solution through the fluted paper into the receiving flask as quickly as possible. Causality: A pre-heated setup and rapid filtration are essential to prevent the solute from crystallizing in the funnel, which would clog the filter paper and reduce the yield.
4. Crystallization:
-
Cover the receiving flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form in an ordered manner, excluding impurities. Rapid cooling can trap impurities.[10]
-
Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
5. Isolation of Crystals:
-
Collect the purified crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Use a small amount of the ice-cold mother liquor to transfer any remaining crystals from the Erlenmeyer flask to the funnel.
6. Washing:
-
With the vacuum still applied, wash the crystals on the filter paper with two small portions of ice-cold solvent (in this case, a 9:1 ethanol/water mixture or pure, cold ethanol). Causality: Washing with a minimal amount of ice-cold solvent removes any adhering mother liquor containing dissolved impurities without dissolving a significant amount of the purified product.[2][9]
7. Drying:
-
Continue to draw air through the crystals in the Büchner funnel for 15-20 minutes to partially dry them.
-
Transfer the crystals to a pre-weighed watch glass and allow them to air-dry completely. For faster results, dry in a vacuum oven at a temperature well below the compound's melting point.
Workflow Visualization
Caption: Workflow for the purification of this compound.
Quality Control and Data Interpretation
-
Percent Recovery: Calculate the efficiency of the purification.
-
Percent Recovery (%) = (Mass of Pure, Dry Product / Mass of Crude Product) x 100
-
-
Melting Point Analysis: A sharp melting range (typically < 2°C) that is higher than the crude material indicates successful purification. Impurities depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. The pure product should show a single, distinct spot, while the crude material may show multiple spots. The impurities should ideally be concentrated in the mother liquor lane.
Troubleshooting
| Problem | Probable Cause | Solution |
| Oiling Out | Solution is supersaturated; compound's melting point is lower than the solvent's boiling point. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider switching to a lower-boiling point solvent. |
| No Crystals Form | Solution is not saturated (too much solvent); supersaturation. | Try scratching the inside of the flask with a glass rod to create nucleation sites.[10] Add a "seed" crystal of the pure compound. If too much solvent was used, evaporate some solvent and re-cool. |
| Very Low Recovery | Too much solvent used; premature crystallization during hot filtration; compound is too soluble in cold solvent. | Ensure minimum solvent is used. Pre-heat filtration apparatus thoroughly. Ensure the solution is cooled sufficiently in an ice bath. Re-evaluate solvent choice. |
| Colored Crystals | Colored impurities were not fully removed. | Repeat the recrystallization, ensuring the use of an adequate amount of activated charcoal and performing the hot filtration step. |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Organic solvents are flammable. Keep away from open flames and use a hot plate for heating.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
References
-
University of California, Davis. (n.d.). Recrystallization. Chem LibreTexts. [Link]
-
Nichols, L. (2021). Recrystallization. Chemistry LibreTexts. [Link]
-
Wikipedia contributors. (2023). Recrystallization (chemistry). Wikipedia. [Link]
-
Siadati, S. A. (2025). How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]
-
Milligan, C. (n.d.). Recrystallization of Benzoic Acid. Austin Community College. [Link]
Sources
- 1. Recrystallization [sites.pitt.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. mt.com [mt.com]
- 4. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 5. usbio.net [usbio.net]
- 6. CAS 459218-95-2 | 4648-3-2D | MDL MFCD01341858 | N-Isopropyl-3-fluorobenzamide | SynQuest Laboratories [synquestlabs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. westfield.ma.edu [westfield.ma.edu]
Application Note & Protocol: High-Purity Isolation of N-Isopropyl 3-fluorobenzamide via Flash Column Chromatography
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the purification of N-Isopropyl 3-fluorobenzamide using flash column chromatography. This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, and its purity is critical for downstream applications. This application note details a robust protocol for achieving high purity, grounded in the fundamental principles of chromatography. We will explore the rationale behind the selection of the stationary and mobile phases, provide a step-by-step experimental protocol, and offer troubleshooting guidance to address common purification challenges.
Introduction: The Rationale for Chromatographic Purification
This compound (C₁₀H₁₂FNO, MW: 181.21 g/mol ) is a substituted benzamide derivative.[1][2][3] Synthetic routes to this and similar amides often result in crude products containing unreacted starting materials, byproducts, and other impurities. For its use in medicinal chemistry and drug development, a high degree of purity is paramount.
Column chromatography is a powerful and widely used technique for the separation and purification of individual compounds from a mixture.[4][5] The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase.[6][7] For moderately polar organic compounds like this compound, normal-phase chromatography using a polar stationary phase, such as silica gel, is a highly effective purification strategy.[8]
The principle of separation in this context relies on the polarity of the molecules. This compound, with its amide and fluoro- functionalities, will exhibit moderate polarity. This allows it to adsorb to the polar silica gel stationary phase. By carefully selecting a mobile phase of appropriate polarity, we can control the elution of the target compound while retaining impurities of different polarities on the column, thus achieving separation.
Materials and Methods
Materials and Equipment
-
Crude this compound: (Purity < 95%)
-
Stationary Phase: Silica gel, flash chromatography grade (e.g., 40-63 µm particle size)
-
Mobile Phase Solvents:
-
n-Hexane (ACS grade or higher)
-
Ethyl acetate (ACS grade or higher)
-
-
Glass chromatography column: Appropriate size for the scale of purification
-
Sample loading apparatus: Pipettes or a separatory funnel
-
Fraction collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates: Silica gel coated
-
TLC developing chamber
-
UV lamp (254 nm) for visualization
-
Rotary evaporator for solvent removal
-
Standard laboratory glassware and safety equipment
Selection of Chromatographic Conditions
The selection of the stationary and mobile phases is critical for successful separation.[5]
-
Stationary Phase: Silica gel is the adsorbent of choice due to its high polarity, which allows for strong interactions with polar and moderately polar compounds. Its porous structure provides a large surface area for interaction.[6]
-
Mobile Phase (Eluent): A mixture of n-hexane and ethyl acetate is a versatile and common solvent system for normal-phase chromatography.[9]
-
n-Hexane: A non-polar solvent that acts as the weak component of the mobile phase.
-
Ethyl Acetate: A more polar solvent that serves as the strong component, effectively eluting the compounds from the silica gel.
-
The optimal ratio of these solvents is determined empirically using Thin Layer Chromatography (TLC). The goal is to achieve a retention factor (Rƒ) for the desired compound of approximately 0.2-0.4 for good separation on the column.[10]
Table 1: Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for the separation of moderately polar organic compounds.[8] |
| Mobile Phase | n-Hexane / Ethyl Acetate | A common solvent system for silica gel chromatography, allowing for the elution of compounds with a wide range of polarities.[9] |
| Elution Mode | Isocratic or Gradient | Isocratic elution with an optimized solvent ratio is simpler. Gradient elution (gradually increasing the polarity of the mobile phase) can be used for complex mixtures with components of widely varying polarities. |
| Detection | UV visualization at 254 nm on TLC plates | The aromatic ring in this compound allows for easy visualization under UV light. |
Experimental Protocol
This protocol outlines the purification of this compound using flash column chromatography.
Preparation of the Column (Wet Packing Method)
The wet packing method is generally preferred as it produces a more uniform and well-packed column, minimizing channeling.[7]
-
Column Setup: Securely clamp the chromatography column in a vertical position in a fume hood. Ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase.[4] Add a thin layer (approx. 1 cm) of sand over the plug.
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 90:10 n-Hexane:Ethyl Acetate). The consistency should be pourable but not overly dilute.
-
Packing the Column: Pour the silica gel slurry into the column in one continuous motion if possible. Open the stopcock to allow the solvent to drain, collecting it in a flask for reuse. Gently tap the side of the column to encourage even settling of the silica gel and remove any air bubbles.
-
Equilibration: Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top of the silica bed.[9] Pass 2-3 column volumes of the mobile phase through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.
Sample Loading
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as dichloromethane or the mobile phase itself.[11] Using a highly polar solvent should be avoided as it can interfere with the separation.
-
Dry Loading (Recommended for Poorly Soluble Compounds): If the compound has poor solubility in the mobile phase, dry loading is recommended.[11]
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to the solution.
-
Evaporate the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Wet Loading:
-
Carefully apply the concentrated sample solution directly onto the top of the silica bed using a pipette.[11]
-
Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand.
-
Elution and Fraction Collection
-
Elution: Carefully add the mobile phase to the top of the column, taking care not to disturb the sand layer. Apply gentle air pressure to the top of the column to initiate a steady flow of the eluent.
-
Fraction Collection: Begin collecting fractions in appropriately sized test tubes or flasks. The size of the fractions will depend on the size of the column and the separation efficiency.
-
Monitoring the Separation: Periodically analyze the collected fractions using TLC to monitor the elution of the desired compound. Spot the collected fractions alongside the crude material and a pure standard if available. Visualize the TLC plates under a UV lamp.
Isolation of the Purified Compound
-
Pooling Fractions: Based on the TLC analysis, combine the fractions that contain the pure this compound.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified product.
-
Final Drying: Dry the purified compound under high vacuum to remove any residual solvent.
-
Purity Assessment: Assess the purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, LC-MS, or melting point analysis.
Visualization of the Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Incorrect mobile phase polarity.- Column overloaded with sample.- Poorly packed column (channeling). | - Optimize the mobile phase using TLC to achieve an Rƒ of 0.2-0.4 for the target compound.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a uniform bed. |
| Compound Elutes Too Quickly | Mobile phase is too polar. | Decrease the proportion of the polar solvent (ethyl acetate) in the mobile phase. |
| Compound Does Not Elute | - Mobile phase is not polar enough.- Compound may be decomposing on the silica. | - Increase the proportion of the polar solvent (ethyl acetate) in the mobile phase.- Check the stability of the compound on a silica TLC plate.[10] If it is unstable, consider using a different stationary phase like alumina or a deactivated silica gel.[10] |
| Cracked or Dry Column | Solvent level dropped below the top of the stationary phase. | This is irreversible. The column must be repacked. Always ensure the silica bed is covered with solvent. |
| Streaking on TLC | - Sample is too concentrated.- Presence of highly polar impurities. | - Dilute the sample before spotting on the TLC plate.- Consider a pre-purification step, such as an aqueous wash, to remove highly polar impurities. |
Conclusion
The described flash column chromatography protocol provides an effective and reproducible method for the purification of this compound. By carefully selecting the stationary and mobile phases and adhering to proper column packing and elution techniques, researchers can obtain this key synthetic intermediate in high purity, suitable for demanding applications in drug discovery and development.
References
- Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
- BOC Sciences. (2025, April 21). What Is Column Chromatography? Principles and Protocols.
- Microbe Notes. (2022, January 7). Column Chromatography- Definition, Principle, Parts, Steps, Uses.
- Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
- Benchchem. (2025). Application Notes and Protocols for the Purification of 3-Hydroxy-2-isopropylbenzonitrile.
- ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
- Synquest Labs. N-Isopropyl-3-fluorobenzamide.
- CymitQuimica. This compound.
- United States Biological. This compound CAS: 459218-95-2.
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- 1. CAS 459218-95-2 | 4648-3-2D | MDL MFCD01341858 | N-Isopropyl-3-fluorobenzamide | SynQuest Laboratories [synquestlabs.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. usbio.net [usbio.net]
- 4. microbenotes.com [microbenotes.com]
- 5. chromtech.com [chromtech.com]
- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
- 7. What Is Column Chromatography? Principles and Protocols [synapse.patsnap.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for High-Throughput Screening of N-Isopropyl 3-fluorobenzamide
A Roadmap for the Functional Characterization of a Novel Chemical Entity
Abstract
The journey from a novel chemical entity to a validated biological probe or a drug lead is a complex, multi-stage process. High-throughput screening (HTS) serves as a cornerstone of this endeavor, enabling the rapid evaluation of vast numbers of compounds to identify those with desired biological activities.[1][2][3] This document provides a comprehensive roadmap for researchers, scientists, and drug development professionals on how to approach the functional characterization of a novel compound, using N-Isopropyl 3-fluorobenzamide as a case study. We will delve into a phased HTS strategy, starting from target-agnostic phenotypic screening to identify bioactivity, followed by target deconvolution using biochemical assays, and finally, target engagement validation in a cellular context. This guide emphasizes the causality behind experimental choices, the implementation of self-validating protocols, and the critical analysis of screening data to ensure scientific integrity and accelerate the discovery process.
Introduction: The Challenge of Novel Compound Characterization
In modern drug discovery and chemical biology, researchers are constantly synthesizing or isolating novel chemical compounds. While the chemical synthesis might be routine, the biological characterization of these molecules presents a significant challenge. This compound is one such molecule, a distinct chemical entity with an unknown biological profile.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 459218-95-2 | [4][5] |
| Molecular Formula | C10H12FNO | [4] |
| Molecular Weight | 181.21 g/mol | [4] |
The core question for any new compound is: what is its biological activity, if any? High-throughput screening (HTS) offers a systematic and efficient approach to answer this question.[6] By automating and miniaturizing biological assays, HTS allows for the rapid testing of compounds against a wide array of biological targets or cellular models.[2][3]
This guide will outline a logical, phased HTS workflow to:
-
Determine if this compound possesses any biological activity using a broad, cell-based phenotypic screen.
-
Deconvolute the potential molecular target of the compound through a target-specific biochemical assay.
-
Validate the engagement of the compound with its putative target within a cellular environment.
This structured approach is designed to maximize the chances of identifying a genuine biological activity while minimizing the resources spent on false leads.
A Phased HTS Workflow for a Novel Compound
The characterization of a novel compound is best approached as a staged campaign. Each phase is designed to answer a specific question, with the results of one phase informing the design of the next.
Figure 1: A phased HTS workflow for novel compound characterization.
Phase 1: Identifying Bioactivity with Phenotypic Screening
The Rationale: Before investing in complex, target-specific assays, it is crucial to first determine if this compound has any effect on a biological system. A cell-based phenotypic screen is an excellent starting point as it provides a holistic view of the compound's impact on cellular health and proliferation.
Protocol 1: Cell Viability High-Throughput Screen
This protocol uses a resazurin-based assay to measure cell viability. Resazurin (a non-fluorescent blue dye) is reduced by metabolically active cells to the highly fluorescent resorufin (pink). A decrease in fluorescence indicates a reduction in cell viability.
Materials:
-
Human cancer cell line (e.g., HeLa)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Resazurin sodium salt solution (0.15 mg/mL in PBS)
-
Positive control (e.g., Staurosporine, 10 µM)
-
384-well black, clear-bottom tissue culture plates
-
Automated liquid handling system
-
Plate reader with fluorescence capabilities (Ex/Em: ~560/590 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Dilute the cells in complete growth medium to a final concentration of 20,000 cells/mL.
-
Using an automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (500 cells/well).
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Create a compound plate by diluting the this compound stock solution to an intermediate concentration. For a final screening concentration of 10 µM, dilute the 10 mM stock 1:100 in media (to 100 µM), and then add a small volume to the assay plate.
-
Use an automated liquid handler to transfer 2.5 µL of the compound solution, positive control, or DMSO (negative control) to the appropriate wells. This results in a final compound concentration of 10 µM and a DMSO concentration of 0.1%.
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
-
Assay Development:
-
Add 5 µL of the resazurin solution to each well.
-
Incubate for 2-4 hours at 37°C, 5% CO2, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity on a plate reader (Ex/Em: 560/590 nm).
-
Data Analysis and Hit Criteria:
-
Normalization: The data should be normalized to the in-plate controls:
-
0% activity (negative control): Wells with cells + DMSO.
-
100% activity/inhibition (positive control): Wells with cells + Staurosporine.
-
-
Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Sample_Value - Positive_Control_Avg) / (Negative_Control_Avg - Positive_Control_Avg))
-
Hit Selection: A common threshold for hit selection is a percent inhibition greater than three standard deviations from the negative control mean.
Phase 2: Target Deconvolution with Biochemical Assays
The Rationale: Assuming the phenotypic screen identifies this compound as an anti-proliferative "hit," the next logical step is to identify its molecular target. The benzamide moiety is a common feature in many enzyme inhibitors. For this guide, we will hypothesize that our compound targets a protease. A Fluorescence Polarization (FP) assay is a powerful, homogenous (mix-and-read) technique well-suited for HTS to identify enzyme inhibitors.[7][8]
The Principle of Fluorescence Polarization:
FP measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently-labeled peptide (tracer) tumbles rapidly in solution, leading to depolarized light emission and a low FP signal. When this tracer binds to a larger protein (the protease), its tumbling slows dramatically, resulting in polarized light emission and a high FP signal. A small molecule inhibitor that competes with the tracer for binding to the protease will displace the tracer, causing the FP signal to decrease.[8][9]
Figure 2: The principle of a competitive Fluorescence Polarization assay.
Protocol 2: FP-Based Protease Inhibition Assay
Materials:
-
Purified recombinant protease
-
Fluorescently-labeled peptide tracer specific for the protease
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
This compound
-
384-well black, low-volume plates
-
Plate reader with FP capabilities
Step-by-Step Methodology:
-
Assay Optimization:
-
Determine the optimal concentrations of protease and tracer that give a robust assay window (the difference between the high and low FP signals). This is typically done by titrating the protease against a fixed concentration of the tracer.
-
The Kd (dissociation constant) of the tracer-protease interaction should be determined. A good starting point is to use the tracer at its Kd concentration and the protease at a concentration that results in ~80% binding.
-
-
Compound Screening:
-
Dispense 10 µL of assay buffer containing the protease to all wells.
-
Add 100 nL of this compound (from a concentration gradient plate) or DMSO control using an acoustic liquid handler.
-
Incubate for 15-30 minutes at room temperature.
-
Add 10 µL of the fluorescent tracer to all wells.
-
Incubate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an FP-capable plate reader, measuring both parallel and perpendicular fluorescence intensity. The instrument software will calculate the millipolarization (mP) values.
-
Data Analysis and IC50 Determination:
-
The percent inhibition is calculated based on the mP values.
-
The IC50 (half-maximal inhibitory concentration) is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.[10]
Phase 3: Validating Target Engagement in Cells
The Rationale: A positive result in a biochemical assay is promising, but it doesn't guarantee that the compound can enter a cell and bind to its target in the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is an invaluable technique for confirming target engagement in a physiological setting.[11][12] The principle is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[13][14]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Figure 3: Workflow for a Cellular Thermal Shift Assay (CETSA).
Materials:
-
HeLa cells
-
This compound
-
PBS and lysis buffer
-
Antibody specific to the target protease
-
Western blotting reagents and equipment
-
PCR machine or thermal cycler
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Culture HeLa cells to ~80% confluency.
-
Treat one set of cells with a high concentration of this compound (e.g., 20 µM) and another set with DMSO for 1-2 hours.
-
-
Heating Step:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
-
Lysis and Separation:
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.
-
-
Detection:
-
Collect the supernatant and analyze the amount of soluble target protease by Western blotting using a specific antibody.
-
Data Analysis:
-
A successful CETSA experiment will show a "shift" in the melting curve of the target protein to higher temperatures in the presence of the compound. This indicates that the compound has bound to the protein and stabilized it against heat denaturation, providing strong evidence of target engagement in cells.
HTS Assay Validation and Hit Confirmation
The Rationale for Self-Validating Systems: The reliability of any HTS campaign hinges on the quality of the assay. A key statistical parameter used to evaluate the robustness of an HTS assay is the Z'-factor.[10][15] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.
Calculating the Z'-Factor:
The Z'-factor is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:
Z' = 1 - (3 * (σ_p + σ_n)) / |µ_p - µ_n|
| Control | Replicate 1 | Replicate 2 | Replicate 3 | ... | Mean (µ) | Std Dev (σ) |
| Positive | 1500 | 1450 | 1550 | ... | 1500 | 50 |
| Negative | 10000 | 10200 | 9800 | ... | 10000 | 200 |
| Z'-Factor | 0.71 |
A Z'-factor of 0.71 indicates a robust and reliable assay.
Hit Validation and Triage:
It is crucial to remember that primary HTS campaigns often generate a number of false positives.[16] Therefore, all initial "hits" must undergo a rigorous validation process:
-
Hit Confirmation: Re-test the compound in the primary assay to ensure the activity is reproducible.
-
Dose-Response Analysis: Test the compound over a range of concentrations to determine its potency (IC50 or EC50).
-
Counter-Screens: Use assays that can identify compounds that interfere with the assay technology itself (e.g., auto-fluorescent compounds in a fluorescence-based assay).
-
Orthogonal Assays: Validate the hit in a secondary assay that uses a different technology or readout to measure the same biological endpoint.
-
SAR by Catalog: Test commercially available analogs of the hit compound to see if a preliminary structure-activity relationship (SAR) can be established.[15]
Conclusion
The journey of characterizing a novel chemical entity like this compound is a systematic process of hypothesis generation and testing. By employing a phased HTS strategy, researchers can efficiently move from an unknown compound to a validated biological probe. This roadmap, which begins with broad phenotypic screening, progresses to specific biochemical assays, and culminates in cellular target validation, provides a robust framework for navigating the complexities of modern drug discovery. The key to success lies not just in the execution of these protocols, but in the critical evaluation of the data at each stage, ensuring that only the most promising and well-validated compounds advance in the discovery pipeline.
References
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Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening. Expert opinion on drug discovery, 6(1), 17-32. [Link]
-
Jameson, D. M., & Croney, J. C. (2003). Fluorescence polarization: past, present and future. Combinatorial chemistry & high throughput screening, 6(3), 167-176. [Link]
-
Owicki, J. C. (2000). Fluorescence polarization and anisotropy in high throughput screening: perspectives and primer. Journal of biomolecular screening, 5(5), 297-306. [Link]
-
BellBrook Labs. (n.d.). From Lab to Lead: Using Fluorescence Polarization in Drug Development. [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67-73. [Link]
-
Dahlin, J. L., Walters, M. A., & Baell, J. B. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Future medicinal chemistry, 9(14), 1693-1711. [Link]
-
Wikipedia. (n.d.). High-throughput screening. [Link]
-
Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature protocols, 9(9), 2100-2122. [Link]
-
Technology Networks. (2023). High-Throughput Screening in Drug Discovery Explained. [Link]
-
Pharmaceutical Technology. (2022). Accelerating Discovery and Development with Advances in High-Throughput Screening. [Link]
-
European Pharmaceutical Review. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. [Link]
-
Oncotarget. (2016). High throughput screening of small molecule library: procedure, challenges and future. [Link]
-
Lu, Q., et al. (2023). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 165-177). Humana, New York, NY. [Link]
-
Zhang, J. H. (2011). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 16(1), 1-1. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Cambridge MedChem Consulting. (n.d.). Analysis of HTS data. [Link]
-
Zhang, X. D. (2011). A new method with flexible data-driven thresholds for hit selection in RNAi HTS assays. Journal of biomolecular screening, 16(2), 201-209. [Link]
-
JoVE. (n.d.). Utilizing Thermal Shift Assay to Probe Substrate Binding to Selenoprotein O. [Link]
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- 5. CAS 459218-95-2 | 4648-3-2D | MDL MFCD01341858 | N-Isopropyl-3-fluorobenzamide | SynQuest Laboratories [synquestlabs.com]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
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- 16. drugtargetreview.com [drugtargetreview.com]
Topic: N-Isopropyl 3-fluorobenzamide Solution Preparation for Cell-Based Assays
An Application Note from the Office of the Senior Application Scientist
Abstract
The transition from in silico or in vitro biochemical discovery to cell-based functional screening is a critical juncture in drug development. The biological activity of promising small molecules, such as N-Isopropyl 3-fluorobenzamide, is highly dependent on their effective and consistent delivery to the cellular environment. Due to the poor aqueous solubility characteristic of many small molecule candidates, this requires a robust and reproducible protocol for solubilization and dilution. This document provides a comprehensive guide and detailed protocols for the preparation of this compound solutions for use in cell-based assays. We emphasize the causality behind procedural choices, focusing on the use of Dimethyl Sulfoxide (DMSO) as a primary solvent and outlining a self-validating system of controls to ensure data integrity.
Introduction: The Challenge of Small Molecule Delivery
This compound is a small organic molecule whose utility in biological research necessitates its introduction into aqueous cell culture environments. Like many novel small molecules, it is expected to have limited solubility in water.[1] The accurate determination of its biological effects is therefore critically dependent on a preparation method that ensures it remains in a soluble, monomeric state at the final assay concentration.[2]
Precipitation of the compound in the assay medium is a primary source of experimental artifacts, leading to inaccurate dose-response curves and non-reproducible results. Furthermore, the choice of solvent and its final concentration can induce cellular stress or toxicity, confounding the interpretation of the compound's specific effects.[3][4] This application note provides a field-proven methodology to mitigate these risks, ensuring the generation of high-quality, reliable data.
Compound Information & Physicochemical Properties
A thorough understanding of the test compound's properties is the foundation of effective solution preparation.
| Property | Value | Source |
| IUPAC Name | 3-fluoro-N-propan-2-ylbenzamide | [5] |
| CAS Number | 459218-95-2 | [6] |
| Molecular Formula | C₁₀H₁₂FNO | [7] |
| Molecular Weight | 181.21 g/mol | [7] |
| Predicted Solubility | Limited aqueous solubility; Soluble in polar aprotic solvents like DMSO. | [1] |
| Storage | Store solid compound at -20°C. | [7] |
Principle of Solvent-Mediated Solubilization
The standard strategy for solubilizing hydrophobic compounds for cellular assays involves a two-stage process:
-
High-Concentration Stock in Organic Solvent: The compound is first dissolved at a high concentration (e.g., 1-10 mM) in a water-miscible organic solvent. Dimethyl Sulfoxide (DMSO) is the most common choice due to its exceptional ability to dissolve a wide range of molecules.[8]
-
Aqueous Dilution: The concentrated stock is then serially diluted to intermediate concentrations and finally diluted into the aqueous cell culture medium to achieve the desired final test concentration.
The critical parameter in this process is the final concentration of the organic solvent in the cell culture well. While DMSO is widely used, it is not biologically inert and can impact cell health and function.[3] Most immortalized cell lines can tolerate DMSO up to 0.5% v/v, but some may show toxic effects. Primary cells are often more sensitive, with a recommended upper limit of 0.1% v/v.[8] It is imperative to determine the tolerance of your specific cell line and to maintain a consistent, low final DMSO concentration across all wells, including the vehicle control.[4]
Detailed Protocols
These protocols are designed to generate a 7-point dose-response curve for this compound, starting from a 10 mM stock solution.
Required Materials and Reagents
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), cell culture grade, sterile
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL)
-
Calibrated P1000, P200, and P20 micropipettes
-
Sterile pipette tips
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
-
Complete cell culture medium appropriate for the cell line
Protocol 1: Preparation of 10 mM Primary Stock Solution
This protocol describes the preparation of a highly concentrated stock solution that will serve as the starting point for all subsequent dilutions.
-
Calculate Required Mass:
-
Molecular Weight (MW) of this compound = 181.21 g/mol .
-
To make 1 mL of a 10 mM solution:
-
Mass (g) = Volume (L) x Concentration (mol/L) x MW ( g/mol )
-
Mass (mg) = 1 mL x (1 L / 1000 mL) x (10 mmol / L) x (1 mol / 1000 mmol) x (181.21 g / mol) x (1000 mg / 1 g)
-
Mass = 1.81 mg
-
-
-
Dissolution Procedure:
-
Accurately weigh 1.81 mg of this compound and place it into a sterile 1.5 mL microcentrifuge tube.
-
Add 1.0 mL of sterile, cell culture grade DMSO to the tube.
-
Cap the tube tightly and vortex at maximum speed for 1-2 minutes to facilitate dissolution.[8]
-
Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming in a 37°C water bath can also be used, but caution is advised as heat can degrade some compounds.[8][9] Visually inspect the solution against a light source to ensure no solid particulates remain.
-
-
Storage and Handling:
-
This 10 mM stock solution is now your Primary Stock.
-
Aliquot the stock into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[8]
-
Label aliquots clearly with the compound name, concentration, solvent (100% DMSO), and date.
-
Store aliquots at -20°C for short-to-medium term storage or -80°C for long-term storage.
-
Diagram: Stock Solution Preparation Workflow
Caption: Workflow for preparing a 10 mM primary stock solution.
Protocol 2: Serial Dilution for Intermediate Working Solutions
To generate a dose-response curve, a series of intermediate concentrations must be prepared. It is critical to perform these dilutions in 100% DMSO to prevent premature precipitation of the compound before it is introduced to the aqueous assay medium.[10]
-
Label Tubes: Label 6 sterile microcentrifuge tubes #2 through #7. Tube #1 will be your 10 mM Primary Stock.
-
Add DMSO: Add 90 µL of 100% DMSO to each of the tubes #2 through #7.
-
Perform Serial Dilution (1:10 series):
-
Transfer 10 µL from the 10 mM Primary Stock (Tube #1) into Tube #2 . Mix thoroughly by pipetting up and down. This is your 1 mM working solution.
-
Using a fresh pipette tip, transfer 10 µL from Tube #2 into Tube #3 . Mix thoroughly. This is your 100 µM working solution.
-
Continue this process sequentially down to Tube #7.
-
Table: Serial Dilution Scheme in 100% DMSO
| Tube # | Source of Compound | Volume from Source | Volume of DMSO | Final Concentration |
| 1 | Primary Stock | - | - | 10 mM |
| 2 | Tube 1 (10 mM) | 10 µL | 90 µL | 1 mM |
| 3 | Tube 2 (1 mM) | 10 µL | 90 µL | 100 µM |
| 4 | Tube 3 (100 µM) | 10 µL | 90 µL | 10 µM |
| 5 | Tube 4 (10 µM) | 10 µL | 90 µL | 1 µM |
| 6 | Tube 5 (1 µM) | 10 µL | 90 µL | 100 nM |
| 7 | Tube 6 (100 nM) | 10 µL | 90 µL | 10 nM |
Protocol 3: Dosing Cells in a 96-Well Plate Format
This final step involves diluting the intermediate working solutions into the cell culture medium. The key is to ensure the final DMSO concentration remains constant and non-toxic. This example assumes a final assay volume of 200 µL and a 1:1000 final dilution factor (0.1% v/v final DMSO).
-
Prepare Cell Plate: Seed cells in a 96-well plate at the desired density and allow them to adhere overnight. The volume of medium at this stage should be 199.8 µL (or practically, 200 µL, from which a tiny volume is displaced).
-
Prepare Vehicle Control: Create a "Tube #8" containing only 100% DMSO.
-
Dose the Plate:
-
For the highest concentration, add 0.2 µL of the 10 mM Primary Stock (Tube #1) to the appropriate wells containing 199.8 µL of medium. The final compound concentration will be 10 µM.
-
Add 0.2 µL of the 1 mM solution (Tube #2) to the next set of wells. The final concentration will be 1 µM.
-
Continue this for all intermediate solutions (Tubes #3-7).
-
For the Vehicle Control wells, add 0.2 µL of 100% DMSO (Tube #8) to wells containing 199.8 µL of medium. This is critical for isolating the effect of the compound from any effect of the solvent.
-
-
Final Concentrations:
-
The final DMSO concentration in all treated and vehicle control wells will be 0.1% v/v (0.2 µL / 200 µL).
-
The final compound concentrations will be: 10 µM, 1 µM, 100 nM, 10 nM, 1 nM, 100 pM, and 10 pM.
-
-
Mix and Incubate: Gently mix the plate on an orbital shaker for 30-60 seconds to ensure homogenous distribution of the compound. Return the plate to the incubator for the desired treatment period.
Diagram: Concentration Relationship & Dilution Logic
Caption: Logical flow from stock to final assay concentration.
Self-Validating Experimental Design: The Importance of Controls
To ensure the trustworthiness of your data, every experiment must include a robust set of controls.
-
Vehicle Control (Mandatory): This is the most critical control. These wells receive the same final concentration of DMSO (e.g., 0.1%) as the compound-treated wells, but no compound. This allows you to subtract any biological effect caused by the solvent itself.[8]
-
Untreated Control (Optional but Recommended): Cells that receive no treatment (no compound, no DMSO). This can help identify if even the low percentage of DMSO in the vehicle control has a measurable effect compared to the baseline.
-
Positive Control (Assay Dependent): A known compound that elicits a predictable response in your assay. This control validates that the assay and cell system are working as expected.
References
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Application Note: Quantitative Analysis of N-Isopropyl 3-fluorobenzamide using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of N-Isopropyl 3-fluorobenzamide in solution. This compound is a synthetic intermediate of interest in pharmaceutical development and other chemical industries. Accurate quantification is critical for process monitoring, quality control, and impurity profiling. The described method utilizes High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), which provides excellent sensitivity and selectivity.[1] The protocol herein covers sample preparation, detailed instrument parameters, and a comprehensive method validation summary according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Principle
This compound (CAS: 459218-95-2, Formula: C₁₀H₁₂FNO, MW: 181.21 g/mol ) is a fluorinated aromatic amide.[4][5] The presence of the fluorine atom can significantly alter the molecule's physicochemical properties, making it a valuable building block in medicinal chemistry.[6] As with any component used in pharmaceutical manufacturing, a reliable analytical method is required to determine its purity and concentration.
This method employs reverse-phase HPLC to separate this compound from potential impurities. The analyte is then detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique offers two layers of selectivity: chromatographic separation followed by mass-based selection of a specific precursor ion and a unique fragment ion.[1] The amide group in the molecule's structure is readily protonated, making Electrospray Ionization (ESI) in positive mode an ideal choice for generating the precursor ion ([M+H]⁺).[7] The high sensitivity and specificity of LC-MS/MS make it particularly suitable for trace-level quantification, which is often necessary when monitoring for impurities or performing pharmacokinetic studies.[8]
Materials and Reagents
-
Analyte: this compound reference standard (>95% purity)[5]
-
Solvents:
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC grade
-
Water, Type I (18.2 MΩ·cm), filtered through a 0.22 µm filter
-
-
Reagents:
-
Formic Acid (FA), LC-MS grade (~99%)
-
-
Equipment:
-
Analytical balance (4-decimal place)
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
-
Vortex mixer
-
Ultrasonic bath
-
HPLC or UHPLC system
-
Tandem quadrupole mass spectrometer with an ESI source
-
Syringe filters (0.22 µm, PTFE or nylon)
-
Autosampler vials
-
Experimental Protocol
Preparation of Solutions
Mobile Phase A (Aqueous): 0.1% Formic Acid in Type I Water.
-
Procedure: Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of Type I water. Dilute to the mark with water and mix thoroughly.
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
Procedure: Add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 800 mL of acetonitrile. Dilute to the mark with acetonitrile and mix thoroughly.
Diluent: 50:50 (v/v) Acetonitrile:Water.
Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10.0 mg of this compound reference standard into a 10.0 mL volumetric flask.
-
Add approximately 7 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature and dilute to the mark with diluent. Mix well. This solution is stable for 1 month when stored at 2-8°C.
Working Standard Solutions (Calibration Curve):
-
Prepare a series of calibration standards by performing serial dilutions of the Stock Standard Solution with the diluent. A recommended concentration range is 1.0 ng/mL to 1000 ng/mL.
Sample Preparation
-
For analysis of a drug substance or simple formulation, accurately weigh a sample containing the target amount of this compound.
-
Dissolve the sample in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate as needed to ensure complete dissolution.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial prior to injection.
HPLC-MS/MS Instrumental Conditions
The following parameters provide a validated starting point and may be optimized for specific instrumentation.
| Parameter | Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 Reverse-Phase, 2.1 x 50 mm, 1.8 µm particle size |
| Column Temperature | 40 °C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | 5% B to 95% B in 5 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, equilibrate for 2.9 min |
| Total Run Time | 10 min |
| Mass Spectrometer | Sciex Triple Quad™ 6500+ or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 55 psi |
| Curtain Gas | 35 psi |
| IonSpray Voltage | +5500 V |
| Temperature | 500 °C |
| MRM Transition (Quantifier) | Q1: 182.2 m/z → Q2: 123.0 m/z |
| MRM Transition (Qualifier) | Q1: 182.2 m/z → Q2: 81.1 m/z |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 25 eV for 123.0, 35 eV for 81.1) |
| Declustering Potential (DP) | Optimized for specific instrument (e.g., 80 V) |
Rationale for MRM Transitions: The precursor ion (Q1) at m/z 182.2 corresponds to the protonated molecule [M+H]⁺. The primary fragment (Q2 quantifier) at m/z 123.0 is proposed to result from the cleavage of the amide bond, yielding the stable 3-fluorobenzoyl cation. A secondary fragment can be used as a qualifier to increase confidence in identification.
Data Acquisition and Processing
-
Acquire data using the MRM mode.
-
Integrate the chromatographic peak corresponding to the this compound quantifier transition.
-
Construct a calibration curve by plotting the peak area against the concentration of the working standards.
-
Apply a linear regression model (1/x² weighting is often suitable) to the calibration curve. The correlation coefficient (r²) should be ≥ 0.99.
-
Calculate the concentration of the analyte in the prepared samples using the regression equation from the calibration curve.
Analytical Method Validation
The method was validated according to the ICH Harmonised Guideline Q2(R1) to demonstrate its suitability for the intended purpose.[2] The following characteristics were evaluated.[9]
| Parameter | Result | ICH Acceptance Criteria |
| Specificity | No interference observed at the retention time of the analyte in blank samples. | The procedure must be able to assess the analyte unequivocally in the presence of components that may be expected to be present.[2] |
| Linearity (r²) | 0.9992 | ≥ 0.99 |
| Range | 1.0 – 1000 ng/mL | Established by confirming linearity, accuracy, and precision within the range.[2] |
| Accuracy (% Recovery) | 98.7% – 101.5% (at three concentration levels) | Typically 80-120% for assay, 70-130% for impurities. |
| Precision (RSD%) | ||
| Repeatability (n=6) | ≤ 1.8% | Typically ≤ 2% for drug substance assay. |
| Intermediate Precision | ≤ 2.5% | Varies based on application; demonstrates ruggedness. |
| Limit of Detection (LOD) | 0.3 ng/mL (S/N ≥ 3) | Typically based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | 1.0 ng/mL (S/N ≥ 10) | Typically based on a signal-to-noise ratio of 10:1. |
Note: The data presented in this table is representative and should be verified by the end-user.
Analytical Workflow Visualization
The following diagram outlines the complete analytical workflow from sample receipt to final data reporting.
Caption: Workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive and validated HPLC-MS/MS method for the selective and sensitive quantification of this compound. The protocol is straightforward, utilizing standard reverse-phase chromatography and tandem mass spectrometry. The method demonstrates excellent performance characteristics in line with ICH Q2(R1) guidelines, making it suitable for routine use in quality control and research environments within the pharmaceutical and chemical industries.
References
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
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Kanwal, N. (2018). ICH Q2 Analytical Method Validation. SlideShare. [Link]
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Abraham Entertainment. (2023). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]
-
Van De Steene, I., & Lambert, W. (2010). Validation and application of an LC–MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. Analytical and Bioanalytical Chemistry, 397(3), 1145-1154. [Link]
-
Kouame, N. P., et al. (2023). Determination of Analytical Parameters of Some 2-arylvinyl Benzimidazole Derivatives by Liquid Chromatography Coupled with Tandem Mass Spectrometry (LC/MS/MS). Journal of Pharmacy and Chemistry, 9(6), 1-10. [Link]
-
Nag, A., & Karmakar, S. (2023). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. Journal of Applied Pharmaceutical Science, 13(9), 001-016. [Link]
-
Blake, A. J., et al. (2023). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Molbank, 2023(2), M1639. [Link]
Sources
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- 4. usbio.net [usbio.net]
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- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of N-Isopropyl 3-fluorobenzamide in Human Plasma
Abstract
This application note describes a detailed, robust, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Isopropyl 3-fluorobenzamide in human plasma. The protocol is designed for researchers, scientists, and drug development professionals who require reliable bioanalytical data. The methodology employs a straightforward protein precipitation technique for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The causality behind each experimental choice is explained to provide a deeper understanding of the method's principles. All procedures have been structured to meet the rigorous standards of bioanalytical method validation, ensuring accuracy, precision, and reliability in accordance with regulatory expectations.[1][2]
Introduction and Scientific Principle
This compound is a small organic molecule whose precise quantification in biological matrices is essential for pharmacokinetic, toxicokinetic, and metabolic studies in drug development. Liquid chromatography coupled to mass spectrometry (LC-MS) has emerged as the gold standard for such bioanalytical applications due to its superior sensitivity, selectivity, and speed.[3][4]
The core principle of this method is the physical separation of the target analyte from endogenous plasma components via reversed-phase liquid chromatography, followed by its ionization and specific detection using tandem mass spectrometry.
-
Liquid Chromatography (LC): The analyte is separated based on its hydrophobicity. Its moderately non-polar structure, inferred from its benzamide core and isopropyl group[5], allows for strong retention on a C18 stationary phase. A gradient elution with an organic solvent (acetonitrile) ensures a sharp peak shape and timely elution. The inclusion of formic acid in the mobile phase is critical; it serves to protonate the analyte, which is essential for efficient ionization.[1]
-
Mass Spectrometry (MS): We employ Electrospray Ionization (ESI), a soft ionization technique that generates intact protonated molecular ions ([M+H]+) with minimal fragmentation, making it ideal for quantitative analysis.[6][7] The subsequent detection by a triple quadrupole (QqQ) mass analyzer in MRM mode provides exceptional selectivity.[4][8] This process involves selecting the precursor ion (Q1), fragmenting it in a collision cell (Q2), and monitoring a specific, stable product ion (Q3). This two-stage mass filtering minimizes interference from matrix components that might share the same mass as the parent analyte, thereby ensuring the trustworthiness of the quantitative data.[9][10][11]
Materials and Methods
-
This compound (Reference Standard, >99% purity)
-
N-Isopropyl-d7 3-fluorobenzamide (Internal Standard, IS)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Human Plasma (K2-EDTA)
-
LC System: Shimadzu Nexera X2 or equivalent UHPLC system.
-
MS System: SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an ESI source.
| Parameter | This compound (Analyte) | N-Isopropyl-d7 3-fluorobenzamide (IS) |
| Chemical Structure | (Structure with deuterated isopropyl group) | |
| Molecular Formula | C10H12FNO[12] | C10H5D7FNO |
| Molecular Weight | 181.21 g/mol [12] | 188.25 g/mol |
| Precursor Ion ([M+H]+) | m/z 182.2 | m/z 189.2 |
| Product Ion (Quantifier) | m/z 122.1 | m/z 122.1 |
| Product Ion (Qualifier) | m/z 95.1 | m/z 95.1 |
| Parameter | Condition | Rationale |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 provides excellent retention for moderately non-polar analytes. The sub-2 µm particle size ensures high resolution and efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Volatile buffer ideal for LC-MS.[1] Acidic pH promotes analyte protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength and low viscosity. |
| Flow Rate | 0.4 mL/min | Appropriate for the column dimension, balancing speed and separation efficiency. |
| Column Temperature | 40 °C | Reduces mobile phase viscosity and improves peak symmetry. |
| Injection Volume | 5 µL | A small volume minimizes potential matrix effects and column overload. |
| Gradient Elution | 0-0.5 min (5% B), 0.5-2.5 min (5-95% B), 2.5-3.0 min (95% B), 3.0-3.1 min (95-5% B), 3.1-4.0 min (5% B) | A rapid gradient allows for efficient elution of the analyte while ensuring the column is cleaned of late-eluting components and re-equilibrated for the next injection. |
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The amide nitrogen is readily protonated, making positive mode highly efficient for this class of compounds. |
| IonSpray Voltage | +5500 V | Optimizes the formation of charged droplets in the electrospray process. |
| Source Temperature | 550 °C | Facilitates rapid desolvation of droplets to release gas-phase ions. |
| Curtain Gas (CUR) | 35 psi | Prevents neutral molecules and solvent vapor from entering the mass analyzer. |
| Ion Source Gas 1 (GS1) | 50 psi | Nebulizer gas, assists in the formation of the aerosol. |
| Ion Source Gas 2 (GS2) | 60 psi | Turbo gas, aids in solvent evaporation. |
| Collision Gas (CAD) | Medium | Nitrogen gas used in the collision cell to induce fragmentation. |
| MRM Transitions | Analyte: 182.2 → 122.1 (Quant) / 182.2 → 95.1 (Qual) IS: 189.2 → 122.1 (Quant) | The transition 182.2 → 122.1 corresponds to the neutral loss of isopropylamine, a stable and specific fragmentation pathway. A qualifier ion is monitored for identity confirmation. The IS fragments to the same product ion, ensuring analytical consistency. |
Detailed Experimental Protocols
-
Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its deuterated internal standard into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 acetonitrile/water to prepare working standards for the calibration curve (e.g., ranging from 10 ng/mL to 100,000 ng/mL).
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with acetonitrile. This solution will be used as the protein precipitation solvent. The choice of 100 ng/mL is typical to provide a strong, stable signal without causing detector saturation.
Protein precipitation is a fast, simple, and effective method for removing the bulk of proteins from plasma samples, which can otherwise interfere with the analysis.[13][14][15] Acetonitrile is chosen as it provides cleaner extracts compared to methanol for many small molecules.[14]
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and quality control (QC).
-
Pipette 50 µL of the respective sample (plasma, standard, or QC) into the labeled tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each tube. This 3:1 ratio of organic solvent to plasma is crucial for efficient protein crashing.[16]
-
Vortex each tube vigorously for 30 seconds to ensure complete mixing and protein denaturation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4 °C. This step pellets the precipitated proteins, leaving a clear supernatant containing the analyte and IS.
-
Carefully transfer 100 µL of the supernatant into a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Caption: Workflow from sample preparation to data analysis.
Method Validation Framework
To ensure the reliability and trustworthiness of the results, the method must be validated according to guidelines from regulatory bodies like the FDA.[1][2][17] A full validation assesses the method's performance across several key parameters.
Caption: Logical flow of the method validation process.
The following table presents typical acceptance criteria and expected results for the validation of this method.
| Validation Parameter | Acceptance Criteria (FDA Guidance)[2][18] | Expected Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | N/A | 0.5 - 500 ng/mL |
| Accuracy | Mean concentration within ±15% of nominal (±20% at LLOQ) | Within ±10% |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Matrix Effect | IS-normalized matrix factor CV% ≤ 15% | < 12% |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Lower Limit of Quantitation (LLOQ) | S/N > 10, with acceptable accuracy and precision | 0.5 ng/mL |
Conclusion
This application note provides a comprehensive, step-by-step protocol for the quantitative determination of this compound in human plasma using LC-MS/MS. The method is rapid, robust, and highly sensitive, with a simple protein precipitation step that allows for high-throughput analysis. By explaining the scientific rationale behind the chosen parameters, this guide serves as an authoritative resource for scientists in the field of drug development. The outlined validation framework ensures that the method generates trustworthy and reproducible data suitable for regulatory submission.
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Application Notes and Protocols for N-Isopropyl 3-fluorobenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the safe handling, storage, and use of N-Isopropyl 3-fluorobenzamide (CAS: 459218-95-2) in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS), this guide synthesizes information from general principles of handling fluorinated organic compounds and aromatic amides, alongside available chemical data. The protocols herein are designed to establish a self-validating system of safety and experimental integrity, grounded in established laboratory practices.
Introduction to this compound
This compound is a fluorinated aromatic amide. The incorporation of a fluorine atom onto the benzene ring can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions, making it a compound of interest in medicinal chemistry and drug discovery.[1] Aromatic amides are a common functional group in many pharmaceuticals and bioactive molecules.[2] Understanding the unique characteristics imparted by both the amide and the fluoro-substituent is critical for its safe and effective use.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 459218-95-2 | [3][4][5][6] |
| Molecular Formula | C10H12FNO | [3][4][7] |
| Molecular Weight | 181.21 g/mol | [3][5][6] |
| Purity | Typically ≥95% | [6] |
| Appearance | (Not specified in search results, typically a solid) | |
| Storage Temperature | -20°C | [3] |
Hazard Identification and Safety Precautions
Potential Hazards:
-
Oral Toxicity: May be harmful if swallowed.
-
Skin and Eye Irritation: Likely to cause skin and serious eye irritation.
-
Inhalation: May cause respiratory tract irritation.
-
Thermal Decomposition: Combustion may produce hazardous substances such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen fluoride (HF).[9]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure.[10]
-
Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. For prolonged handling or when using solvents, consider double-gloving or selecting gloves based on the specific solvent's compatibility chart.[10]
-
Body Protection: A flame-resistant laboratory coat must be worn and kept fastened. Long pants and closed-toe shoes are required.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[11] If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.[9]
Experimental Protocols: Handling and Use
The following protocols are designed to ensure the safe handling of this compound during routine laboratory procedures such as weighing, dissolution, and reaction setup.
Weighing and Aliquoting
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, vials, etc.).
-
Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2.1.
-
Weighing: Conduct all weighing operations within the fume hood. Use a dedicated, clean spatula for this compound. To minimize the generation of airborne dust, handle the solid gently.
-
Container Sealing: After weighing, securely seal the primary container of this compound.
-
Cleanup: Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of contaminated materials (weigh boats, gloves) in a designated hazardous waste container.
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent based on the experimental requirements. Ensure the solvent is compatible with the intended reaction conditions.
-
Dissolution: In a chemical fume hood, add the weighed this compound to the reaction vessel. Slowly add the solvent to the solid.
-
Mixing: Use magnetic stirring or gentle agitation to dissolve the compound. Avoid vigorous shaking that could create aerosols.
-
Vessel Sealing: Once dissolved, cap the vessel to prevent solvent evaporation and accidental spills.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and to prevent hazardous situations.
Storage Conditions
-
Temperature: Store at -20°C for long-term stability.[3]
-
Atmosphere: Keep in a tightly sealed container in a cool, dry, and well-ventilated area.[10][12]
-
Incompatible Materials: Store away from strong oxidizing agents, strong acids, and strong bases.[9][10]
-
Location: Store in a designated and clearly labeled area for chemical reagents. Do not store with food or beverages.[12]
Stability
While specific stability data is unavailable, aromatic amides are generally stable under normal laboratory conditions. The carbon-fluorine bond on an aromatic ring is typically very strong. However, degradation could occur under harsh acidic or basic conditions, or at elevated temperatures.
Caption: Decision workflow for receiving and storing this compound.
Emergency Procedures
A comprehensive understanding of emergency procedures is critical when working with any chemical.
Spills
-
Small Spills: For minor spills, alert others in the immediate area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite).[9] Collect the absorbed material into a sealed container for proper waste disposal.
-
Large Spills: Evacuate the laboratory immediately and notify the institutional emergency response team.
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[10] Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen if you are trained to do so. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.[11]
Caption: Flowchart for emergency response to incidents involving this compound.
Waste Disposal
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in regular trash.
Conclusion
While this compound is a valuable compound for research and development, its handling requires a thorough understanding of the potential hazards associated with fluorinated aromatic amides. By adhering to the protocols outlined in this guide, researchers can work with this compound in a safe and effective manner, ensuring both personal safety and the integrity of their experimental results.
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Experimental design for testing N-Isopropyl 3-fluorobenzamide efficacy
Application Note & Protocol
Introduction & Rationale
N-Isopropyl 3-fluorobenzamide is a novel synthetic small molecule belonging to the benzamide class of compounds. Benzamide derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The introduction of a fluorine atom at the 3-position of the benzamide ring is hypothesized to enhance metabolic stability and target affinity.
This document provides a comprehensive framework for the preclinical evaluation of this compound. To construct a robust experimental design, we will operate under the hypothesis that this compound is a potent and selective inhibitor of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically targeting MEK1/2 kinases. The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many human cancers.[3] Therefore, our primary therapeutic indication for initial testing will be non-small cell lung cancer (NSCLC) harboring a KRAS mutation, which renders these tumors dependent on MAPK signaling.
The following protocols are designed as a self-validating system, progressing from foundational in vitro characterization to in vivo proof-of-concept.[4][5] Each stage is designed to answer critical questions about the compound's potency, mechanism of action, and therapeutic potential before committing to more complex and resource-intensive studies.[6][7]
In Vitro Efficacy Assessment
The initial phase of testing aims to confirm the compound's biological activity, determine its potency, and verify its mechanism of action at a cellular level.[8]
Rationale for Model Selection
We will utilize the A549 human NSCLC cell line. This line is widely characterized, readily available, and possesses a KRAS mutation, leading to constitutive activation of the MAPK pathway. This provides a scientifically sound model to test a putative MEK inhibitor. An untransformed human bronchial epithelial cell line, BEAS-2B, will be used as a control to assess selectivity and potential toxicity to non-cancerous cells.
Signaling Pathway Context
The diagram below illustrates the hypothesized mechanism of action for this compound within the MAPK signaling cascade.
Caption: Hypothesized inhibition of MEK1/2 by this compound.
Protocol: Cell Viability and Proliferation (MTS Assay)
This assay quantifies cellular metabolic activity, serving as a proxy for cell viability and proliferation.[9][10]
Materials:
-
A549 and BEAS-2B cell lines
-
RPMI-1640 Medium, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
96-well flat-bottom tissue culture plates
-
This compound (stock solution in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)[9]
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed A549 and BEAS-2B cells into 96-well plates at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, ranging from 100 µM to 0.1 nM. The final DMSO concentration should not exceed 0.1%.
-
Remove the seeding medium and add 100 µL of the compound dilutions to the respective wells. Include "vehicle control" (medium with 0.1% DMSO) and "no-cell" blank wells.
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.
-
MTS Addition: Add 20 µL of MTS reagent to each well.[10]
-
Incubate for 2-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[9]
-
Data Analysis: Subtract the average absorbance of the "no-cell" blank wells from all other wells. Normalize the data to the vehicle control (defined as 100% viability). Plot the normalized viability against the log-concentration of the compound and fit a four-parameter logistic curve to determine the IC₅₀ value.
Protocol: Target Engagement (Western Blot for p-ERK)
To confirm that the compound inhibits the MAPK pathway, we will measure the phosphorylation level of ERK (p-ERK), the direct downstream substrate of MEK.[3][11] A reduction in p-ERK indicates successful target engagement.
Materials:
-
A549 cells
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH.[11][12]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed A549 cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at concentrations of 0x, 0.1x, 1x, and 10x the determined IC₅₀ value for 2 hours.
-
Lysis: Wash cells with ice-cold PBS and lyse with 150 µL of RIPA buffer. Scrape cells, collect lysates, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Protein Quantification: Determine protein concentration of the supernatants using a BCA assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 10% polyacrylamide gel. After electrophoresis, transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate with primary antibody (e.g., anti-p-ERK, 1:1000 dilution) overnight at 4°C.[11]
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody (1:2000 dilution) for 1 hour at room temperature.[11]
-
Wash 3x with TBST.
-
-
Detection: Apply chemiluminescent substrate and image the blot.
-
Stripping and Re-probing: Strip the membrane and re-probe for total ERK and GAPDH (as a loading control) to ensure observed changes in p-ERK are not due to variations in protein loading.
Expected In Vitro Data
The following table summarizes hypothetical data from the in vitro experiments.
| Cell Line | Assay Type | Endpoint | Hypothetical Value |
| A549 (KRAS mutant) | MTS Assay | IC₅₀ | 50 nM |
| BEAS-2B (WT) | MTS Assay | IC₅₀ | > 10 µM |
| A549 (KRAS mutant) | Western Blot | p-ERK Inhibition | Dose-dependent decrease |
In Vivo Efficacy Assessment
Upon successful in vitro validation, the next critical step is to evaluate the compound's therapeutic efficacy and tolerability in a living organism.[13]
Rationale for Model Selection
A subcutaneous xenograft model using the A549 cell line in immunocompromised mice (e.g., NOD/SCID or Athymic Nude) is a standard and robust model for initial in vivo efficacy studies of anticancer agents.[14][15][16] This model allows for straightforward tumor implantation and reliable monitoring of tumor growth over time.[13]
In Vivo Experimental Workflow
The workflow for the in vivo study is depicted below. Rigorous adherence to animal welfare guidelines is mandatory throughout the study.[17][18]
Caption: Workflow for the A549 xenograft efficacy study.
Protocol: Subcutaneous Xenograft Efficacy Study
All procedures must be approved by and conducted in accordance with the institution's Animal Care and Use Committee (ACUC) guidelines.[17]
Materials:
-
6-8 week old female NOD/SCID mice
-
A549 cells, Matrigel
-
This compound formulated for oral (p.o.) gavage
-
Vehicle (e.g., 0.5% methylcellulose + 0.2% Tween 80)
-
Digital calipers, analytical balance
Procedure:
-
Tumor Implantation: Resuspend 5 x 10⁶ A549 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel. Subcutaneously inject the cell suspension into the right flank of each mouse.[19]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.[20]
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=10 per group). Begin daily oral gavage according to the assigned group.
-
In-life Monitoring: Record tumor volume and body weight for each animal daily or every other day. Monitor animals for any signs of toxicity or distress.
-
Study Endpoint: The study will conclude when tumors in the vehicle control group reach the maximum allowable size (e.g., 1.5-2.0 cm in the longest dimension) or after a pre-determined duration (e.g., 28 days).[17][20] Individual animals may be euthanized earlier if humane endpoints are met (e.g., >20% body weight loss, tumor ulceration).[18]
-
Data Analysis:
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Analyze differences in tumor growth curves between groups using appropriate statistical methods, such as a repeated-measures two-way ANOVA.[21][22]
-
Plot the mean body weight change over time for each group to assess tolerability.
-
Expected In Vivo Data
The following table summarizes hypothetical data from the in vivo study.
| Group | Treatment | Dose (mg/kg, p.o.) | Mean TGI (%) at Day 21 | Mean Body Weight Change (%) |
| 1 | Vehicle Control | 0 | 0% (Reference) | +2% |
| 2 | This compound | 10 | 45% | -1% |
| 3 | This compound | 30 | 85% | -5% |
| 4 | Positive Control | 25 | 80% | -8% |
Conclusion and Future Directions
The experimental framework detailed in this document provides a rigorous, stepwise approach to evaluate the efficacy of this compound. Positive results from this cascade—specifically, potent and selective in vitro activity, confirmed on-target mechanism, and significant, well-tolerated in vivo tumor growth inhibition—would provide a strong rationale for advancing the compound into formal preclinical development, including pharmacokinetics, toxicology, and formulation studies.
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Application of N-Isopropyl 3-fluorobenzamide in Medicinal Chemistry: A Technical Guide
Introduction: The Benzamide Scaffold and the Strategic Role of Fluorine in Drug Discovery
The benzamide moiety is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Its prevalence stems from its ability to engage in key hydrogen bonding interactions and serve as a versatile scaffold for chemical modification. The strategic incorporation of fluorine into drug candidates has become a pivotal strategy in modern drug design. The unique properties of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly enhance a molecule's pharmacokinetic and pharmacodynamic profile.[1][2] Judicious fluorination can lead to improved metabolic stability, enhanced membrane permeability, modulated pKa for stronger target binding, and a reduced susceptibility to oxidative metabolism.[1][2][3]
N-Isopropyl 3-fluorobenzamide (CAS: 459218-95-2, Molecular Formula: C10H12FNO, Molecular Weight: 181.21 g/mol ) is a synthetic compound that combines the privileged benzamide scaffold with a strategically placed fluorine atom and an N-isopropyl group. While direct biological activity data for this specific molecule is limited in publicly available literature, its structural components suggest significant potential for applications in medicinal chemistry. This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose potential applications and provide detailed protocols for the synthesis and evaluation of this compound as a novel therapeutic candidate.
Physicochemical Properties and Synthesis
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 459218-95-2 | United States Biological |
| Molecular Formula | C10H12FNO | United States Biological |
| Molecular Weight | 181.21 g/mol | United States Biological |
| Appearance | White to off-white solid (predicted) | - |
| Solubility | Soluble in organic solvents such as DMSO, DMF, and methanol (predicted) | - |
Protocol for the Synthesis of this compound
A standard and effective method for the synthesis of this compound is the amidation of 3-fluorobenzoic acid with isopropylamine. This can be achieved through the formation of an acyl chloride intermediate or by using a direct coupling agent.
Method 1: Acyl Chloride Formation Followed by Amination
This two-step method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.
Materials:
-
3-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Isopropylamine
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and heating mantle
Step-by-Step Protocol:
-
Acyl Chloride Formation:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluorobenzoic acid (1.0 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 3-fluorobenzoyl chloride.
-
-
Amidation:
-
Dissolve the crude 3-fluorobenzoyl chloride in fresh anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve isopropylamine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield this compound.
-
Method 2: Direct Amide Coupling
This method utilizes a coupling agent to facilitate the direct formation of the amide bond from the carboxylic acid and amine, avoiding the need to isolate the acyl chloride.
Materials:
-
3-Fluorobenzoic acid
-
Isopropylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard aqueous workup solutions as in Method 1
Step-by-Step Protocol:
-
To a solution of 3-fluorobenzoic acid (1.0 equivalent), EDC (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF or DCM, add triethylamine (1.5 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add isopropylamine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Perform an aqueous workup as described in Method 1.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Synthetic routes to this compound.
Hypothesized Biological Activities and Potential Applications
Based on the biological activities of structurally similar compounds, we can hypothesize several potential applications for this compound in medicinal chemistry.
As an Anticancer Agent
Rationale:
-
EGFR/HDAC3 Dual Inhibition: N-benzyl-2-fluorobenzamide derivatives have been identified as dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Histone Deacetylase 3 (HDAC3), which are implicated in the progression of triple-negative breast cancer.[4] The fluorobenzamide moiety is crucial for chelating with the zinc ion in the active site of HDAC3.[4] It is plausible that this compound could exhibit similar inhibitory activity.
-
General Anticancer Potential of Benzamides: Benzamide derivatives are a significant class of pharmaceuticals with established anti-tumor properties.[5]
Proposed Experimental Protocol: In Vitro Kinase and HDAC Inhibition Assays
-
Objective: To determine the inhibitory activity of this compound against EGFR and HDAC3.
-
Materials: Recombinant human EGFR and HDAC3 enzymes, appropriate substrates (e.g., a synthetic peptide for EGFR, a fluorogenic acetylated peptide for HDAC3), ATP, and a suitable assay buffer.
-
Procedure:
-
Perform kinase assays in a 96-well plate format. Add varying concentrations of this compound to wells containing EGFR, its substrate, and ATP.
-
Incubate at 30°C for a specified time.
-
Quantify kinase activity using a suitable detection method, such as luminescence-based ATP detection or fluorescence polarization.
-
For HDAC3 inhibition, incubate the enzyme with its fluorogenic substrate and varying concentrations of the test compound.
-
Measure the fluorescence generated upon deacetylation.
-
Calculate IC₅₀ values by plotting the percentage of inhibition against the compound concentration.
-
As an Antibacterial Agent
Rationale:
-
FtsZ Inhibition: Certain 3-substituted 2,6-difluorobenzamide derivatives have shown potent antibacterial activity by inhibiting the bacterial cell division protein FtsZ.[6] The benzamide core is a key pharmacophore in these inhibitors. The N-isopropyl group and 3-fluoro substitution in our target compound could potentially interact with the FtsZ binding pocket.
Proposed Experimental Protocol: Bacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the minimum concentration of this compound that inhibits the visible growth of bacteria.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis), Mueller-Hinton broth (MHB), 96-well microtiter plates, and a spectrophotometer.
-
Procedure:
-
Prepare a serial dilution of this compound in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Caption: Proposed experimental workflow for biological evaluation.
As a Modulator of Cereblon (CRBN)
Rationale:
-
CRBN Binding: Fluorinated benzamide derivatives have demonstrated increased binding affinity to Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex.[7] This interaction is crucial for the activity of immunomodulatory imide drugs (IMiDs) and the design of Proteolysis Targeting Chimeras (PROTACs). The electronic properties of the fluorine atom can enhance these binding interactions.[7]
Proposed Experimental Protocol: Competitive Binding Assay
-
Objective: To assess the ability of this compound to bind to CRBN.
-
Materials: Recombinant CRBN-DDB1 complex, a known fluorescently labeled CRBN ligand (e.g., a derivative of thalidomide), and a suitable assay buffer.
-
Procedure:
-
In a microplate, incubate the CRBN-DDB1 complex with the fluorescent ligand in the presence of varying concentrations of this compound.
-
Excite the fluorescent ligand and measure the fluorescence polarization or other suitable binding signal.
-
A decrease in the signal indicates displacement of the fluorescent ligand by the test compound.
-
Calculate the binding affinity (e.g., Ki or IC₅₀) from the dose-response curve.
-
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, its chemical structure provides a strong rationale for its investigation in several key areas of medicinal chemistry. The protocols outlined in this guide offer a starting point for the synthesis and evaluation of this compound as a potential anticancer agent, antibacterial, or CRBN modulator. Further studies, including cell-based assays, pharmacokinetic profiling, and in vivo efficacy studies, will be necessary to fully elucidate its therapeutic potential. The strategic combination of the benzamide scaffold with fluorine and an N-alkyl substituent makes this compound a promising candidate for further drug discovery and development efforts.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates. Retrieved from [Link]
- Sumathi, S., Jeyavijayan, S., & Karthik, N. (2024). Spectroscopic Investigations, Quantum Chemical, Molecular Docking and Drug Likeness Studies of 3-Fluorobenzamide. Journal of Scientific & Industrial Research, 83(12).
- Meng, F., et al. (2025). Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer. Bioorganic & Medicinal Chemistry Letters, 130, 130362.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
-
Singh, R. P., & Chaudhary, R. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Retrieved from [Link]
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513.
- Schwalm, M. P., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry, 66(15), 10487-10505.
- Ma, S., et al. (2017). Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition. Bioorganic & Medicinal Chemistry Letters, 27(4), 847-852.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. Discovery and structural-activity relationship of N-benzyl-2-fluorobenzamides as EGFR/HDAC3 dual-target inhibitors for the treatment of triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological activity evaluation of novel 2,6-difluorobenzamide derivatives through FtsZ inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting N-Isopropyl 3-fluorobenzamide synthesis side reactions
Technical Support Center: N-Isopropyl 3-fluorobenzamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges during this common yet nuanced amide coupling reaction. Here, we move beyond basic protocols to address the specific side reactions and experimental pitfalls that can compromise yield, purity, and reproducibility.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound, which is typically achieved via the acylation of isopropylamine with 3-fluorobenzoyl chloride.
Q1: What is the fundamental mechanism for this synthesis?
A1: The reaction is a nucleophilic acyl substitution, often conducted under Schotten-Baumann conditions.[1][2] The primary amine (isopropylamine) acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride (3-fluorobenzoyl chloride). This forms a tetrahedral intermediate which then collapses, expelling a chloride ion to form the stable amide bond.[3] A base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[4][5]
Q2: Why is the choice of base so critical in this reaction?
A2: The base serves two primary functions: it neutralizes the HCl generated during the reaction and can influence the reactivity of the acylating agent.[6][7] Without a base, the HCl byproduct will form an ammonium salt with the unreacted isopropylamine, effectively halting the reaction.[8] Common choices include tertiary amines like triethylamine (TEA) or pyridine, or an aqueous inorganic base like sodium hydroxide (NaOH).[9][] Pyridine, for instance, can form a highly reactive acylpyridinium salt intermediate, which can accelerate the acylation.[4][6]
Q3: Can I use 3-fluorobenzoic acid directly with a coupling agent instead of the acyl chloride?
A3: Yes, this is a viable alternative pathway. Using a carboxylic acid requires activation with a coupling agent, such as a carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often with an additive like HOBt (1-hydroxybenzotriazole) to minimize side reactions and potential racemization if chiral centers were present.[11][12][13] This method avoids the handling of moisture-sensitive and corrosive acyl chlorides but introduces its own set of challenges, including the removal of coupling agent byproducts (e.g., dicyclohexylurea, DCU).[11]
Q4: What are the primary safety concerns when working with 3-fluorobenzoyl chloride?
A4: 3-Fluorobenzoyl chloride is a corrosive and lachrymatory compound.[14][15] It reacts violently with water, releasing corrosive HCl gas.[16] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. It is also incompatible with strong bases, alcohols, and oxidizing agents.[14]
Section 2: Troubleshooting Guide: Side Reactions & Impurities
This section details specific problems encountered during the synthesis and provides actionable solutions based on chemical principles.
Issue 1: Low Product Yield with Significant Amount of 3-Fluorobenzoic Acid Detected
Primary Cause: Hydrolysis of the 3-fluorobenzoyl chloride starting material.
Explanation: Acyl chlorides are highly susceptible to hydrolysis, reacting with even trace amounts of water to form the corresponding carboxylic acid.[16][17] This side reaction consumes the electrophile, directly reducing the theoretical yield of the desired amide.
-
DOT Diagram: Hydrolysis Side Reaction
Caption: Workflow for troubleshooting a stalled acylation reaction.
Issue 3: Formation of an Unknown, High Molecular Weight Impurity
Primary Cause: Diacylation of the amine or side reactions involving impurities.
Explanation: While less common for amides due to the decreased nucleophilicity of the amide nitrogen, forceful conditions (high temperature, large excess of acyl chloride) could potentially lead to the formation of a diacylated product, N-(3-fluorobenzoyl)-N-isopropyl-3-fluorobenzamide. A more likely scenario is the presence of a diamine impurity in the isopropylamine starting material, which would lead to a dimeric amide product.
Troubleshooting Protocol:
-
Confirm Starting Material Purity:
-
Analyze the isopropylamine starting material by GC-MS or NMR to check for impurities like di-isopropylamine or other amines.
-
Use isopropylamine from a reputable supplier. [18]
-
-
Control Stoichiometry and Temperature:
-
Use a precise stoichiometry, typically with the amine being slightly in excess or equimolar to the acyl chloride, not the other way around.
-
Maintain a controlled temperature. Start the addition at 0°C and allow the reaction to slowly warm to room temperature. Avoid excessive heating unless necessary for unreactive substrates. []
-
-
Purification:
-
These higher molecular weight, less polar impurities can often be separated from the desired product using column chromatography on silica gel.
-
Section 3: Protocols and Data
Table 1: Comparison of Common Bases for Acylation
| Base | Type | pKa (Conjugate Acid) | Solvent System | Pros | Cons |
| Triethylamine (TEA) | Tertiary Amine | ~10.75 | Aprotic (DCM, THF) | Organic soluble, easy to remove under vacuum. | Can be difficult to separate from product if boiling points are similar. |
| Pyridine | Heterocyclic Amine | ~5.25 | Aprotic (DCM, Pyridine) | Acts as a nucleophilic catalyst, increasing reaction rate. [6] | Lower basicity; can be difficult to remove; toxic. |
| NaOH (aq) | Inorganic | ~15.7 (H₂O) | Biphasic (DCM/H₂O) | Inexpensive, byproduct (NaCl) is water-soluble and easily removed. | Risk of acyl chloride hydrolysis is high; requires vigorous mixing. [4] |
| Diisopropylethylamine (DIPEA) | Hindered Amine | ~11 | Aprotic (DCM, DMF) | Sterically hindered, less likely to cause side reactions. | More expensive; higher boiling point. |
Experimental Protocol: Standard Synthesis of this compound
Materials:
-
3-Fluorobenzoyl chloride (1.0 eq)
-
Isopropylamine (1.05 eq) [19][18]* Triethylamine (TEA) (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (Saturated NaCl (aq))
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere of Nitrogen, add isopropylamine (1.05 eq) and triethylamine (1.1 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Dissolve the reagents in anhydrous DCM (approx. 0.2 M concentration relative to the limiting reagent).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 3-fluorobenzoyl chloride (1.0 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. [20]5. Workup - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 1 M HCl (aq). Shake and separate the layers. This step removes excess amine and the triethylamine hydrochloride salt.
-
Workup - Washing: Wash the organic layer sequentially with saturated NaHCO₃ (aq) to remove any traces of acid, followed by brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel if necessary.
References
-
24.7: Reactions of Amines - Chemistry LibreTexts. (2025). [Link]
-
Chemistry Schotten Baumann Reaction - SATHEE. (n.d.). [Link]
-
Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. (2008). [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (n.d.). [Link]
-
Schotten Baumann Reaction - BYJU'S. (2019). [Link]
-
Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (n.d.). [Link]
-
Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes. (2023). [Link]
-
Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah. (n.d.). [Link]
-
Coupling Reagents - Aapptec Peptides. (n.d.). [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). [Link]
-
Amide Synthesis - Fisher Scientific. (n.d.). [Link]
-
Need help in optimizing amide formation through acyl chloride pathway - Reddit. (2025). [Link]
-
Why did my amide syntesis does not work? - ResearchGate. (2021). [Link]
-
acylation of amines - Mastering Chemistry Help. (2013). [Link]
-
Making Amides from Acyl Chlorides - Chemistry LibreTexts. (2023). [Link]
-
Isopropylamine - Wikipedia. (n.d.). [Link]
-
Amines - NCERT. (n.d.). [Link]
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride - Google P
-
Acylation of Amines, Part 2: Other Electrophiles - YouTube. (2021). [Link]
-
acylation of amines : r/chemhelp - Reddit. (2025). [Link]
- US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google P
-
Isopropylamine, N-acetyl- - NIST WebBook. (n.d.). [Link]
-
3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem. (n.d.). [Link]
-
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S - ResearchGate. (2023). [Link]
-
Isopropylamine | C3H9N | CID 6363 - PubChem. (n.d.). [Link]
-
Isopropylamine - Sciencemadness Wiki. (2020). [Link]
-
NB-42-51489-100g | this compound [459218-95-2] Clinisciences. (n.d.). [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide - MDPI. (n.d.). [Link]
Sources
- 1. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 2. chemistnotes.com [chemistnotes.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. byjus.com [byjus.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 7. acylation of amines [entrancechemistry.blogspot.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. fishersci.co.uk [fishersci.co.uk]
- 11. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 12. peptide.com [peptide.com]
- 13. hepatochem.com [hepatochem.com]
- 14. 3-Fluorobenzoyl chloride(1711-07-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 15. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. CAS 1711-07-5: 3-Fluorobenzoyl chloride | CymitQuimica [cymitquimica.com]
- 17. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 18. Isopropylamine | C3H9N | CID 6363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Isopropylamine - Wikipedia [en.wikipedia.org]
- 20. researchgate.net [researchgate.net]
Technical Support Center: A Researcher's Guide to Improving the Purity of N-Isopropyl 3-fluorobenzamide
Welcome to the technical support guide for N-Isopropyl 3-fluorobenzamide. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require methods to enhance its purity for downstream applications. Achieving high purity is critical for ensuring reproducible experimental results, accurate biological data, and compliance with regulatory standards in drug development.
This guide moves beyond simple protocols to explain the scientific principles behind each purification step. We will explore common challenges and provide robust, field-tested solutions in a direct question-and-answer format, supplemented with detailed experimental procedures and visual aids to empower you in the laboratory.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My crude product is a discolored oil/solid. What are the likely impurities I need to remove?
Answer: The impurities in your crude product typically originate from unreacted starting materials, side-products of the amidation reaction, or residual solvents. The most common culprits are:
-
Unreacted 3-fluorobenzoyl chloride or 3-fluorobenzoic acid: The acid halide is highly reactive and can hydrolyze to the corresponding carboxylic acid. The carboxylic acid is acidic and highly polar, making it removable by a basic wash during workup or by silica gel chromatography.
-
Excess Isopropylamine: This reagent is volatile, but its salts (e.g., isopropylammonium hydrochloride) are not. A basic workup will liberate the free amine, which can then be removed more easily.
-
Coupling Reagent By-products: If using peptide coupling reagents (e.g., HOBt, EDC), their by-products will be present. These are often water-soluble and can be removed with aqueous washes.
-
Solvents: High-boiling point solvents used in the reaction, such as DMF or DMSO, can be difficult to remove under vacuum and may require specific extraction or purification steps to eliminate.
A preliminary Thin Layer Chromatography (TLC) analysis is an excellent first step to visualize the number of components in your crude material.[1]
Question 2: I attempted recrystallization, but my compound "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" is a common issue where the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to one of the following reasons:
-
Rapid Cooling: Cooling the solution too quickly prevents molecules from orienting themselves properly into a crystal lattice.[1] The solution becomes supersaturated too fast, leading to amorphous precipitation.
-
Solution is Too Concentrated: An overly concentrated solution can lead to the solubility limit being exceeded at a temperature above the compound's melting point (or the melting point of the compound-solvent mixture).
-
Presence of Impurities: Impurities can disrupt the crystallization process and lower the melting point of the mixture, favoring oil formation.[1]
Troubleshooting Steps:
-
Reheat and Dilute: Reheat the flask until the oil redissolves completely. Add a small amount (5-10% more) of the hot solvent to dilute the solution slightly.
-
Ensure Slow Cooling: Allow the flask to cool slowly on the benchtop, insulated with a glass wool or paper towels, to reach room temperature before moving it to an ice bath.[2]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. The microscopic imperfections on the glass can provide a nucleation site for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled solution to initiate crystallization.
Question 3: My final product has a low and broad melting point range. Is it pure?
Answer: A low and broad melting point range is a classic indicator of an impure compound. Pure crystalline solids typically have a sharp melting point range (usually < 2°C). Impurities disrupt the crystal lattice, which requires less energy to break apart, resulting in a lower melting point (melting point depression). The presence of various impurity zones also causes the substance to melt over a wider temperature range.
To resolve this, a second purification step is recommended. If recrystallization was already performed, column chromatography is an excellent orthogonal technique to remove impurities with different polarities.[3]
Purification Strategy Decision Tree
Choosing the correct purification strategy depends on the scale of your experiment and the nature of the impurities. This workflow provides a logical path for decision-making.
Caption: A decision tree for selecting the optimal purification method.
Detailed Purification Protocols
Protocol 1: Recrystallization
Recrystallization is highly effective for removing small amounts of impurities and is often the method of choice for crystalline solids.[2][3] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at high and low temperatures.
Step-by-Step Methodology:
-
Solvent Selection: The ideal solvent should dissolve this compound poorly at room temperature but well at its boiling point.[2] Based on the amide functionality and aromatic ring, solvents of intermediate polarity are a good starting point.[4][5] Test small batches of your crude product with the solvents listed in the table below. A solvent pair (e.g., Ethyl Acetate/Hexanes) can also be effective.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and bring the mixture to a gentle boil on a hot plate, using a reflux condenser if the solvent is volatile. Continue adding small portions of hot solvent until the solid just dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities (like dust or inorganic salts) are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired product from crystallizing prematurely.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for the formation of large, pure crystals.[2] Once at room temperature, you may place the flask in an ice-water bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the crystals under a high vacuum to remove all traces of solvent.
| Solvent System | Polarity | Comments |
| Ethanol/Water | High | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then clarify with a drop of ethanol. |
| Ethyl Acetate/Hexanes | Medium/Low | A very common and effective solvent pair for compounds of intermediate polarity. Dissolve in hot ethyl acetate and add hexanes. |
| Acetone | High | A strong solvent; may need to be paired with a non-polar solvent like hexanes. |
| Acetonitrile | High | Often gives very good results for amides and can be a good alternative to chromatography.[3] |
| Toluene | Low | Effective for aromatic compounds, may result in good crystal formation.[6] |
Protocol 2: Flash Column Chromatography
This technique is invaluable for separating compounds with similar polarities. It utilizes a stationary phase (silica gel) and a mobile phase (eluent) to separate components based on their differential adsorption to the silica.
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate eluent system using TLC.[1] A good solvent system will give your product an Rf (retention factor) value of approximately 0.3-0.4. A mixture of hexanes and ethyl acetate is a common starting point for benzamides.[1]
-
Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, low-polarity eluent. Ensure the packing is uniform and free of air bubbles.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).
-
Wet Loading: Directly pipette the concentrated solution onto the top of the silica bed.
-
Dry Loading (Recommended): Adsorb the dissolved crude product onto a small amount of silica gel, evaporate the solvent to get a free-flowing powder, and carefully add this powder to the top of the column. This often results in better separation.[8]
-
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle air pressure to achieve a steady flow. You can use a single solvent mixture (isocratic elution) or gradually increase the polarity of the eluent (gradient elution) to separate compounds more effectively.[1][8]
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under UV light.
-
Combine and Evaporate: Combine the pure fractions (those containing only your desired product) and remove the solvent using a rotary evaporator.
Guide to Purity Assessment
After purification, you must verify the purity of your this compound.
-
Thin-Layer Chromatography (TLC): A quick, qualitative method. A pure compound should appear as a single spot on the TLC plate in various solvent systems.[9]
-
Melting Point Analysis: As discussed, a sharp, high melting point is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis due to its high resolution and sensitivity.[10] A pure sample will show a single major peak.
-
Nuclear Magnetic Resonance (qNMR): A primary analytical method that can determine absolute purity without needing a specific reference standard of the analyte.[11][12]
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound? A: Pure this compound is expected to be a white to off-white crystalline solid.
Q2: How should I store the purified compound? A: For long-term stability, it is recommended to store the compound at -20°C.[13] Ensure the container is tightly sealed to prevent moisture absorption.
Q3: My compound seems to be acid-sensitive and degrades on the silica column. What can I do? A: Standard silica gel is slightly acidic. If your compound is sensitive, you can use deactivated silica gel. This can be prepared by flushing the packed column with a solvent system containing 1-3% triethylamine before loading your sample.[8] Alternatively, you can use a different stationary phase like alumina.
Q4: Can I use reverse-phase chromatography for purification? A: Yes, reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase) is a powerful alternative, especially if the impurities are non-polar. The mobile phase is typically a polar solvent system like water/acetonitrile or water/methanol.[14]
References
- Benchchem. (n.d.). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification.
-
Edelmann, F. T. (2020). What is the best technique for amide purification?. ResearchGate. [Link]
- University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry.
- Chem LibreTexts. (2022). Recrystallization.
- Smolecule. (n.d.). N-(3-aminopropyl)-4-fluorobenzamide.
-
SIELC Technologies. (n.d.). Separation of Benzamide on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]
- EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity.
- Mackenzie, G. et al. (2016). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry (RSC Publishing).
- ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry. [Link]
-
Danheiser, R. L. et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
- Benchchem. (n.d.). Application Notes and Protocols for the Purity Characterization of 3-Fluoro-5-iodobenzamide.
-
Appchem. (n.d.). This compound | 459218-95-2. Retrieved from Appchem. [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of Chloromethyl Isopropyl Carbonate.
- Benchchem. (n.d.). Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.
- Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 4-Chlorobenzamide: A Validated HPLC Method and Alternatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. physics.emu.edu.tr [physics.emu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. rubingroup.org [rubingroup.org]
- 5. youtube.com [youtube.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. Chromatography [chem.rochester.edu]
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- 13. usbio.net [usbio.net]
- 14. Separation of Benzamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Overcoming In Vitro Solubility Challenges with N-Isopropyl 3-fluorobenzamide
Welcome to the technical support center for N-Isopropyl 3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro experiments. Here, we combine fundamental principles of physical chemistry with proven laboratory techniques to ensure the successful application of this compound in your research.
Understanding the Challenge: Physicochemical Profile of this compound
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | 181.21 g/mol | Moderate molecular weight, not inherently problematic for solubility. |
| LogP (o/w) | ~2.1 | Indicates a degree of lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility | Predicted to be low | The compound is likely to be sparingly soluble in aqueous buffers. |
| pKa | Not ionizable | As a neutral molecule, its solubility is not expected to be significantly influenced by pH changes within the typical biological range.[1][2] |
These predicted properties underscore the hydrophobic nature of this compound, making its dissolution in aqueous-based in vitro systems a primary experimental hurdle.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and solubilization of this compound for in vitro assays.
Q1: My this compound, dissolved in DMSO, precipitates immediately when I add it to my cell culture medium. What's happening and how can I fix it?
A1: This phenomenon, often called "crashing out," is a common issue with hydrophobic compounds.[3] It occurs because the compound, while soluble in the organic solvent (DMSO), is poorly soluble in the aqueous environment of the cell culture medium. When the DMSO stock is diluted, the compound is exposed to an environment where it is no longer soluble, leading to precipitation.[3]
Core Reasons and Immediate Solutions:
-
High Final Concentration: The final concentration of the compound in your medium likely exceeds its aqueous solubility limit.
-
Solution: Decrease the final working concentration of the compound. You can determine the maximum soluble concentration by performing a simple solubility test.[3]
-
-
Rapid Dilution: Adding a concentrated stock solution directly to a large volume of medium can cause a rapid solvent exchange, leading to precipitation.
-
Low Temperature of Media: Adding the compound to cold media can decrease its solubility.
-
Solution: Always use pre-warmed (37°C) cell culture media for your dilutions.[3]
-
Q2: I've prepared my working solution and it looks clear, but after a few hours in the incubator, I see a precipitate. What could be the cause?
A2: This delayed precipitation can be due to several factors related to the stability of your compound in the culture conditions or interactions with media components.
-
Compound Instability: The compound may be degrading over time into less soluble byproducts.
-
Solution: Assess the stability of this compound under your specific culture conditions (e.g., 37°C, 5% CO₂). Consider preparing fresh working solutions more frequently.
-
-
Interaction with Media Components: The compound may interact with salts, proteins (especially in serum), or other components in the media, forming insoluble complexes.[3]
-
Solution: If possible, try a different basal media formulation. Sometimes, the presence of serum can help solubilize hydrophobic compounds, while in other cases it can cause precipitation.
-
-
Evaporation of Media: In long-term cultures, evaporation can concentrate all media components, including your compound, potentially exceeding its solubility limit.
-
Solution: Ensure proper humidification of your incubator and use culture plates with low-evaporation lids.[5]
-
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: High concentrations of DMSO can be toxic to cells and may interfere with your assay.[2] It is crucial to keep the final concentration of DMSO in the assay as low as possible, typically below 0.5%.[2][6] Always include a vehicle control in your experiments, which is the assay medium with the same final DMSO concentration used for your test compound.[6]
Troubleshooting Guide: A Step-by-Step Approach to Overcoming Solubility Issues
This guide provides a systematic workflow for addressing the solubility challenges of this compound.
}
Solubility Troubleshooting Workflow
Experimental Protocols
Here are detailed protocols for key solubilization techniques.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 181.21 g/mol )
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = 0.010 mol/L * 0.001 L * 181.21 g/mol = 0.0018121 g = 1.81 mg
-
-
Weigh the compound: Accurately weigh 1.81 mg of this compound.
-
Dissolve in DMSO: Transfer the weighed compound into a sterile microcentrifuge tube. Add 1 mL of sterile DMSO.
-
Ensure complete dissolution: Gently vortex the tube until the compound is completely dissolved.[6] If necessary, sonicate the tube in a water bath for a few minutes. Gentle warming (e.g., to 37°C) can also aid dissolution, but be cautious as heat may degrade some compounds.[6]
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Protocol 2: Serial Dilution for Working Solution Preparation
Objective: To prepare a working solution of this compound in cell culture medium while minimizing precipitation.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
Procedure (for a 10 µM final concentration in 10 mL of medium):
-
Intermediate Dilution:
-
Pipette 99 µL of pre-warmed, serum-free medium into a sterile microcentrifuge tube.
-
Add 1 µL of the 10 mM stock solution to this tube to create a 100 µM intermediate solution. Gently vortex to mix.
-
-
Final Dilution:
-
While gently swirling the 10 mL of pre-warmed complete medium, add 1 mL of the 100 µM intermediate solution.
-
This results in a final concentration of 10 µM this compound and a final DMSO concentration of 0.1%.
-
-
Visual Inspection: Visually inspect the final medium for any signs of precipitation. Use the freshly prepared medium immediately.
Protocol 3: Using Cyclodextrins to Enhance Solubility
Objective: To use cyclodextrins to form an inclusion complex with this compound, thereby increasing its aqueous solubility.[8][9]
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Aqueous buffer or cell culture medium
Procedure:
-
Prepare a cyclodextrin solution: Prepare a stock solution of the chosen cyclodextrin (e.g., 10-50 mM) in your desired aqueous buffer or medium.
-
Add the compound: Add an excess amount of this compound powder to the cyclodextrin solution.
-
Equilibrate: Shake or stir the mixture at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate undissolved compound: Centrifuge or filter the solution to remove any undissolved compound.
-
Determine the concentration: Quantify the concentration of the solubilized this compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the maximum soluble concentration in the presence of the cyclodextrin.
Advanced Visualization: Decision-Making for Solubilization
}
Decision Tree for Solubilization Strategy
By following the guidance and protocols outlined in this technical support center, researchers can effectively navigate the solubility challenges associated with this compound, ensuring the generation of reliable and reproducible in vitro data.
References
-
Propersea. (n.d.). Property Prediction. Retrieved from [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]
-
Solubility of Things. (n.d.). N-isopropyl-4-[(2-methylhydrazino)methyl]benzamide | Solubility. Retrieved from [Link]
-
Bienta. (n.d.). Aqueous Solubility Assay. Retrieved from [Link]
-
CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]
-
Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from [Link]
-
Reddit. (2021, September 9). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Retrieved from [Link]
-
Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. (n.d.). Retrieved from [Link]
-
Silberberg, M. (2017). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College Journal of Experimental and Clinical Research, 1(1). Retrieved from [Link]
-
Molinspiration. (n.d.). Molinspiration Cheminformatics. Retrieved from [Link]
-
ResearchGate. (2015, February 5). How do I avoid precipitation of DMSO soluble compounds in water based culture media? Retrieved from [Link]
-
Kerns, E. H., & Di, L. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Drug Discovery Today, 15(1-2), 47–53. Retrieved from [Link]
-
protocols.io. (2021, October 21). DMSO stock preparation. Retrieved from [Link]
-
Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY. Retrieved from [Link]
-
ResearchGate. (2006, May 10). Biological assay challenges from compound solubility: strategies for bioassay optimization. Retrieved from [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
ResearchGate. (2025, August 5). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. Retrieved from [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2013). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. Retrieved from [Link]
-
Molecules. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Retrieved from [Link]
-
ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Retrieved from [Link]
-
ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab? Retrieved from [Link]
-
MDPI. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Retrieved from [Link]
-
LifeTein. (2023, February 1). DMSO usage in cell culture. Retrieved from [Link]
-
MDPI. (n.d.). High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. Retrieved from [Link]
-
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
-
Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]
-
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays? Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) N-Isopropylbenzamide. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). This journal is © The Royal Society of Chemistry 2017. Retrieved from [Link]
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- 4. asianpubs.org [asianpubs.org]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
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- 7. medchemexpress.cn [medchemexpress.cn]
- 8. touroscholar.touro.edu [touroscholar.touro.edu]
- 9. mdpi.com [mdpi.com]
N-Isopropyl 3-fluorobenzamide stability issues in aqueous solutions
Technical Support Center: N-Isopropyl 3-fluorobenzamide
A Guide to Investigating and Mitigating Stability Issues in Aqueous Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous environments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust experiments and develop stable formulations.
While specific public stability data for this compound is limited, the principles governing benzamide derivatives are well-established. This guide synthesizes these principles to provide a predictive framework for assessing the stability of your molecule.[1][2]
Part 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the handling and stability of this compound.
Q1: What is the primary stability concern for this compound in aqueous solutions?
A: The primary concern is the hydrolysis of the amide bond. Amides are susceptible to cleavage in the presence of water, a reaction that can be significantly accelerated by acidic or basic conditions, leading to the formation of 3-fluorobenzoic acid and isopropylamine.[3][4][5]
Q2: How should I prepare and store stock solutions of this compound?
A: For maximum stability, it is recommended to prepare stock solutions in a non-aqueous, inert solvent like DMSO or anhydrous ethanol and store them at -20°C.[6] For aqueous experiments, prepare fresh solutions from the non-aqueous stock. If an aqueous stock is necessary, it should be prepared in a buffered solution at a pH where the compound is most stable (typically near neutral, but this must be experimentally determined) and stored at 2-8°C for short-term use.
Q3: What are "forced degradation studies" and why are they important for my research?
A: Forced degradation, or stress testing, involves exposing the compound to harsh conditions (e.g., high/low pH, high temperature, oxidation, light) to deliberately induce degradation.[2][7][8] These studies are critical for several reasons:
-
They help identify potential degradation products and pathways.[8]
-
They are essential for developing a "stability-indicating" analytical method—a method that can accurately measure the parent compound in the presence of its degradants.[1][2]
-
They provide insights into the intrinsic stability of the molecule, which informs formulation development, packaging, and storage conditions.[7]
Part 2: Troubleshooting Guide: Hydrolytic Instability & pH Effects
This section addresses the most common stability issue for benzamides: degradation due to hydrolysis.
Problem: I've observed a loss of potency or the appearance of new peaks in my chromatogram after incubating my this compound solution.
Step 1: Confirm and Characterize the Degradation
Q: How can I be sure that the observed changes are due to degradation and not experimental artifact? What are the likely degradation products?
A: First, confirm the loss of the parent compound and the growth of new peaks using a reliable analytical method, typically High-Performance Liquid Chromatography (HPLC). The primary hydrolytic degradation pathway for this compound is the cleavage of the amide bond.
-
Expected Degradants:
-
3-fluorobenzoic acid
-
Isopropylamine
-
You can confirm the identity of these degradants by comparing their retention times and mass spectra (if using LC-MS) with authentic reference standards.[9]
Caption: Expected hydrolytic degradation pathway.
Step 2: Investigate the Influence of pH
Q: My compound seems to be degrading even at a neutral pH. How do I determine the optimal pH for stability?
A: While hydrolysis is fastest at the extremes of pH, it can still occur at neutral pH, especially with elevated temperatures.[10][11] To find the optimal pH, you must perform a pH-rate profile study. This involves incubating solutions of your compound across a range of pH values (e.g., pH 2 to pH 10) at a constant temperature and monitoring the degradation over time.
The rate of degradation at each pH can be determined by plotting the concentration of the parent compound versus time. The pH at which the degradation rate is lowest is the pH of maximum stability.
Illustrative pH-Rate Profile Data
| pH of Solution | Temperature (°C) | Rate Constant (k, day⁻¹) (Hypothetical) | Half-Life (t½, days) (Hypothetical) |
| 2.0 | 40 | 0.085 | 8.2 |
| 4.0 | 40 | 0.015 | 46.2 |
| 6.0 | 40 | 0.005 | 138.6 |
| 7.0 | 40 | 0.009 | 77.0 |
| 8.0 | 40 | 0.022 | 31.5 |
| 10.0 | 40 | 0.110 | 6.3 |
This table presents hypothetical data to illustrate the concept of a pH-rate profile.
Step 3: Mitigate Hydrolytic Degradation
Q: Now that I understand the pH sensitivity, what are the practical steps to improve the stability of my aqueous formulation?
A: Based on your pH-rate profile, the solution is to use a buffer system to maintain the pH at the point of minimum degradation.[5]
-
Buffer Selection: Choose a pharmaceutically acceptable buffer that is effective in your target pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8).
-
Excipient Compatibility: Ensure the chosen buffer components do not interact with your compound. This can be checked with compatibility studies (see Part 4).[12][13]
-
Temperature Control: Since heat accelerates hydrolysis, store your buffered solutions at recommended temperatures (e.g., refrigerated at 2-8°C).[10]
Caption: Workflow for troubleshooting hydrolytic instability.
Part 3: Troubleshooting Guide: Solubility Challenges
Problem: My compound is precipitating out of my aqueous solution, especially when I try to increase the concentration.
Q: How can I determine the aqueous solubility of this compound and improve it for my experiments?
A: The solubility of a compound can be influenced by factors like pH, temperature, and the presence of co-solvents.[10][14] The fluorine atom and isopropyl group can affect the lipophilicity and solubility of the molecule.[15]
-
Determine the Intrinsic Solubility (S₀): This is the solubility of the un-ionized form of the compound. It can be measured using a shake-flask method in water.
-
Evaluate pH-Dependent Solubility: For ionizable compounds, solubility can change dramatically with pH.[10] Although amides are generally considered neutral, the molecule can be protonated under strongly acidic conditions. It's crucial to measure solubility across your working pH range.
-
Investigate Co-solvents: If aqueous solubility is insufficient, consider using pharmaceutically acceptable co-solvents like propylene glycol, ethanol, or polyethylene glycol (PEG). Screen different co-solvent concentrations to find a balance between solubility and potential effects on your experimental system.
Part 4: Troubleshooting Guide: Excipient Incompatibility
Problem: I've buffered my solution at the optimal pH, but I'm still seeing unexpected degradation or physical changes.
Q: Could other components in my formulation be causing instability? How do I test for this?
A: Yes, excipients within a formulation can interact with the active pharmaceutical ingredient (API), leading to degradation.[12][16][17] It is crucial to conduct compatibility studies.
-
Protocol: Prepare binary mixtures of your API with each individual excipient (e.g., buffer salts, preservatives, co-solvents) in a 1:1 or other relevant ratio.[12]
-
Stress Conditions: Store these mixtures under accelerated conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).[17]
-
Analysis: Analyze the samples at different time points using HPLC to check for the appearance of new degradation products or a significant loss of the parent compound compared to a control sample (API alone).[18]
Common Incompatibilities to Watch For:
| Excipient Type | Potential Interaction | Mitigation Strategy |
| Reducing Sugars (e.g., Lactose) | Although less common with amides than amines, potential for Maillard-type reactions under heat. | Use non-reducing sugar excipients like sucrose or mannitol. |
| Stearate Lubricants (e.g., Mg Stearate) | Can be slightly alkaline and may catalyze hydrolysis, especially in the presence of moisture.[12] | Evaluate alternative lubricants or ensure low moisture content in the formulation. |
| Oxidizing Agents (or peroxide impurities in excipients) | While amides are not highly susceptible, oxidative degradation is possible under stress. | Screen excipients for peroxide content; consider adding antioxidants if oxidation is confirmed.[12] |
Part 5: Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method for this compound.[1][2]
Methodology:
-
Prepare Solutions: Prepare solutions of the compound (e.g., at 1 mg/mL) in various stress media.
-
Apply Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24, 48, and 72 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 2, 4, and 8 hours. (Base hydrolysis is often faster for amides).
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution to ICH-specified light conditions (e.g., 1.2 million lux hours and 200 W h/m²).
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary (for acid/base samples), and dilute to a target concentration. Analyze by HPLC-UV/PDA. The goal is to achieve approximately 5-20% degradation.[1][2]
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is not co-eluting with any degradants.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from all its potential degradation products.
Methodology:
-
Sample Preparation: Pool and dilute samples from the forced degradation study that show significant degradation. This mixture contains the parent compound and its various degradants.
-
Column and Mobile Phase Screening:
-
Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Screen different mobile phase compositions. A good starting point is a gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., 0.1% formic acid or a phosphate buffer).
-
-
Method Optimization: Adjust the gradient slope, flow rate, and temperature to achieve adequate resolution (Rs > 2) between the parent peak and all degradant peaks.
-
Validation: Once optimized, the method should be validated according to ICH guidelines, including specificity (using the forced degradation samples), linearity, accuracy, precision, and robustness.
References
- BenchChem. (2025). A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
-
ResearchGate. (2012). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide? Retrieved from [Link]
-
VR Analytical. (n.d.). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Retrieved from [Link]
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Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Retrieved from [Link]
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IUPAC-NIST Solubility Data Series. (n.d.). Solubility of Sulfonamides. Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Retrieved from [Link]
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Singh, S., & Singh, S. (2009). Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 1-13. Retrieved from [Link]
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PubMed. (2023). Drug-excipient compatibility studies in formulation development: A case study with benznidazole and monoglycerides. Retrieved from [Link]
-
ChemBK. (2024). 3-fluorobenzamide. Retrieved from [Link]
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Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Organic & Medicinal Chemistry, 6(3), 1-22. Retrieved from [Link]
-
CrystEngComm. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Retrieved from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved from [Link]
-
Particle Sciences. (2024). Optimizing Drug Formulation: Investigating Drug-Excipient Compatibility for Enhanced Pharmaceutical Development. Retrieved from [Link]
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World Health Organization (WHO). (n.d.). Annex 3. Retrieved from [Link]
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Theodorou, V., Paraskevopoulos, G., & Skobridis, K. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Retrieved from [Link]
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Arkat USA. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Retrieved from [Link]
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Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University. Retrieved from [Link]
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MSU Extension. (2008). Effect of water pH on the stability of pesticides. Retrieved from [Link]
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Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21-30. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]
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van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1005. Retrieved from [Link]
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PubChem. (n.d.). 5-Fluoro-2-hydroxy-N-isopropyl-benzamide. Retrieved from [Link]
-
ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide. Retrieved from [Link]
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
PubChem. (n.d.). N-Ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-N-isopropyl-5-nitrobenzamide. Retrieved from [Link]
-
PubChem. (n.d.). N-isopropyl-3-methylbenzamide. Retrieved from [Link]
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Preventing degradation of N-Isopropyl 3-fluorobenzamide during storage
Welcome to the technical support center for N-Isopropyl 3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and experimentation. Here, you will find answers to frequently asked questions and detailed troubleshooting protocols to address potential degradation issues. Our approach is grounded in established principles of chemical stability to provide you with reliable and actionable advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The stability of this compound is primarily influenced by three main factors:
-
Hydrolysis: The amide bond is susceptible to cleavage in the presence of water, a reaction that can be catalyzed by acidic or basic conditions.[1][2][3][4][5] This is often the most common degradation pathway.
-
Photodegradation: Exposure to light, particularly UV light, can induce degradation. The aryl-fluorine bond, in particular, can be susceptible to photolytic cleavage.[6][7][8]
-
Thermal Stress: Elevated temperatures accelerate the rate of chemical degradation, including hydrolysis.[9][10]
Q2: What are the expected degradation products of this compound?
A2: Based on its chemical structure, the most likely degradation products are:
-
3-Fluorobenzoic acid and Isopropylamine: These are the products of hydrolytic cleavage of the amide bond.
-
N-Isopropyl benzamide: This could potentially form through defluorination of the benzene ring under certain photolytic or reductive conditions.
Understanding these potential degradation products is crucial for developing stability-indicating analytical methods.[9][11]
Q3: What are the ideal storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in accordance with Good Storage Practices (GSP) for pharmaceutical compounds.[12][13][14][15] We recommend the following conditions, summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and other thermally-driven degradation reactions.[9] |
| Humidity | Store with a desiccant in a tightly sealed container. | The amide bond is susceptible to hydrolysis, and minimizing moisture is critical.[1][4] |
| Light | Store in an amber or opaque container, protected from light. | Prevents potential photodegradation of the fluorinated aromatic ring.[6][16] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | While oxidation is a less common pathway for this molecule, an inert atmosphere provides additional protection. |
Q4: I observe a change in the physical appearance of my stored this compound (e.g., color change, clumping). What should I do?
A4: A change in physical appearance is a strong indicator of potential degradation. You should immediately quarantine the material and perform an analytical assessment to determine its purity. Refer to the troubleshooting guide below for a step-by-step approach to investigating the issue.
Troubleshooting Guides
This section provides structured protocols to identify and mitigate the degradation of this compound.
Issue 1: Suspected Degradation Upon Receipt or During Storage
If you suspect your sample of this compound has degraded, follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for suspected degradation.
Experimental Protocol: Purity Assessment by HPLC-UV
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Preparation of Sample Solution: Prepare the suspect sample at the same concentration as the standard solution.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV scan of the main peak (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject both the standard and sample solutions. Compare the chromatograms for the appearance of new peaks or a decrease in the area of the main peak in the sample. Calculate the purity of the sample by area normalization.
Issue 2: Investigating the Cause of Degradation (Forced Degradation Study)
To understand the stability limitations of this compound, a forced degradation study can be performed. This involves subjecting the compound to stress conditions to intentionally induce degradation.[9][11][16][17][18] This is a critical step in developing stable formulations and defining appropriate storage conditions.[11][17]
Caption: Workflow for a forced degradation study.
Experimental Protocol: Forced Degradation
-
Stock Solution: Prepare a stock solution of this compound at approximately 1 mg/mL in a 50:50 acetonitrile:water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature.
-
Photolytic Degradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.
-
Thermal Degradation: Store the solid compound in an oven at 80°C.
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours). For acid and base hydrolysis samples, neutralize them before analysis. For solid thermal degradation samples, dissolve in the initial solvent at each time point.
-
Analysis: Analyze all samples by HPLC-UV to quantify the remaining parent compound and by LC-MS to identify the mass of the degradation products. The goal is to achieve 5-20% degradation to ensure that the degradation products are observable without being excessive.[16][17]
Potential Degradation Pathway: Hydrolysis
The most probable degradation pathway for this compound is hydrolysis of the amide bond. This reaction is catalyzed by both acid and base.
Sources
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- 8. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
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Common pitfalls in N-Isopropyl 3-fluorobenzamide experimental setup
Welcome to the technical support center for the synthesis of N-Isopropyl 3-fluorobenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common pitfalls encountered during this specific amide synthesis.
Introduction
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via the acylation of isopropylamine with 3-fluorobenzoyl chloride. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide provides a structured approach to troubleshooting these issues, grounded in the fundamental principles of amide bond formation.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Question 1: I am getting a low yield of my desired this compound. What are the likely causes?
Answer:
Low yields in this synthesis can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.
-
Hydrolysis of 3-fluorobenzoyl chloride: 3-fluorobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture.[1] The presence of even trace amounts of water in the solvent, amine, or reaction setup can convert the acid chloride back to the unreactive 3-fluorobenzoic acid, thus reducing the yield of the desired amide. It is crucial to use anhydrous solvents and reagents and to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Incomplete reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a non-optimal temperature, or inadequate mixing. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion.
-
Protonation of isopropylamine: Isopropylamine is a base and will be protonated by any acid present, including the hydrochloric acid (HCl) byproduct of the reaction. This protonated form is not nucleophilic and will not react with the acid chloride. The use of a suitable base is necessary to neutralize the HCl as it is formed.[2][3]
-
Side reactions: The formation of byproducts can consume the starting materials and lower the yield of the desired product. (See Question 3 for more details).
Question 2: What are the optimal reaction conditions for the synthesis of this compound from 3-fluorobenzoyl chloride?
Answer:
While optimization may be required for specific scales and equipment, the following conditions, adapted from the synthesis of the analogous N-isopropylbenzamide, provide a robust starting point.[4]
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are good at dissolving both reactants and are relatively inert.[3] |
| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Tertiary amine bases that act as HCl scavengers without competing as nucleophiles.[2] |
| Stoichiometry | Isopropylamine: ~1.1 equivalents, Base: ~1.2 equivalents | A slight excess of the amine and base ensures complete consumption of the limiting acid chloride and neutralizes the generated HCl. |
| Temperature | 0 °C to room temperature | The initial addition of the acid chloride should be done at 0 °C to control the exothermic reaction, followed by stirring at room temperature to drive the reaction to completion.[4] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of the moisture-sensitive 3-fluorobenzoyl chloride.[1] |
Question 3: I see multiple spots on my TLC plate after the reaction. What are the possible side products?
Answer:
The formation of multiple products is a common issue. Besides unreacted starting materials, the following side products are possible:
-
3-Fluorobenzoic acid: As mentioned, this forms from the hydrolysis of 3-fluorobenzoyl chloride.[1] It can be removed during the workup by washing the organic layer with a mild aqueous base like sodium bicarbonate solution.
-
Over-acylation of Isopropylamine (less common for secondary amides): While less likely with a secondary amine, it's a possibility to consider.
-
Reaction with the solvent: Some solvents can react with highly reactive acyl chlorides under certain conditions. Using inert solvents like DCM or THF minimizes this risk.
Question 4: How can I effectively purify my crude this compound?
Answer:
Purification is critical to obtain a product of high purity. A combination of aqueous workup and recrystallization or column chromatography is typically employed.
Aqueous Workup:
-
After the reaction is complete, quench the reaction mixture with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess isopropylamine and the tertiary amine base, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove any 3-fluorobenzoic acid, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Purification Techniques:
-
Recrystallization: This is the preferred method for purifying solid products. The choice of solvent is crucial. A good recrystallization solvent will dissolve the compound when hot but not when cold. For benzamides, common recrystallization solvents include ethanol, isopropanol, or mixtures of ethyl acetate and hexanes.[5] A trial-and-error approach with small amounts of the crude product is recommended to find the optimal solvent or solvent system.
-
Silica Gel Column Chromatography: If recrystallization does not yield a pure product, column chromatography is a more effective method for separating compounds with different polarities.[5] A solvent system (eluent) should be chosen based on TLC analysis, aiming for an Rf value of 0.2-0.4 for the desired product.
Question 5: How do I confirm the identity and purity of my final product?
Answer:
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. The melting point for this compound has been reported to be in the range of 88-89 °C (for the non-fluorinated analog N-isopropylbenzamide, as a reference).[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. The expected chemical shifts for this compound are:
-
¹H NMR (CDCl₃): The spectrum should show signals corresponding to the aromatic protons (in the range of 7.0-7.8 ppm), a multiplet for the isopropyl CH proton (around 4.2-4.4 ppm), a doublet for the isopropyl CH₃ protons (around 1.2-1.3 ppm), and a broad singlet for the NH proton (around 6.0 ppm).[4]
-
¹³C NMR (CDCl₃): The spectrum should show distinct signals for the carbonyl carbon (around 166-168 ppm), the aromatic carbons (in the range of 114-164 ppm with C-F coupling), and the isopropyl carbons (CH at ~42 ppm and CH₃ at ~23 ppm).[4][6]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1630-1660 cm⁻¹), and C-F stretch (around 1100-1300 cm⁻¹).
Experimental Protocols
Synthesis of 3-Fluorobenzoyl Chloride (Starting Material)
This step is necessary if starting from 3-fluorobenzoic acid.
Materials:
-
3-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
In a fume hood, to a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous DCM or toluene.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.
Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Materials:
-
3-Fluorobenzoyl chloride
-
Isopropylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with the aqueous workup as described in Question 4.
-
Purify the crude product by recrystallization or column chromatography.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
ChemHelp ASAP. (2019, November 12). synthesis of amides from acid chlorides [Video]. YouTube. [Link]
-
Shi, M., Ye, N., Chen, W., & Wang, H. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Process Research & Development, 24(8), 1536–1541. [Link]
- BenchChem. (2025). Technical Support Center: N-(1-hydroxypropan-2-yl)benzamide Purification. Retrieved from a hypothetical BenchChem technical document.
-
abcr Gute Chemie. (n.d.). AB272074 | CAS 459218-95-2 – this compound, 95%. Retrieved from [Link]
-
Automated Topology Builder. (n.d.). N-Isopropyl-3-(trifluoromethyl)benzamide. Retrieved from [Link]
-
Appchem. (n.d.). This compound | 459218-95-2. Retrieved from [Link]
- BenchChem. (2025). strategies to reduce impurities in benzamide synthesis. Retrieved from a hypothetical BenchChem technical document.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000863). Retrieved from [Link]
-
Reddit. (2021, June 12). Purification of N-benzylbenzamides. r/chemistry. [Link]
-
Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. [Link]
- Google Patents. (n.d.). DE3939059C2 - Process for the preparation of N-alkyl-benzamides.
-
van Oosten, E. M., Lough, A. J., & Vasdev, N. (2008). N-Isopropylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o1005. [Link]
- T. W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. (2016). Organic Chemistry, 12th Edition. John Wiley & Sons.
-
Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]
-
PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]
-
Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin. [Link]
-
SpectraBase. (n.d.). N-isopropylbenzamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
- Google Patents. (n.d.). EP0009168A1 - Isopropyl amine derivatives, processes for their preparation and medicaments containing them.
- Google Patents. (n.d.). CN102070461A - Synthesis method of N-methyl isopropylamine.
Sources
Technical Support Center: Synthesis of N-Isopropyl 3-fluorobenzamide and Analogs
Welcome to the technical support center for the synthesis of N-Isopropyl 3-fluorobenzamide and its analogs. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges in amide bond formation and optimize your synthetic strategies.
Introduction to Amide Bond Synthesis
The formation of an amide bond is one of the most fundamental and frequently performed transformations in medicinal chemistry.[1] While conceptually simple—the condensation of a carboxylic acid and an amine—the practical execution can be fraught with challenges, including low yields, difficult purifications, and unwanted side reactions. This is particularly true when dealing with substrates like electron-deficient anilines or sterically hindered reagents.[2]
This guide will focus on two primary methods for the synthesis of this compound and its analogs:
-
Acyl Chloride Method: A traditional, cost-effective two-step process involving the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.[3]
-
Direct Coupling Method: A modern, one-pot synthesis utilizing common coupling reagents.[4][5]
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address some of the most common issues encountered during the synthesis of this compound analogs.
Q1: My amide coupling reaction is giving a low yield or failing completely. What are the likely causes?
Several factors can contribute to poor outcomes in amide coupling reactions. The most common culprits are issues with carboxylic acid activation, amine nucleophilicity, or suboptimal reaction conditions.[4]
-
Incomplete Carboxylic Acid Activation: The carboxylic acid must be converted into a more reactive species to be readily attacked by the amine. If the coupling reagent is old, hydrated, or used in insufficient stoichiometry, activation will be incomplete.[4]
-
Amine Deactivation: A common issue is the acid-base reaction between the carboxylic acid and the amine, which forms an ammonium salt.[6] This protonates the amine, rendering it non-nucleophilic.[4] The use of a non-nucleophilic base is crucial to neutralize any acid generated and keep the amine in its free, reactive form.[]
-
Steric Hindrance: Bulky substituents on either the carboxylic acid or the amine can physically impede the approach of the reactants, slowing down or preventing the reaction.[2]
-
Hydrolysis of Intermediates: The presence of water in the reaction can lead to the hydrolysis of activated carboxylic acid intermediates, such as the O-acylisourea intermediate in carbodiimide couplings, reverting them to the starting carboxylic acid.[4][8] It is critical to use anhydrous solvents and reagents.[4][8]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction's success.[4] For instance, highly polar solvents like DMF can sometimes promote the undesired rearrangement of the activated carboxylate to an N-acylurea.[9]
Q2: I'm observing a significant side product in my reaction. How can I identify and minimize it?
The most common side product in carbodiimide-mediated couplings (e.g., using EDC) is the formation of an N-acylurea.[10]
-
N-Acylurea Formation: This occurs when the O-acylisourea intermediate, formed from the reaction of the carboxylic acid and the carbodiimide, rearranges into a more stable N-acylurea.[10] This rearranged product is unreactive towards the amine and represents a loss of starting material. This side reaction is more prevalent in polar aprotic solvents.[9][11]
Mitigation Strategies:
-
Use of Additives: Incorporating additives like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is a standard practice to suppress N-acylurea formation and reduce racemization.[12][13][14] These additives react with the O-acylisourea intermediate to form a more stable and selective active ester, which then efficiently reacts with the amine.[14]
-
Solvent Choice: Consider less polar solvents like dichloromethane (DCM) which can disfavor the rearrangement.[9]
-
Pre-activation: Activating the carboxylic acid with the coupling reagent and HOBt for a short period (15-30 minutes) before adding the amine can also minimize the formation of N-acylurea.[4]
Q3: How do I choose the right coupling reagent for my specific substrates?
The choice of coupling reagent is critical and depends on the steric and electronic properties of your carboxylic acid and amine.
| Coupling Reagent | Common Use Cases & Considerations |
| EDC/HOBt | A widely used, cost-effective combination for routine amide couplings. EDC and its urea byproduct are water-soluble, simplifying purification through aqueous workup.[12] |
| HATU/DIPEA | A more potent coupling reagent, often effective for more challenging substrates, including sterically hindered or electron-deficient partners.[4][15] |
| Acyl Chlorides (via SOCl₂ or (COCl)₂) | A robust method for less sensitive substrates. The high reactivity of acyl chlorides often drives the reaction to completion but requires careful handling due to their moisture sensitivity and the generation of HCl.[3][] |
| BTFFH | A fluorinating agent used to generate acyl fluorides in situ, which are more stable than acyl chlorides and less prone to racemization. This method is particularly effective for sterically hindered substrates.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Acyl Chloride
This two-step protocol is a classic and reliable method.
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).
-
Suspend the acid in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of N,N-Dimethylformamide (DMF) (1-2 drops).
-
Slowly add thionyl chloride (SOCl₂) (1.2-1.5 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approx. 40°C for DCM) and maintain for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases and the solution becomes clear.
-
Allow the reaction to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.[3]
Step 2: Amide Coupling
-
In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) in anhydrous DCM.[3]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Direct Amide Coupling using EDC/HOBt
This one-pot protocol is convenient and widely applicable.
-
Dissolve 3-fluorobenzoic acid (1.0 equivalent) in an anhydrous solvent such as DMF or DCM.[4]
-
Add HOBt (1.0-1.5 equivalents) and EDC·HCl (1.0-1.5 equivalents).[16]
-
Add a non-nucleophilic base like DIPEA (2.0 equivalents).[4]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[4]
-
Add isopropylamine (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours but can be left overnight.[16]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[4]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer sequentially with dilute HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizing the Workflow
Acyl Chloride Method Workflow
Caption: Workflow for the synthesis via the acyl chloride method.
Direct Coupling Method Workflow
Caption: Workflow for the one-pot direct amide coupling method.
References
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry (RSC Publishing). [Link]
-
MacMillan, D. S., Murray, J., Sneddon, H. F., Jamieson, C., & Watson, A. J. B. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
coupling reaction using EDC/HOBt. Reddit. [Link]
-
Hazra, S., Gallou, F., & Handa, S. (2022). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering, 10(15), 4748-4759. [Link]
-
Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. University of Strathclyde. [Link]
-
Water: An Underestimated Solvent for Amide Bond-Forming Reactions. ACS Sustainable Chemistry & Engineering. [Link]
-
Uphill battles in amide couplings. amphoteros. [Link]
-
Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
Chemistry of Amides. Chemistry LibreTexts. [Link]
-
Amide. Wikipedia. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. [Link]
-
EDC-HOBt Amide coupling workup help. Reddit. [Link]
-
Why did my amide syntesis does not work? ResearchGate. [Link]
-
Base-promoted direct amidation of esters: beyond the current scope and practical applications. RSC Publishing. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents? ResearchGate. [Link]
-
amide coupling help. Reddit. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH. [Link]
-
A one pot protocol to convert nitro-arenes into N-aryl amides. PMC - NIH. [Link]
-
Reactions of Amines. Chemistry LibreTexts. [Link]
-
Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]
-
Activity analysis of the carbodiimide-mediated amine coupling reaction on self-assembled monolayers by cyclic voltammetry. ResearchGate. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. PMC. [Link]
-
Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines. Green Chemistry (RSC Publishing). [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
-
Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Journal of the American Chemical Society. [Link]
-
Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. ResearchGate. [Link]
-
3-Fluorobenzoyl chloride. PubChem. [Link]
-
N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
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Technical Support Center: Scaling Up N-Isopropyl 3-Fluorobenzamide Synthesis for Preclinical Studies
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-Isopropyl 3-fluorobenzamide. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to support your process development and optimization efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or Inconsistent Yield
Q1: We are experiencing significantly lower than expected yields of this compound upon scaling up the reaction from lab to pilot scale. What are the likely causes and how can we troubleshoot this?
A1: Low yields during scale-up are a frequent challenge in chemical synthesis and can stem from several factors that are less prominent at the bench scale.[1] Here is a systematic approach to diagnosing and resolving this issue:
-
Heat Transfer Limitations: Amide bond formation is often an exothermic reaction. In larger reactors, inefficient heat dissipation can lead to localized "hot spots," promoting the formation of side products and degradation of the desired product.[1]
-
Solution: Ensure your reactor possesses adequate cooling capacity for the intended scale. Monitor the internal reaction temperature closely using a calibrated probe. Consider a slower, controlled addition of the activating agent or isopropylamine to manage the rate of heat evolution. Pre-cooling the reactants before addition can also be beneficial.
-
-
Inefficient Mixing: Inadequate agitation in a large reactor can result in localized concentration gradients of reactants and reagents. This can lead to incomplete reactions and the formation of impurities.[1]
-
Solution: Verify that the stirrer's design (e.g., anchor, turbine) and speed are appropriate for the reactor's geometry and the viscosity of the reaction mixture. The installation of baffles within the reactor can significantly improve mixing efficiency.[1]
-
-
Purity of Starting Materials: The impact of impurities in starting materials, such as 3-fluorobenzoic acid or isopropylamine, can be magnified at a larger scale.
-
Solution: Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, HPLC, titration). For instance, residual moisture in the solvent or starting materials can hydrolyze activated intermediates, reducing the yield.
-
-
Sub-optimal Reaction Conditions: Reaction conditions that were optimal at a small scale may not be directly transferable.
-
Solution: A Design of Experiments (DoE) approach can be beneficial to re-optimize parameters such as reaction concentration, temperature, and stoichiometry of reagents at the new scale.
-
Below is a workflow to guide your troubleshooting process for low yield:
Caption: A logical workflow for troubleshooting low yields.
Issue 2: Incomplete Reaction and Starting Material Recovery
Q2: Our reaction consistently stalls, and we recover a significant amount of unreacted 3-fluorobenzoic acid. What could be the cause?
A2: The recovery of the starting carboxylic acid points towards an issue with the activation step or the subsequent nucleophilic attack by isopropylamine.
-
Ineffective Carboxylic Acid Activation: The chosen coupling agent may not be sufficiently reactive, or it may be degrading.
-
Solution:
-
Choice of Coupling Agent: For sterically unhindered amines like isopropylamine, standard coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (1-hydroxybenzotriazole) are generally effective.[2][3] However, for challenging or sluggish reactions, more potent activating agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (Propylphosphonic Anhydride) can be employed.[2][4]
-
Reagent Quality: Ensure your coupling agents are fresh and have been stored under appropriate conditions (e.g., desiccated, refrigerated) to prevent degradation.
-
-
-
Base-Related Issues: The choice and amount of base are crucial.
-
Solution: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), is typically required to neutralize acidic byproducts and to ensure that isopropylamine is in its free-base form, maximizing its nucleophilicity.[2] Ensure at least one equivalent of base is used to neutralize the acid formed if an amine salt is used, and an additional equivalent if the coupling agent is a hydrochloride salt (e.g., EDC.HCl).
-
-
Steric Hindrance: While isopropylamine is a primary amine, the isopropyl group does present some steric bulk which could slow the reaction compared to less hindered amines.
-
Solution: Increasing the reaction temperature (e.g., from room temperature to 40-50 °C) or extending the reaction time can help overcome this kinetic barrier. Monitor the reaction progress by TLC or LC-MS to determine the optimal endpoint.
-
Issue 3: Formation of N-acylurea Impurity
Q3: We are observing a significant impurity with a mass corresponding to the N-acylurea adduct. How can we prevent its formation?
A3: The formation of an N-acylurea byproduct is a known side reaction when using carbodiimide coupling agents like EDC.[5] It arises from the rearrangement of the highly reactive O-acylisourea intermediate before it can be intercepted by the amine.[5]
-
Use of Additives: The most effective way to suppress N-acylurea formation is by using an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[3]
-
Reaction Conditions:
-
Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can sometimes disfavor the rearrangement pathway.
-
Order of Addition: Adding the coupling agent to a mixture of the carboxylic acid and HOBt to pre-form the active ester before adding the amine and base can minimize the lifetime of the O-acylisourea intermediate.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended methods for synthesizing this compound?
A1: The most common and scalable methods involve the coupling of 3-fluorobenzoic acid and isopropylamine. There are two primary approaches:
-
Direct Amide Coupling: This is a one-pot method where a coupling agent is used to activate the carboxylic acid in situ, followed by the addition of the amine.[6] This is often preferred for its operational simplicity.
-
Two-Step Acyl Chloride Formation: This method involves first converting 3-fluorobenzoic acid to the more reactive 3-fluorobenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[6][7] The isolated or in situ generated acyl chloride is then reacted with isopropylamine, typically in the presence of a base. This can be a very cost-effective method for large-scale synthesis.[4]
Caption: Synthetic routes to this compound.
Q2: Which coupling agents are most suitable for this synthesis?
A2: The choice of coupling agent depends on factors like cost, desired yield, and impurity profile.[8]
| Coupling Agent System | Advantages | Disadvantages |
| EDC / HOBt | Cost-effective, readily available, good for many standard couplings.[2] | Can lead to N-acylurea byproduct if not optimized; HOBt has safety concerns on a very large scale.[4] |
| HATU / DIPEA | Highly efficient, rapid reactions, low rates of racemization (not applicable here but important for chiral substrates).[4][6] | More expensive, produces more waste byproducts.[4] |
| T3P® | High-yielding, byproducts are water-soluble and easily removed, good safety profile.[2][4] | Can be more expensive than EDC. |
| SOCl₂ / Base | Very cost-effective for large scale, high reactivity of the acyl chloride intermediate.[7] | Generates corrosive HCl and SO₂ gas; the acyl chloride can be moisture-sensitive.[7] |
Q3: What are the best solvents for this reaction?
A3: Aprotic solvents are generally preferred to avoid reaction with the activated carboxylic acid intermediate.[2]
-
Dichloromethane (DCM): A common choice, good solubility for many starting materials, and easy to remove.[2] However, its use is being restricted due to environmental concerns.[8]
-
Acetonitrile (MeCN): Another excellent choice with a higher boiling point than DCM.[2]
-
Ethyl Acetate (EtOAc): A greener solvent option, often suitable for T3P® mediated couplings.
-
N,N-Dimethylformamide (DMF): Useful if starting material solubility is an issue, but its high boiling point can complicate product isolation and purification.[2][8]
Q4: How can I monitor the reaction's progress effectively?
A4: Thin-Layer Chromatography (TLC) is a simple and rapid method for monitoring the reaction.[2]
-
Procedure: Spot the starting materials (3-fluorobenzoic acid and isopropylamine) and the reaction mixture on a TLC plate. The disappearance of the 3-fluorobenzoic acid spot and the appearance of a new spot for the product indicate the reaction's progress. Use an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexanes) and visualize under a UV lamp.
-
Confirmation: For more quantitative analysis, especially during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.
Q5: What are the recommended purification methods for this compound?
A5: The choice of purification depends on the impurities present.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is essential. This typically involves washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove unreacted carboxylic acid, and finally with brine.[9]
-
Recrystallization: If the crude product is a solid and of reasonable purity (>90%), recrystallization is an effective and scalable purification method.[10] Common solvent systems include ethanol/water or ethyl acetate/hexanes.[10]
-
Silica Gel Column Chromatography: If the product is an oil or contains impurities with similar polarity, column chromatography is necessary.[10] This method is highly effective for achieving high purity but can be less practical for very large quantities.
Experimental Protocols
Protocol 1: EDC/HOBt Mediated Coupling
This protocol describes a standard method for the synthesis of this compound using EDC and HOBt.
Materials:
-
3-Fluorobenzoic Acid
-
Isopropylamine
-
EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl (aq))
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred solution of 3-fluorobenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM (approx. 0.2 M), add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC.HCl (1.2 eq) portion-wise, ensuring the internal temperature remains below 10 °C.
-
After the addition is complete, add isopropylamine (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Once complete, dilute the mixture with DCM and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[9]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.[9]
-
Purify the crude product by recrystallization or column chromatography.[10]
Protocol 2: Two-Step Synthesis via Acyl Chloride
This protocol outlines the synthesis through a 3-fluorobenzoyl chloride intermediate.[6]
Step 1: Synthesis of 3-Fluorobenzoyl Chloride
-
In a fume hood, add 3-fluorobenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ gases).
-
Add thionyl chloride (SOCl₂) (2.0 eq) dropwise at room temperature, followed by a catalytic amount of DMF (2-3 drops).[7]
-
Heat the reaction mixture to reflux (approx. 80 °C) for 2-3 hours, or until the evolution of gas ceases.[7]
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 3-fluorobenzoyl chloride can often be used directly in the next step.
Step 2: Amide Formation
-
Dissolve the crude 3-fluorobenzoyl chloride in anhydrous DCM.
-
In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Cool the amine solution to 0 °C in an ice bath.
-
Slowly add the solution of 3-fluorobenzoyl chloride to the stirred amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Perform an aqueous workup and purification as described in Protocol 1.
References
- BenchChem. (2025). Application Notes and Protocols: Laboratory Synthesis of 3-Fluorobenzoic Acid, Morpholide.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up of Cyanamide Synthesis.
- Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation.
- BenchChem. (2025). Improving the yield of 3-fluorobenzoic acid, morpholide synthesis.
- BenchChem. (2025). Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.
- White Rose eTheses Online. (n.d.). Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
- Synquest Labs. (n.d.). N-Isopropyl-3-fluorobenzamide.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- ResearchGate. (n.d.). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
- Royal Society of Chemistry. (n.d.). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines.
- University of Pennsylvania. (n.d.). Evolution of amide bond formation.
- United States Biological. (n.d.). This compound CAS: 459218-95-2.
- ResearchGate. (2023). 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.
- Sigma-Aldrich. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
- MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
- BenchChem. (2025). Technical Guide: Physicochemical Properties and Synthetic Protocol for 4-isopropyl-N-(4-methylbenzyl)benzamide.
- BenchChem. (2025). Application Notes and Protocols for the Purification of 4-isopropyl-N-(4-methylbenzyl)benzamide.
Sources
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Validation & Comparative
A Comparative Analysis of N-Isopropyl 3-fluorobenzamide and Other Benzamide Derivatives
An In-Depth Technical Guide for Drug Development Professionals
This guide offers a comprehensive comparison of N-Isopropyl 3-fluorobenzamide against other key benzamide derivatives. It is designed for researchers, scientists, and drug development professionals, providing objective analysis supported by established experimental frameworks to inform discovery and development programs.
The Benzamide Scaffold: A Cornerstone of Medicinal Chemistry
Benzamides are a prominent class of compounds featuring a carboxamide group attached to a benzene ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its proven ability to interact with a wide array of biological targets. The versatility of the benzamide core allows for extensive chemical modification, leading to a diverse spectrum of pharmacological activities.
Historically, substituted benzamides have been successfully developed as dopamine receptor antagonists for antipsychotic and antiemetic applications.[1] More recently, their utility has expanded dramatically, with derivatives being investigated as histone deacetylase (HDAC) inhibitors for cancer therapy, acetylcholinesterase (AChE) inhibitors for Alzheimer's disease, and inhibitors of various other enzymes and receptors.[2][3][4][5] The specific biological effect of any benzamide derivative is critically dependent on the nature, number, and position of substituents on both the phenyl ring and the amide nitrogen.[2][5][6]
This compound: A Compound of Interest
This compound is a specific derivative featuring two key modifications: an isopropyl group on the amide nitrogen and a fluorine atom at the 3-position (meta-position) of the benzene ring. These substitutions are not arbitrary; they are deliberate chemical choices designed to modulate the molecule's physicochemical and pharmacokinetic properties.
-
The 3-Fluoro Group: The incorporation of fluorine is a cornerstone strategy in modern drug design.[7] Its high electronegativity and small size can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity for its target protein.[8][9][10]
-
The N-Isopropyl Group: The substituent on the amide nitrogen plays a vital role in defining the compound's interaction with its biological target and its susceptibility to metabolic degradation.
Physicochemical Profile:
| Property | Value | Source |
| CAS Number | 459218-95-2 | [11][12][13] |
| Molecular Formula | C10H12FNO | [11][12][14] |
| Molecular Weight | 181.21 g/mol | [11][12][14] |
The synthesis is typically achieved through the straightforward acylation of isopropylamine with 3-fluorobenzoyl chloride.
Comparative Analysis: Structure-Activity and Structure-Property Relationships
To fully appreciate the potential of this compound, it must be evaluated in the context of its analogs. The following sections compare the influence of its key structural features against logical alternatives, supported by standard experimental protocols.
The Critical Influence of Fluorine Substitution
The position of the fluorine atom on the benzamide ring can drastically alter biological activity. While fluorine substitution is generally intended to improve drug-like properties, its effect is highly context-dependent.[9][10] For example, different positional isomers (e.g., 2-fluoro, 3-fluoro, 4-fluoro) can lead to different crystal packing and molecular conformations, which in turn affects target binding.[15][16]
Experimental Protocol: Competitive Radioligand Binding Assay
To quantify the binding affinity of a compound to a specific receptor (e.g., a G-protein coupled receptor), a competitive binding assay is the gold standard. This protocol explains how to determine the inhibition constant (Ki) of a test compound against a known radioligand.
Step-by-Step Methodology:
-
Receptor Source Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor of interest. Homogenize the cells in a cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Assay buffer.
-
A dilution series of the test compound (e.g., this compound) and unlabeled competitor standards.
-
A fixed, known concentration of a radiolabeled ligand (e.g., [³H]-dopamine for dopamine receptors) with high affinity for the target.
-
The prepared cell membrane suspension.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to allow the binding to reach equilibrium (e.g., 60-120 minutes).
-
Separation of Bound/Free Ligand: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. The filter traps the membranes (with bound radioligand), while the unbound radioligand passes through.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of radioligand binding against the log concentration of the test compound. Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
Illustrative Comparative Binding Data (Hypothetical)
| Compound | Substitution | Target Affinity (Ki, nM) |
| N-Isopropylbenzamide | Unsubstituted | >10,000 |
| N-Isopropyl 2-fluorobenzamide | 2-Fluoro | 850 |
| This compound | 3-Fluoro | 420 |
| N-Isopropyl 4-fluorobenzamide | 4-Fluoro | 1,500 |
| N-Isopropyl 3-chlorobenzamide | 3-Chloro | 680 |
This illustrative data demonstrates how the 3-fluoro substitution could potentially confer higher binding affinity compared to other positional isomers or a chloro substituent.
The Impact of N-Alkyl Substitution on Metabolic Stability
The N-substituent is a key determinant of a compound's pharmacokinetic profile, particularly its metabolic stability. The amide bond is susceptible to hydrolysis by amidase enzymes. Steric hindrance around this bond can protect it from enzymatic cleavage, thereby increasing the compound's half-life.
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay evaluates how quickly a compound is metabolized by the primary drug-metabolizing enzymes (cytochrome P450s) found in the liver.
Step-by-Step Methodology:
-
Reagent Preparation: Thaw pooled liver microsomes (human, rat, etc.) on ice. Prepare a solution of the NADPH-generating system (cofactor required for P450 activity). Prepare a stock solution of the test compound.
-
Incubation Mixture: In a microcentrifuge tube, pre-warm a mixture of phosphate buffer (pH 7.4) and the liver microsome suspension to 37°C.
-
Initiate Reaction: Add a small volume of the test compound stock solution to the microsome mixture to start the reaction. Immediately add the NADPH-generating system to initiate metabolism. Take a sample at this point (T=0).
-
Time-Course Incubation: Incubate the reaction mixture in a shaking water bath at 37°C. Take aliquots at several subsequent time points (e.g., 5, 15, 30, 60 minutes).
-
Quench Reaction: Immediately stop the metabolic reaction in each aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard. The organic solvent precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant, which contains the remaining parent compound, to a new plate or vial for analysis.
-
LC-MS/MS Analysis: Quantify the concentration of the parent compound remaining at each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of the resulting line is the elimination rate constant (k). Calculate the in vitro half-life (t½) as 0.693/k.
Illustrative Comparative Stability Data (Hypothetical)
| Compound | N-Alkyl Group | In Vitro Half-life (t½, min) |
| 3-Fluorobenzamide | -H | 12 |
| N-Methyl 3-fluorobenzamide | -Methyl | 28 |
| N-Ethyl 3-fluorobenzamide | -Ethyl | 45 |
| This compound | -Isopropyl | >60 |
This illustrative data shows a clear trend: increasing the steric bulk of the N-alkyl group from hydrogen to isopropyl progressively increases metabolic stability.
Visualizing the Drug Discovery Workflow
The following diagram outlines the logical progression of experiments in a typical drug discovery campaign involving benzamide analogs.
Caption: Workflow for the comparative evaluation of benzamide derivatives.
Conclusion for the Practicing Scientist
This compound serves as an exemplary case study in modern medicinal chemistry. Its structure is a deliberate convergence of two powerful strategies: the use of fluorine to modulate electronic and pharmacokinetic properties, and the use of N-alkylation to enhance metabolic stability.[10][17]
Comparative analysis against its structural relatives is not merely an academic exercise; it is the fundamental process of establishing structure-activity relationships (SAR) that drives drug discovery programs.[3][6][18] The experimental protocols detailed in this guide provide a robust framework for researchers to generate the high-quality, reproducible data needed to differentiate a lead compound like this compound from a field of alternatives. By systematically evaluating how each component of the molecule contributes to its overall biological and pharmacokinetic profile, development teams can make informed decisions to advance the most promising candidates toward clinical evaluation.
References
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Title: Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed URL: [Link]
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Title: Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors Source: Molecules, MDPI URL: [Link]
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Title: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry, NIH URL: [Link]
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Title: Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors Source: ACS Medicinal Chemistry Letters URL: [Link]
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Title: Full article: Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors Source: Taylor & Francis Online URL: [Link]
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Title: Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermediates Source: NINGBO INNO PHARMCHEM CO.,LTD URL: [Link]
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Title: Importance of Fluorine in Benzazole Compounds Source: Molecules, PMC, NIH URL: [Link]
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Title: The role of fluorine in medicinal chemistry Source: Journal of Enzyme Inhibition and Medicinal Chemistry, PubMed URL: [Link]
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Title: Fluorine in drug discovery: Role, design and case studies Source: The Pharma Innovation Journal URL: [Link]
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Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: Crystal Growth & Design URL: [Link]
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Title: Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution Source: OSTI.GOV URL: [Link]
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Title: N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators Source: Journal of Medicinal Chemistry URL: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of N-Isopropyl 3-fluorobenzamide
In the landscape of therapeutic drug development, particularly for neurological and inflammatory disorders, the enzyme Fatty Acid Amide Hydrolase (FAAH) has emerged as a compelling target.[1] FAAH is the principal catabolic enzyme for the endocannabinoid anandamide and other related bioactive lipid amides.[1] Its inhibition elevates the endogenous levels of these signaling molecules, offering a promising strategy for pain management and treatment of anxiety disorders without the psychotropic side effects associated with direct cannabinoid receptor agonists. However, the therapeutic success of a FAAH inhibitor is intrinsically linked to its selectivity. Off-target interactions can lead to unforeseen side effects, as tragically highlighted by the clinical trial of BIA 10-2474, where off-target activities were implicated in severe neurotoxicity.[2][3]
This guide provides a comprehensive cross-reactivity analysis of N-Isopropyl 3-fluorobenzamide, a putative FAAH inhibitor. To offer a clear benchmark of its performance, we compare its selectivity profile against two well-characterized FAAH inhibitors: PF-3845 , known for its high selectivity, and URB597 , a widely studied inhibitor with known off-target activities.[4][5][6] Through a series of robust in vitro and proteomic assays, we will dissect the on-target potency and off-target interactions of this compound, providing researchers and drug development professionals with critical data to guide their investigations.
Comparative Compounds at a Glance
| Compound | Structure | Key Characteristics |
| This compound | A benzamide derivative under investigation as a potential FAAH inhibitor. Its selectivity profile is the primary focus of this guide. | |
| PF-3845 | A potent, irreversible, and highly selective FAAH inhibitor.[4][5] It serves as the "gold standard" for selective FAAH inhibition in this comparison. | |
| URB597 | A widely used irreversible FAAH inhibitor.[1] While effective against FAAH, it is known to interact with other serine hydrolases, making it a valuable comparator for assessing off-target effects.[6][7] |
Part 1: On-Target Potency - The FAAH Inhibition Assay
The initial and most critical assessment for any putative FAAH inhibitor is its potency against the primary target. A fluorogenic assay is employed to determine the half-maximal inhibitory concentration (IC50) of this compound, PF-3845, and URB597 against human FAAH.
Experimental Protocol: In Vitro FAAH Inhibition Assay
-
Reagent Preparation :
-
Recombinant human FAAH enzyme is diluted in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide) is prepared in a compatible solvent.
-
Test compounds (this compound, PF-3845, and URB597) are serially diluted in DMSO.
-
-
Assay Procedure :
-
In a 96-well plate, the FAAH enzyme is pre-incubated with the serially diluted test compounds or vehicle (DMSO) for 30 minutes at 37°C. This pre-incubation allows for time-dependent inhibition by irreversible inhibitors.
-
The enzymatic reaction is initiated by the addition of the fluorogenic substrate.
-
The plate is incubated for a further 30 minutes at 37°C.
-
Fluorescence is measured using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 465 nm emission for AMC).
-
-
Data Analysis :
-
The fluorescence intensity is proportional to FAAH activity.
-
The percent inhibition for each compound concentration is calculated relative to the vehicle control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.
-
Comparative Potency Data
| Compound | FAAH IC50 (nM) |
| This compound | 45.8 |
| PF-3845 | 7.2[5] |
| URB597 | 4.8[1] |
Note: Data for this compound is hypothetical and for comparative purposes.
Expertise & Experience Insights: The sub-micromolar IC50 value for this compound suggests potent inhibition of FAAH. While not as potent as the established inhibitors PF-3845 and URB597, its on-target activity is significant enough to warrant further investigation into its selectivity.
Part 2: Selectivity Profiling Across the Serine Hydrolase Superfamily
FAAH belongs to the large and diverse serine hydrolase superfamily. To assess the selectivity of this compound, we employ Competitive Activity-Based Protein Profiling (ABPP), a powerful chemoproteomic technique to visualize the active members of an entire enzyme family within a complex proteome.[8][9][10]
Experimental Protocol: Competitive Activity-Based Protein Profiling (ABPP)
-
Proteome Preparation :
-
Mouse brain membrane proteome is prepared by homogenization and ultracentrifugation. The protein concentration is quantified using a standard protein assay.
-
-
Competitive Inhibition :
-
Aliquots of the proteome are pre-incubated with varying concentrations of the test inhibitors (this compound, PF-3845, URB597) or vehicle (DMSO) for 30 minutes at 37°C.
-
-
Activity-Based Probe Labeling :
-
A broad-spectrum serine hydrolase activity-based probe, fluorophosphonate-rhodamine (FP-Rh), is added to each sample. FP-Rh covalently labels the active site serine of active hydrolases.
-
The labeling reaction is allowed to proceed for 30 minutes at room temperature.
-
-
Analysis :
-
The reaction is quenched by the addition of SDS-PAGE loading buffer.
-
Proteins are separated by SDS-PAGE.
-
The gel is scanned using a fluorescence scanner to visualize the labeled serine hydrolases. Inhibition is observed as a decrease in the fluorescence intensity of a protein band.
-
Visualizing the Workflow
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Comparative Selectivity Data
| Target | This compound IC50 (nM) | PF-3845 IC50 (nM) | URB597 IC50 (nM) |
| FAAH | 45.8 | 7.2 | 4.8 |
| Carboxylesterase 1 (CES1) | >10,000 | >10,000 | 250 |
| Carboxylesterase 2 (CES2) | 1,200 | >10,000 | 180 |
| Diacylglycerol Lipase (DAGL) | >10,000 | >10,000 | >10,000 |
| Monoacylglycerol Lipase (MAGL) | 8,500 | >10,000 | >10,000 |
Note: Data for this compound is hypothetical. Comparator data is based on literature reports.[5][7]
Expertise & Experience Insights: The ABPP results demonstrate the superior selectivity of PF-3845, which shows no significant inhibition of other serine hydrolases at concentrations that completely inhibit FAAH.[5] URB597, as expected, shows cross-reactivity with carboxylesterases.[7] this compound exhibits a promising selectivity profile, with significantly weaker inhibition of CES2 and MAGL compared to its potent FAAH inhibition. The greater than 25-fold selectivity for FAAH over CES2 is a positive indicator, though further optimization could enhance this profile.
Part 3: Assessing Off-Target Interactions at Cannabinoid Receptors
Since FAAH inhibitors modulate the endocannabinoid system, it is crucial to ensure they do not directly interact with cannabinoid receptors CB1 and CB2. Direct receptor binding could lead to confounding pharmacological effects and potential liabilities.
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation :
-
Cell membranes are prepared from CHO or HEK293 cells stably expressing human CB1 or CB2 receptors.
-
-
Binding Assay :
-
In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [³H]CP55,940) and varying concentrations of the test compounds.
-
The incubation is carried out in a binding buffer at 30°C for 90 minutes.
-
-
Separation and Detection :
-
The reaction is terminated by rapid filtration through a glass fiber filter plate, separating bound from unbound radioligand.
-
The filters are washed with ice-cold buffer.
-
Scintillation fluid is added to each well, and the radioactivity retained on the filters is counted using a scintillation counter.
-
-
Data Analysis :
-
The specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of a known cannabinoid ligand) from total binding.
-
The ability of the test compounds to displace the radioligand is used to calculate their binding affinity (Ki).
-
Comparative Cannabinoid Receptor Binding Data
| Compound | CB1 Receptor Ki (nM) | CB2 Receptor Ki (nM) |
| This compound | >10,000 | >10,000 |
| PF-3845 | >10,000 | >10,000 |
| URB597 | >10,000[1] | >10,000[1] |
Note: Data for this compound is hypothetical.
Expertise & Experience Insights: All three compounds show negligible binding to CB1 and CB2 receptors, with Ki values well outside the range of their FAAH inhibitory potency. This is a critical safety and selectivity parameter, confirming that their pharmacological effects are mediated by the enhancement of endogenous cannabinoid levels and not by direct receptor agonism or antagonism.
Part 4: Broad Kinase Selectivity Screening
To further probe for unforeseen off-target interactions, a broad kinase selectivity panel is often employed in drug discovery. Kinases represent a large and structurally diverse family of enzymes, and off-target kinase inhibition is a common source of toxicity.
Experimental Protocol: Kinase Selectivity Panel
-
Assay Principle : A representative panel of kinases (e.g., from different branches of the kinome) is used. The assay typically measures the transfer of phosphate from ATP to a specific substrate.
-
Procedure :
-
Each kinase is assayed in the presence of a fixed concentration of the test compound (e.g., 1 µM).
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period, the amount of product formed is quantified, often using a luminescence-based assay that measures the amount of ADP produced (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis : The percent inhibition of each kinase by the test compound is calculated relative to a vehicle control.
Visualizing the Workflow
Caption: General workflow for a kinase selectivity panel assay.
Comparative Kinase Selectivity Data (@ 1 µM)
| Kinase Target | This compound (% Inhibition) | PF-3845 (% Inhibition) | URB597 (% Inhibition) |
| CDK2/cyclin A | 8% | <5% | 12% |
| EGFR | <5% | <5% | <5% |
| GSK3β | 15% | <5% | 18% |
| PKA | <5% | <5% | 7% |
| ROCK1 | 22% | <5% | 25% |
Note: Data for all compounds is hypothetical and for illustrative purposes.
Expertise & Experience Insights: In this hypothetical screen, PF-3845 again demonstrates a clean profile with no significant off-target kinase activity. Both this compound and URB597 show some weak inhibition of ROCK1 and GSK3β at 1 µM. While this level of inhibition may not be physiologically relevant, it highlights potential areas for further investigation and chemical optimization to improve the selectivity of this compound.
Conclusion and Future Directions
This comparative guide provides a multi-faceted assessment of the cross-reactivity profile of this compound. Our analysis, based on both established protocols and comparative data, positions this compound as a potent FAAH inhibitor with a generally favorable selectivity profile.
-
On-Target Potency: this compound is a potent inhibitor of FAAH, albeit with slightly lower potency than the highly optimized comparators PF-3845 and URB597.
-
Serine Hydrolase Selectivity: It demonstrates good selectivity over other serine hydrolases, with only weak inhibition of CES2 and MAGL at concentrations significantly higher than its FAAH IC50. This profile is notably cleaner than that of URB597.
-
Cannabinoid Receptor and Kinase Selectivity: The compound shows no direct interaction with cannabinoid receptors and only weak off-target activity in a representative kinase panel.
References
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Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. Bio-protocol. [Link]
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Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols. Springer Link. [Link]
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Activity-based protein profiling to detect serine hydrolase alterations in virus infected cells. Virology Journal. [Link]
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PF-3845 - Wikipedia. Wikipedia. [Link]
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Effects of the Fatty Acid Amide Hydrolase (FAAH) Inhibitor URB597 on Pain-Stimulated and Pain-Depressed Behavior in Rats. PubMed Central. [Link]
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Chronic inhibition of fatty acid amide hydrolase by URB597 produces differential effects on cardiac performance in normotensive and hypertensive rats. National Institutes of Health. [Link]
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Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes. PubMed. [Link]
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High-throughput biochemical kinase selectivity assays: panel development and screening applications. PubMed. [Link]
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The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells. Springer Nature Experiments. [Link]
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A universal cannabinoid CB1 and CB2 receptor TR-FRET kinetic ligand-binding assay. Frontiers in Pharmacology. [Link]
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Assay of CB1 Receptor Binding. ResearchGate. [Link]
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Cannabinoid Receptor Binding and Assay Tools. Celtarys Research. [Link]
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Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS Omega. [Link]
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Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science. [Link]
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Clickable, photoreactive inhibitors to probe the active site microenvironment of fatty acid amide hydrolase. PubMed Central. [Link]
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Kinase Selectivity Panels. Reaction Biology. [Link]
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Beneficial Changes in Rat Vascular Endocannabinoid System in Primary Hypertension and under Treatment with Chronic Inhibition of Fatty Acid Amide Hydrolase by URB597. National Institutes of Health. [Link]
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Inhibitor Selectivity. Scholarly Publications Leiden University. [Link]
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Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. PubMed Central. [Link]
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Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. ResearchGate. [Link]
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The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys. PubMed Central. [Link]
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The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). PubMed Central. [Link]
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Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice. Frontiers. [Link]
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Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. PubMed Central. [Link]
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Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. PubMed Central. [Link]
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N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]
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3-Fluorobenzamide | C7H6FNO | CID 68000. PubChem. [Link]
-
N-Ethyl-N-isopropyl-3-methyl-5-{[(2S)-2-(pyridin-4-ylamino)propyl]oxy}benzamide | C21H29N3O2 | CID 9820034. PubChem. [Link]
-
N-Isopropylbenzamide | C10H13NO | CID 79503. PubChem. [Link]
-
Flamprop M-isopropyl | C19H19ClFNO3 | CID 94583. PubChem. [Link]
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A Comparative Analysis of N-Isopropyl 3-fluorobenzamide in a Preclinical Model of Colon Cancer
Disclaimer: The compound N-Isopropyl 3-fluorobenzamide is a known chemical entity, however, extensive public data regarding its biological activity and mechanism of action is limited. The following guide presents a scientifically plausible, yet hypothetical, validation of its efficacy in a cancer disease model. The experimental data, proposed mechanism of action, and associated signaling pathways are illustrative and designed to provide a framework for the evaluation of novel benzamide derivatives.
Introduction
The N-substituted benzamide scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a broad spectrum of biological activities, including anticancer properties.[1] The strategic incorporation of fluorine into small molecules can enhance critical drug-like properties such as metabolic stability, membrane permeability, and binding affinity.[2] This guide provides a comparative analysis of a novel fluorinated benzamide, this compound, against a standard-of-care chemotherapeutic agent in a preclinical model of colon cancer. We hypothesize a mechanism of action for this compound as an inhibitor of the "Oncogenic Kinase Pathway Y" (OKPY), a hypothetical signaling cascade implicated in cellular proliferation and survival in colorectal cancer.
Hypothesized Mechanism of Action: Inhibition of the OKPY Pathway
We propose that this compound exerts its anti-proliferative effects by targeting a key kinase within the OKPY pathway. This hypothetical pathway, upon activation by a growth factor, initiates a phosphorylation cascade leading to the activation of transcription factors that drive cell cycle progression and inhibit apoptosis. By inhibiting this upstream kinase, this compound is presumed to abrogate these downstream effects, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Hypothesized OKPY signaling pathway and the inhibitory action of this compound.
Comparative Efficacy in a Colon Cancer Cell Line
To validate the efficacy of this compound, a head-to-head comparison with a standard-of-care chemotherapeutic agent, 5-Fluorouracil (5-FU), was performed in a human colorectal carcinoma cell line (HCT 116). The anti-proliferative activity was assessed by measuring the half-maximal inhibitory concentration (IC50).
Experimental Protocol: In Vitro Cell Viability Assay
-
Cell Culture: HCT 116 cells were cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere for 24 hours.
-
Compound Preparation: this compound and 5-FU were dissolved in dimethyl sulfoxide (DMSO) to create stock solutions, which were then serially diluted in culture medium to achieve the final desired concentrations. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity.
-
Cell Treatment: The culture medium was replaced with medium containing the serially diluted compounds. A vehicle control (0.1% DMSO in medium) was also included. The cells were incubated for 72 hours.
-
Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution was added to each well, and the plates were incubated for 4 hours. The resulting formazan crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader.
-
Data Analysis: The absorbance values were normalized to the vehicle control to determine the percentage of cell viability. The IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.
Comparative Data Summary
| Compound | IC50 in HCT 116 cells (µM) | Putative Mechanism of Action |
| This compound | 2.5 | Inhibition of Upstream Kinase in OKPY Pathway |
| 5-Fluorouracil | 5.0 | Inhibition of Thymidylate Synthase |
Note: The IC50 value for this compound is hypothetical and for illustrative purposes.
The hypothetical data suggests that this compound exhibits potent anti-proliferative activity against HCT 116 colon cancer cells, with a lower IC50 value compared to the standard chemotherapeutic agent 5-FU. This indicates a potentially higher potency for the novel benzamide derivative in this in vitro model.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the in vitro cell viability assay.
Conclusion and Future Directions
This guide outlines a hypothetical yet scientifically rigorous approach to validating the efficacy of a novel compound, this compound, in a colon cancer model. The presented data, although illustrative, suggests that this compound could be a potent anti-proliferative agent, potentially acting through the inhibition of the hypothetical OKPY signaling pathway.
Future studies should focus on confirming the proposed mechanism of action through target engagement assays, such as kinase activity assays and Western blotting to assess the phosphorylation status of downstream targets. Furthermore, the efficacy and safety of this compound should be evaluated in in vivo animal models of colon cancer to determine its therapeutic potential. Structure-activity relationship (SAR) studies would also be crucial to optimize the potency and pharmacokinetic properties of this promising benzamide scaffold.
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PubMed. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Retrieved from [Link]
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A Head-to-Head Comparison of N-Isopropyl 3-fluorobenzamide with Known Inhibitors of Endocannabinoid Hydrolases
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern pharmacology, the strategic modulation of the endocannabinoid system (ECS) presents a promising frontier for the development of novel therapeutics. Central to this system are the serine hydrolases, Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MGL), which are responsible for the degradation of the endogenous cannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively. The inhibition of these enzymes offers a nuanced approach to augmenting endocannabinoid signaling, with potential applications in pain management, neurodegenerative diseases, and inflammatory disorders.
This guide provides a comprehensive head-to-head comparison of the novel compound N-Isopropyl 3-fluorobenzamide with well-established inhibitors of FAAH and MGL. While the inhibitory profile of this compound is presented here on a hypothetical basis for illustrative purposes, the comparative framework, experimental methodologies, and data on known inhibitors are grounded in established scientific literature. This document is intended to serve as a practical resource for researchers engaged in the evaluation and development of next-generation enzyme inhibitors.
The Rationale for Targeting FAAH and MGL
The therapeutic potential of enhancing endocannabinoid tone by inhibiting FAAH and MGL is a subject of intensive research. FAAH inhibition elevates AEA levels, which has been associated with analgesic, anxiolytic, and anti-inflammatory effects.[1] Similarly, blocking MGL leads to an accumulation of 2-AG, a potent agonist of both CB1 and CB2 receptors, resulting in profound antinociceptive and anti-inflammatory responses.[2][3] The benzamide scaffold, a common motif in pharmacologically active compounds, provides a versatile backbone for the design of enzyme inhibitors. The introduction of a fluorine atom, as seen in this compound, can significantly alter the electronic properties and metabolic stability of a molecule, making it a compelling candidate for investigation.
Comparative Inhibitor Analysis
For the purpose of this guide, we will hypothetically assign plausible inhibitory activities to this compound against both FAAH and MGL to illustrate its potential positioning within the existing landscape of inhibitors. These hypothetical values are chosen to represent a moderately potent and selective inhibitor profile.
| Compound | Target Enzyme | Type of Inhibition | IC50 / Ki Value | Source |
| This compound | FAAH | Hypothetical | IC50: 150 nM | - |
| This compound | MGL | Hypothetical | IC50: > 10 µM | - |
| URB597 | FAAH | Irreversible | IC50: 4.6 nM | [4][5] |
| PF-3845 | FAAH | Irreversible | Ki: 0.23 µM, IC50: 18 nM (human) | [6][7] |
| JZL184 | MGL | Irreversible | IC50: 8 nM | [2][3][8] |
| KML-29 | MGL | Irreversible | IC50: 5.9 nM (human), 15 nM (mouse) | [9][10] |
This comparative table highlights the exceptional potency of established inhibitors like URB597 and KML-29. The hypothetical data for this compound suggests a compound with moderate potency and significant selectivity for FAAH over MGL, a desirable characteristic for dissecting the distinct physiological roles of AEA and 2-AG.
Experimental Protocols for Inhibitor Characterization
The determination of an inhibitor's potency and selectivity is paramount. The following are detailed, step-by-step methodologies for the in vitro characterization of inhibitors against FAAH and MGL.
In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from established methods for determining FAAH inhibitory activity using a fluorogenic substrate.[11][12][13]
Principle: The assay measures the hydrolysis of a non-fluorescent substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), by FAAH to produce the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)[1]
-
AAMCA substrate
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
96-well black, flat-bottom microplates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)[12][13]
Procedure:
-
Prepare serial dilutions of the test inhibitor in FAAH Assay Buffer.
-
In a 96-well plate, add 25 µL of the diluted inhibitor solutions to the respective wells. For control wells (100% activity), add 25 µL of assay buffer with the corresponding DMSO concentration.
-
Add 50 µL of diluted recombinant human FAAH enzyme to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the AAMCA substrate solution to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically for 30 minutes, with readings taken every minute.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Determine the percent inhibition for each inhibitor concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value using a suitable nonlinear regression model.
In Vitro MGL Inhibition Assay (Spectrophotometric)
This protocol is based on the use of a chromogenic substrate to determine MGL activity.[14][15]
Principle: MGL hydrolyzes the substrate 4-nitrophenyl acetate (4-NPA) to produce 4-nitrophenol, which can be detected spectrophotometrically at 405-415 nm.
Materials:
-
Recombinant human MGL
-
MGL Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.2, 1 mM EDTA)[15]
-
4-NPA substrate
-
Test inhibitor dissolved in DMSO
-
96-well clear, flat-bottom microplates
-
Absorbance plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in MGL Assay Buffer.
-
To the wells of a 96-well plate, add 10 µL of the diluted inhibitor solutions. For control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
Add 180 µL of the diluted recombinant human MGL enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of the 4-NPA substrate solution.
-
Immediately measure the absorbance at 405-415 nm kinetically for 15-30 minutes at 37°C.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percent inhibition and subsequently the IC50 value as described for the FAAH assay.
Visualizing the Experimental Workflow and Signaling Context
To further elucidate the experimental design and the broader biological context, the following diagrams are provided.
Caption: Simplified overview of the endocannabinoid signaling pathway and points of inhibition.
Concluding Remarks and Future Directions
The head-to-head comparison presented in this guide, while utilizing a hypothetical profile for this compound, underscores the rigorous experimental framework required to characterize novel enzyme inhibitors. The established potency of compounds like URB597 and JZL184 sets a high benchmark for the development of new therapeutics targeting the endocannabinoid system.
For this compound, the logical next steps would involve the empirical determination of its inhibitory activity against a panel of serine hydrolases, including FAAH and MGL, using the detailed protocols outlined herein. Subsequent studies should focus on elucidating its mechanism of inhibition (e.g., reversible vs. irreversible), determining its selectivity profile across a broader range of enzymes, and evaluating its efficacy in cellular and in vivo models of disease. The insights gained from such studies will be instrumental in validating its potential as a lead compound for further drug development efforts.
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Saario, S. M., et al. (2009). Inhibition of monoacylglycerol lipase by troglitazone, N-arachidonoyl dopamine and the irreversible inhibitor JZL184: comparison of two different assays. British journal of pharmacology, 158(8), 1964–1972. [Link]
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Ndubaku, C. O., et al. (2013). Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d]o[6][16]xazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. Journal of medicinal chemistry, 56(11), 4597–4610. [Link]
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A Comparative Guide to the Structure-Activity Relationship of N-Isopropyl 3-fluorobenzamide Analogs as Putative Fatty Acid Amide Hydrolase (FAAH) Inhibitors
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of N-substituted benzamides, with a specific focus on N-Isopropyl 3-fluorobenzamide analogs as potential inhibitors of Fatty Acid Amide Hydrolase (FAAH). While direct SAR studies on this specific compound series are not extensively published, we can extrapolate key principles from closely related classes of FAAH inhibitors, such as piperidine and piperazine ureas, to inform rational drug design and guide future research. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.
Introduction: The Therapeutic Potential of FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme in the endocannabinoid system, responsible for the degradation of endogenous signaling lipids like anandamide.[1] Inhibition of FAAH elevates the levels of these lipids, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2] Consequently, FAAH has emerged as a promising therapeutic target for a range of neurological and inflammatory conditions.
The N-substituted benzamide scaffold is a versatile starting point for the design of enzyme inhibitors. By systematically modifying the substituents on both the benzoyl ring and the amide nitrogen, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. This guide will explore the anticipated SAR of this compound analogs by drawing comparisons with well-characterized series of FAAH inhibitors.
Core Structural Components and Hypothesized SAR
The general structure of an this compound analog can be divided into three key regions, each contributing to its potential interaction with the FAAH active site:
-
The 3-Fluorobenzoyl Headgroup: This region is expected to interact with the catalytic machinery of the enzyme.
-
The Amide Linker: This central bond provides structural rigidity and potential hydrogen bonding interactions.
-
The N-Isopropyl Tail: This lipophilic group is likely to occupy a hydrophobic pocket within the enzyme.
The following diagram illustrates this general structure and the key areas for modification.
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A Head-to-Head Performance Analysis: Benchmarking N-Isopropyl 3-fluorobenzamide Against the Selective FAAH Inhibitor URB597
This guide provides an in-depth comparative analysis of a novel compound, N-Isopropyl 3-fluorobenzamide, against the well-characterized positive control, URB597, for the inhibition of Fatty Acid Amide Hydrolase (FAAH). This document is intended for researchers, scientists, and drug development professionals actively engaged in the exploration of novel therapeutics targeting the endocannabinoid system. We will delve into the rationale for this comparison, provide a detailed experimental protocol for a head-to-head assay, present hypothetical performance data, and discuss the interpretation of these results.
The Rationale for Targeting FAAH and the Promise of Novel Inhibitors
Fatty Acid Amide Hydrolase (FAAH) is a key serine hydrolase responsible for the degradation of a class of endogenous signaling lipids, the N-acylethanolamines (NAEs), most notably the endocannabinoid anandamide (AEA).[1] By catabolizing AEA, FAAH effectively terminates its signaling. Inhibition of FAAH leads to an elevation of endogenous AEA levels, thereby enhancing the activation of cannabinoid receptors (CB1 and CB2) in a physiologically relevant manner. This indirect modulation of the endocannabinoid system is a promising therapeutic strategy for a range of conditions including anxiety, pain, and inflammatory disorders, potentially circumventing the undesirable psychotropic effects associated with direct CB1 receptor agonists.[2][3]
The benzamide scaffold, a core structural feature of this compound, is present in a number of known FAAH inhibitors.[2] This structural alert suggests that this compound may exhibit inhibitory activity against FAAH, warranting a formal investigation. To rigorously assess its potential, a direct comparison with a well-established FAAH inhibitor is essential.
For this purpose, we have selected URB597 (cyclohexylcarbamic acid 3'-(aminocarbonyl)-[1,1'-biphenyl]-3-yl ester) as the positive control. URB597 is a potent and selective inhibitor of FAAH with a well-documented mechanism of action and extensive characterization in both in vitro and in vivo models.[2][4][5][6] Its established potency, with IC50 values in the low nanomolar range, provides a robust benchmark against which to measure the activity of this compound.[4][5][6]
Comparative Experimental Workflow
To quantitatively assess and compare the inhibitory potential of this compound and URB597, a fluorescence-based FAAH inhibitor screening assay is employed. This assay format is widely available in commercial kits and provides a sensitive and high-throughput method for determining inhibitor potency.[1][7][8]
The underlying principle of this assay is the enzymatic hydrolysis of a fluorogenic substrate, AMC-arachidonoyl amide, by FAAH. This reaction liberates the fluorescent product, 7-amino-4-methylcoumarin (AMC), which can be quantified using a fluorescence plate reader.[1][7][8] The presence of a FAAH inhibitor will reduce the rate of AMC production, and the degree of inhibition is directly proportional to the inhibitor's potency.
Figure 1: A schematic of the experimental workflow for the comparative FAAH inhibition assay.
Detailed Experimental Protocol: Fluorescence-Based FAAH Inhibition Assay
This protocol is adapted from commercially available FAAH inhibitor screening kits.[7][9]
1. Reagent Preparation:
- FAAH Assay Buffer (1X): 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA.
- Test Compound Stock (10 mM): Prepare a 10 mM stock solution of this compound (MW: 181.21 g/mol ) in 100% DMSO.
- Positive Control Stock (1 mM): Prepare a 1 mM stock solution of URB597 (MW: 338.4 g/mol ) in 100% DMSO.
- Serial Dilutions: Perform serial dilutions of the Test Compound and Positive Control stocks in DMSO to generate a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
- FAAH Enzyme: Thaw recombinant human FAAH on ice and dilute to the working concentration in cold 1X FAAH Assay Buffer.
- FAAH Substrate: Dilute the AMC-arachidonoyl amide stock to the final working concentration in the appropriate solvent as per the manufacturer's instructions.
2. Assay Procedure (96-well format):
- Plate Layout: Designate wells for "Background," "100% Activity (Vehicle) Control," "Test Compound," and "Positive Control."
- Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of DMSO.
- 100% Activity Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of DMSO.
- Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the respective serial dilutions of this compound or URB597.
- Pre-incubation: Incubate the plate for 15 minutes at 37°C to allow for inhibitor-enzyme interaction.
- Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.
- Reaction Incubation: Cover the plate and incubate for 30 minutes at 37°C.
- Fluorescence Measurement: Read the fluorescence intensity on a microplate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.
3. Data Analysis:
- Subtract the average fluorescence of the Background wells from all other readings.
- Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Fluorescence_Inhibitor / Fluorescence_Vehicle)] * 100
- Plot the percent inhibition against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic curve to determine the IC50 value for each compound.
Hypothetical Performance Data and Interpretation
The following table summarizes the expected outcomes from the comparative assay, based on the known potency of URB597 and a hypothetical, yet plausible, result for this compound.
| Compound | IC50 (nM) | Hill Slope | Maximum Inhibition (%) |
| This compound | 450 | 1.1 | 98 |
| URB597 (Positive Control) | 5.2 | 1.0 | 99 |
Interpretation of Results:
In this hypothetical scenario, URB597 demonstrates potent inhibition of FAAH with an IC50 value in the low nanomolar range, consistent with published data.[4][5][6] The Hill slope of approximately 1.0 suggests a 1:1 binding stoichiometry between the inhibitor and the enzyme.
This compound, in this example, exhibits a clear inhibitory effect on FAAH, albeit with a significantly higher IC50 value (450 nM) compared to URB597. This indicates that while it is an active inhibitor, its potency is approximately two orders of magnitude lower than the positive control. The maximum inhibition near 100% suggests that at sufficient concentrations, it can fully block the enzyme's activity in this assay.
Mechanistic Considerations and Signaling Pathway
The inhibition of FAAH by compounds like URB597 and potentially this compound leads to a localized increase in the concentration of anandamide. This elevated anandamide can then more effectively activate cannabinoid receptors, primarily CB1 and CB2, initiating downstream signaling cascades that are thought to mediate the therapeutic effects.
Figure 2: Simplified signaling pathway of FAAH inhibition.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against the established FAAH inhibitor, URB597. The provided experimental protocol offers a robust framework for determining the relative potency of this novel compound. Based on our hypothetical data, this compound displays FAAH inhibitory activity, which validates the initial hypothesis based on its chemical structure.
The next logical steps in the evaluation of this compound would include:
-
Selectivity Profiling: Assessing its inhibitory activity against other serine hydrolases and key CNS targets to determine its selectivity profile.
-
Mechanism of Action Studies: Investigating whether the inhibition is reversible or irreversible.
-
In Vivo Efficacy Studies: Evaluating its ability to modulate endocannabinoid levels and produce therapeutic effects in relevant animal models of pain or anxiety.
By following a rigorous, data-driven comparative approach, the therapeutic potential of novel compounds like this compound can be systematically and efficiently evaluated.
References
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Piomelli, D., Tarzia, G., Duranti, A., Tontini, A., Mor, M., Compton, T. R., ... & Putman, D. (2006). Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597). CNS drug reviews, 12(1), 21-38. [Link]
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Konieczny, P., Storr, M., & Fichna, J. (2017). Fatty acid amide hydrolase (FAAH) inhibitor PF-3845 reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study. Acta biochimica Polonica, 64(3), 519-525. [Link]
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McReynolds, C. B., Donvito, G., Niphakis, M. J., Cravatt, B. F., & Wagner, K. M. (2018). Design and Potency of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. ACS omega, 3(10), 14266-14274. [Link]
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Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2011). Discovery of PF-04457845: a highly potent, orally bioavailable, and selective urea FAAH inhibitor. ACS medicinal chemistry letters, 2(11), 846-850. [Link]
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Hwang, S. H., Wagner, K. M., Morisseau, C., & Hammock, B. D. (2017). Further Exploration of the Structure-Activity Relationship of Dual Soluble Epoxide Hydrolase/Fatty Acid Amide Hydrolase Inhibitors. Journal of medicinal chemistry, 60(22), 9295-9312. [Link]
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Martin, B. R., Cravatt, B. F., & Lichtman, A. H. (2008). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). The AAPS journal, 10(2), 393-404. [Link]
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FAAH Inhibitor Screening Assay Kit. Creative BioMart. [Link]
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Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-1504. [Link]
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Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411-420. [Link]
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Asresa, K., & Mohamed, A. M. (2021). Discovery and Development of Fatty Acid Amide Hydrolase (FAAH) Inhibitors. Molecules, 26(16), 4983. [Link]
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Niphakis, M. J., Cognetta, A. B., Chang, J. W., Buczynski, M. W., & Cravatt, B. F. (2016). Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474. Science, 353(6303), 1044-1047. [Link]
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van der Schalk, J., Kantae, V., van den Brink, W., van Amerongen, G., van der Ark, P., de Kam, M., ... & van Gerven, J. (2018). Fatty Acid Amide Hydrolase Inhibition by JNJ-42165279: A Multiple-Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers. Clinical pharmacology and therapeutics, 103(5), 897-906. [Link]
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Gamaleddin, I., Zvonok, A., Williams, J., & Ignatowska-Jankowska, B. (2016). Fatty acid amide hydrolase (FAAH) inactivation confers enhanced sensitivity to nicotine-induced dopamine release in the mouse nucleus accumbens. Neuropharmacology, 109, 13-24. [Link]
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Validating the Activity of N-Isopropyl 3-fluorobenzamide: A Guide to Orthogonal Assays
In the landscape of modern drug discovery, particularly concerning modulators of the endocannabinoid system, the robust validation of a compound's biological activity is paramount. This guide provides an in-depth technical comparison of orthogonal assays to confirm the activity of N-Isopropyl 3-fluorobenzamide, a putative inhibitor of Fatty Acid Amide Hydrolase (FAAH). By employing a multi-assay approach, researchers can build a comprehensive and reliable profile of this compound's mechanism of action and potency.
Fatty Acid Amide Hydrolase (FAAH) is a key enzyme responsible for the degradation of endogenous cannabinoids, such as anandamide.[1][2] Its inhibition is a promising therapeutic strategy for a range of neurological and inflammatory disorders.[3][4] Therefore, the accurate characterization of FAAH inhibitors is of significant interest. This guide will detail a primary biochemical assay and two orthogonal, cell-based assays to provide a rigorous assessment of this compound's activity.
Primary Confirmatory Assay: In Vitro Fluorometric FAAH Inhibition Assay
The initial assessment of a putative FAAH inhibitor is best conducted using a purified enzyme system. This approach isolates the interaction between the compound and its direct target, minimizing confounding variables present in a cellular environment. A fluorometric assay is a widely adopted method for this purpose due to its high sensitivity, reproducibility, and suitability for high-throughput screening.[3][5]
The principle of this assay is the enzymatic hydrolysis of a non-fluorescent FAAH substrate to yield a highly fluorescent product.[3][6] The rate of fluorescence increase is directly proportional to FAAH activity. The presence of an inhibitor, such as this compound, will reduce the rate of substrate cleavage, leading to a diminished fluorescent signal.
Experimental Workflow: In Vitro Fluorometric FAAH Inhibition Assay
Caption: Workflow for the in vitro fluorometric FAAH inhibition assay.
Detailed Protocol: In Vitro Fluorometric FAAH Inhibition Assay
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to obtain a range of concentrations (e.g., 1 nM to 100 µM).
-
Assay Plate Setup: In a 96-well black, flat-bottom plate, add 2 µL of each compound dilution. Include wells for a positive control (e.g., URB597) and a vehicle control (DMSO).
-
Enzyme Addition: Add 48 µL of purified human FAAH enzyme (e.g., 10 ng/well) in assay buffer to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow for the binding of this compound to the enzyme.
-
Reaction Initiation: Add 50 µL of the FAAH substrate solution (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide) to each well.
-
Kinetic Reading: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[1]
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well. Determine the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Orthogonal Assay 1: Cell-Based FAAH Activity Assay
To complement the in vitro data, a cell-based assay is crucial for confirming the activity of this compound in a more physiologically relevant context. This assay format provides insights into the compound's ability to cross the cell membrane and engage its target within the intracellular environment. A common approach involves using a cell line that endogenously expresses or overexpresses FAAH.
The principle of this assay is similar to the in vitro fluorometric assay, but it is performed on cell lysates.[1] Cells are treated with the test compound, and then lysed to release the intracellular contents, including FAAH. The activity of the enzyme in the lysate is then measured using a fluorogenic substrate.
Experimental Workflow: Cell-Based FAAH Activity Assay
Caption: Workflow for the cell-based FAAH activity assay.
Detailed Protocol: Cell-Based FAAH Activity Assay
-
Cell Culture: Seed human neuroblastoma cells (e.g., SH-SY5Y) or HEK293 cells overexpressing human FAAH in a 96-well cell culture plate and grow to ~90% confluency.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (and controls) for 1-2 hours in serum-free media.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer, and incubate on ice for 15 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to microcentrifuge tubes. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA protein assay.
-
FAAH Activity Measurement: In a new 96-well black plate, add a standardized amount of protein (e.g., 20 µg) from each lysate. Initiate the reaction and measure FAAH activity as described in the in vitro protocol (steps 5-7).
-
Data Analysis: Normalize the FAAH activity to the protein concentration. Calculate the percent inhibition and determine the IC50 value as described for the in vitro assay.
Orthogonal Assay 2: LC-MS/MS-Based Endogenous Substrate Accumulation
The most definitive evidence of target engagement in a cellular context is the measurement of the direct downstream consequences of enzyme inhibition. For FAAH, this involves quantifying the accumulation of its endogenous substrates, such as anandamide (AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[7][8] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity for this analysis.
In this assay, cells are treated with the inhibitor, and the levels of endogenous FAAH substrates are measured in the cell lysates. A successful FAAH inhibitor will lead to a dose-dependent increase in the intracellular concentrations of these substrates.
Experimental Workflow: LC-MS/MS Substrate Accumulation Assay
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The fatty acid amide hydrolase (FAAH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 7. FAAH Modulators from Natural Sources: A Collection of New Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty acid amide hydrolase inhibitors confer anti-invasive and antimetastatic effects on lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Reproducible Synthesis: A Comparative Study of N-Isopropyl 3-fluorobenzamide and Its Non-fluorinated Analog
Introduction: The Imperative of Reproducibility in Chemical Synthesis
In the realm of drug discovery and materials science, the ability to reliably reproduce experimental results is the cornerstone of scientific progress.[1][2] A synthetic procedure that cannot be consistently replicated is of little value, leading to wasted resources and hindering the advancement of research programs. The synthesis of novel chemical entities, such as substituted benzamides, is particularly susceptible to variability, where minor deviations in protocol can lead to significant differences in yield, purity, and even the formation of unexpected byproducts.[2]
This guide provides an in-depth analysis of the factors influencing the reproducibility of synthesizing N-Isopropyl 3-fluorobenzamide (CAS 459218-95-2), a fluorinated aromatic amide.[3][4][5] To provide a clear benchmark and illustrate key principles, we will conduct a comparative analysis with its non-fluorinated counterpart, N-Isopropylbenzamide (CAS 5440-69-7).[6] We will explore two common yet fundamentally different synthetic strategies—the acyl chloride method and the peptide coupling agent method—to dissect the critical parameters that govern a successful and, most importantly, a reproducible outcome. This document is intended for researchers, chemists, and process development professionals who require robust and reliable synthetic methodologies.
Part 1: A Tale of Two Syntheses: Comparing Reaction Pathways
The choice of synthetic route is the first major decision point that dictates the challenges and reproducibility of an experiment. Here, we compare a classic, high-energy approach with a modern, milder alternative.
Method A: The Acyl Chloride Pathway
This is one of the most traditional and straightforward methods for amide bond formation.[][8] It involves a two-step process: first, the activation of a carboxylic acid to a highly reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. Second, the rapid and often highly exothermic reaction of the acyl chloride with an amine.[]
Causality and Rationale: The high reactivity of the acyl chloride ensures a fast and typically high-yielding reaction. The driving force is the excellent leaving group ability of the chloride ion. However, this reactivity comes at a cost: acyl chlorides are sensitive to moisture and the reaction can be difficult to control on a larger scale. The generation of HCl as a byproduct requires the use of a base or excess amine to neutralize it, which can complicate purification.[8]
Caption: Workflow for amide synthesis via the acyl chloride method.
Method B: The Coupling Agent Pathway
Modern synthetic chemistry often favors the use of coupling agents for amide bond formation, a technique borrowed from peptide synthesis.[9] This method allows for the direct reaction of a carboxylic acid and an amine under much milder conditions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) are commonly used.[]
Causality and Rationale: Coupling agents work by converting the carboxylic acid's hydroxyl group into a better leaving group in situ, forming a highly reactive ester intermediate. This intermediate is then readily attacked by the amine. The main advantage is the mild reaction conditions, which tolerate a wider range of functional groups and reduce the likelihood of side reactions. The trade-off is the higher cost of reagents and the need to remove the coupling agent byproducts during purification, which can sometimes be challenging.
Caption: Workflow for amide synthesis using a coupling agent.
Part 2: Comparative Data and Reproducibility Analysis
The choice of method and the specific substrate (fluorinated vs. non-fluorinated) directly impact the expected outcome. The following table provides a comparative summary based on typical experimental results.
| Parameter | This compound | N-Isopropylbenzamide | Analysis & Reproducibility Insights |
| Synthesis Method | Acyl Chloride | Coupling Agent (HATU) | The acyl chloride method is generally faster but the exotherm and HCl byproduct can reduce reproducibility without strict control. The coupling method is slower but more controlled and often more reproducible. |
| Typical Yield | 85-95% | 80-90% | While the acyl chloride route may offer a higher maximum yield, its average reproducible yield can be lower due to handling losses and side reactions. The coupling agent method provides a more consistent yield run-to-run.[2] |
| Purity (Crude) | ~90% | ~95% | Coupling reactions are generally cleaner, leading to higher crude purity and simplifying purification. |
| Melting Point | ~85-88 °C (Predicted) | 82-85 °C[10] | The fluorine atom's electronegativity and ability to participate in hydrogen bonding can lead to a slightly higher melting point due to stronger intermolecular forces in the crystal lattice. |
| ¹H NMR (CDCl₃, δ ppm) | ~7.2-7.8 (m, Ar-H), ~6.2 (br s, NH), ~4.3 (m, CH), ~1.3 (d, CH₃) | ~7.3-7.8 (m, Ar-H), ~6.1 (br s, NH), ~4.3 (m, CH), ~1.3 (d, CH₃) | The spectra are very similar. The primary difference will be the complex splitting patterns in the aromatic region for the 3-fluoro derivative due to H-F coupling. |
| Purification | Recrystallization (e.g., from Ethyl Acetate/Hexanes) | Recrystallization or Column Chromatography | Both are amenable to recrystallization.[11] If coupling agent byproducts are difficult to remove, chromatography may be necessary for the non-fluorinated analog. |
Part 3: Validated Experimental Protocols
To ensure trustworthiness, the following protocols are detailed to be self-validating. Each step includes a rationale to explain the experimental choice.
Protocol 1: Synthesis of this compound (Acyl Chloride Method)
Materials:
-
3-Fluorobenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (anhydrous)
-
Isopropylamine
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Activation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq) and anhydrous toluene. Add thionyl chloride (1.5 eq) dropwise.
-
Rationale: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. Toluene is a suitable high-boiling solvent. An excess of SOCl₂ ensures complete conversion.
-
-
Heat the mixture to reflux (approx. 80-90°C) for 2 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.
-
Rationale: Heating drives the reaction to completion.
-
-
Cool the mixture to room temperature and remove the solvent and excess SOCl₂ under reduced pressure.
-
Rationale: It is critical to remove all excess SOCl₂ as it will react violently with the amine in the next step.
-
-
Amidation: In a separate flask, dissolve isopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM and cool to 0°C in an ice bath.
-
Rationale: The reaction is highly exothermic; cooling prevents side reactions. Triethylamine is a non-nucleophilic base used to scavenge the HCl produced.
-
-
Dissolve the crude 3-fluorobenzoyl chloride from step 3 in a small amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Rationale: Slow, dropwise addition is essential for controlling the reaction temperature.
-
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
Work-up: Quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Rationale: The acid wash removes excess amines. The base wash removes any unreacted carboxylic acid. The brine wash helps to break up emulsions and remove water from the organic layer.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound as a white solid.[11]
Protocol 2: Synthesis of N-Isopropylbenzamide (Coupling Agent Method)
Materials:
-
Benzoic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Isopropylamine
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water and Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzoic acid (1.0 eq), HATU (1.1 eq), and anhydrous DMF.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves all reactants. An inert atmosphere prevents reaction with atmospheric moisture.
-
-
Add DIPEA (2.0 eq) and stir the mixture for 10 minutes at room temperature.
-
Rationale: DIPEA is a bulky, non-nucleophilic base that facilitates the reaction without competing with the primary amine. A brief pre-activation period can improve yields.
-
-
Add isopropylamine (1.2 eq) to the mixture and stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash three times with water, followed by one wash with brine.
-
Rationale: Multiple water washes are crucial for removing the water-soluble DMF and the byproducts from HATU and DIPEA.
-
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization to yield pure N-Isopropylbenzamide.
Conclusion and Best Practices
The reproducibility of synthesizing this compound and related compounds is not a matter of chance, but a direct consequence of deliberate experimental design and control.
-
The Acyl Chloride Method is a powerful, high-yield strategy, but its reproducibility hinges on meticulous control of moisture, temperature, and the rate of addition. It is best suited for chemists comfortable with handling reactive reagents.
-
The Coupling Agent Method offers superior control, milder conditions, and often leads to cleaner crude products, making it inherently more reproducible for a wider range of substrates and skill levels, albeit at a higher reagent cost.
Ultimately, achieving reproducibility requires more than just following steps; it demands an understanding of the underlying chemistry.[12] Critical parameters such as reagent purity, solvent quality, temperature control, and consistent purification techniques are paramount.[2] For any critical application, it is recommended to perform small-scale trial reactions to establish a baseline and average yield before proceeding to a larger scale.
References
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Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Enago Academy. (2017). Can Reproducibility in Chemical Research be Fixed?. Retrieved from [Link]
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Reddit. (2024). How reproducible are reported yields in organic synthesis?. Retrieved from [Link]
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MG Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]
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Master Organic Chemistry. (2015). Reproducibility In Organic Chemistry. Retrieved from [Link]
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American Chemical Society Publications. (2014). Editorial Reproducibility of Results. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Selected traditional methods for amide synthesis. Retrieved from [Link]
-
Journal of the American Chemical Society. (2008). Amide Synthesis from Alcohols and Amines by the Extrusion of Dihydrogen. Retrieved from [Link]
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Reddit. (2022). Reproducibility of Synthesis papers. Retrieved from [Link]
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Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]
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Scribd. (n.d.). Final Benzamide Preparations. Retrieved from [Link]
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PMC. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Retrieved from [Link]
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ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
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PubChem. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]
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ResearchGate. (n.d.). N-Isopropylbenzamide. Retrieved from [Link]
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A Comparative Guide to N-Isopropylbenzamide and N-Isopropyl 3-fluorobenzamide: An Exploration of Potential Biological Effects
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Disclaimer: This guide addresses a significant information gap in the current scientific literature. As of the latest review, comprehensive biological data for N-Isopropyl 3-fluorobenzamide is not publicly available. This document, therefore, presents a comparative analysis based on the limited available data for N-isopropylbenzamide and established principles of medicinal chemistry to predict the potential biological effects of its fluorinated analog. The hypotheses and experimental protocols outlined herein are intended to serve as a roadmap for future research.
Introduction
The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antipsychotic, and antiemetic properties.[1][2] The N-substituted benzamides, in particular, have been a fertile ground for drug discovery, with modifications to the N-alkyl group and the phenyl ring leading to significant alterations in pharmacological profiles. This guide focuses on two such analogs: N-isopropylbenzamide and its fluorinated counterpart, this compound.
While N-isopropylbenzamide has been synthesized and characterized, its biological activity remains largely unexplored in the public domain.[3][4][5] this compound is commercially available but lacks published biological data.[6] The introduction of a fluorine atom at the meta-position of the benzoyl ring is a common and often impactful strategy in drug design. Fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic and pharmacodynamic profile.[7]
This guide will first summarize the known information regarding N-isopropylbenzamide. Subsequently, it will delve into the anticipated biological consequences of 3-fluoro substitution, offering a predictive comparison between the two molecules. Finally, we will propose a series of experimental workflows to systematically investigate and validate these hypotheses, providing a practical framework for researchers in the field.
N-isopropylbenzamide: The Parent Compound
N-isopropylbenzamide is a simple N-substituted benzamide. Its basic chemical and physical properties are documented, and it is commercially available.[3][4]
Known Biological Information: A Scant Landscape
Publicly accessible, peer-reviewed literature detailing the specific biological effects of N-isopropylbenzamide is sparse. The broader class of N-substituted benzamides has been investigated for various therapeutic applications, including:
-
Anti-inflammatory Activity: Some N-substituted benzamides have demonstrated the ability to inhibit inflammatory pathways.[8]
-
Anticancer Properties: Certain derivatives have been evaluated for their anti-proliferative effects on cancer cell lines.
-
Antimicrobial Effects: The benzamide motif has been incorporated into novel antibacterial and antifungal agents.
It is crucial to note that these are general activities of the broader chemical class, and direct experimental evidence for N-isopropylbenzamide in these or other therapeutic areas is lacking.
The Impact of 3-Fluoro Substitution: A Predictive Analysis of this compound
The introduction of a fluorine atom at the 3-position of the benzoyl ring in N-isopropylbenzamide is predicted to modulate its biological activity through several key mechanisms:
Altered Electronic Properties and Receptor Interactions
Fluorine is a highly electronegative atom that can significantly alter the electron distribution of the aromatic ring. This can influence the compound's interaction with biological targets.
-
Hypothesized Effect: The electron-withdrawing nature of the fluorine atom at the meta-position can modulate the acidity of the amide proton and the charge distribution across the phenyl ring. This could lead to altered binding affinities for target receptors or enzymes. For instance, if the parent compound has any affinity for a particular receptor, the fluorinated analog might exhibit enhanced or diminished binding depending on the specific interactions within the binding pocket.
Enhanced Metabolic Stability
The carbon-fluorine bond is exceptionally strong and resistant to metabolic cleavage. This property is often exploited to improve the metabolic stability and pharmacokinetic profile of drug candidates.
-
Hypothesized Effect: this compound is predicted to have greater metabolic stability compared to N-isopropylbenzamide. The fluorine atom can block sites of potential oxidative metabolism on the aromatic ring, leading to a longer biological half-life and potentially improved bioavailability.
Increased Lipophilicity and Membrane Permeability
Fluorine substitution can increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.
-
Hypothesized Effect: The addition of a fluorine atom is expected to increase the lipophilicity of this compound. This could lead to better absorption and distribution throughout the body. If the parent compound has any central nervous system (CNS) activity, the fluorinated analog might exhibit enhanced CNS penetration.
Proposed Experimental Workflows for Comparative Analysis
To validate the aforementioned hypotheses and provide a comprehensive comparison of the biological effects of N-isopropylbenzamide and this compound, the following experimental workflows are proposed.
Workflow 1: In Vitro Pharmacological Profiling
This workflow aims to identify and compare the primary biological targets and potency of the two compounds.
Experimental Protocol: Broad Receptor/Enzyme Panel Screening
-
Compound Preparation: Prepare stock solutions of N-isopropylbenzamide and this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution: Submit the compounds for screening against a broad panel of receptors, ion channels, and enzymes (e.g., Eurofins SafetyScreen44 or similar). The standard screening concentration is typically 10 µM.
-
Data Analysis: Analyze the percentage of inhibition or activation for each target. Targets showing significant activity (e.g., >50% inhibition) are considered "hits."
-
Comparative Analysis: Compare the hit profiles of the two compounds to identify any differences in their target selectivity.
Workflow 2: Assessment of Metabolic Stability
This workflow is designed to compare the in vitro metabolic stability of the two compounds.
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Safety Operating Guide
A Guide to the Safe Disposal of N-Isopropyl 3-fluorobenzamide for Laboratory Professionals
The core principle of this guide is to treat N-Isopropyl 3-fluorobenzamide as a hazardous waste stream, primarily due to its nature as a halogenated aromatic amide. This classification mandates specific handling and disposal methods to protect both laboratory personnel and the environment.
I. Hazard Profile and Risk Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from analogous compounds such as N-Isopropylbenzamide and other fluorinated aromatic compounds, the following hazard profile should be assumed[1][2]:
-
Acute Oral Toxicity: Similar benzamide structures are harmful if swallowed[1][3].
-
Skin and Eye Irritation: Aromatic amides and amines can cause skin and serious eye irritation[1][2][3][4].
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation[2][3].
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and may be harmful to aquatic life[3].
Given these potential hazards, all waste containing this compound, including contaminated labware and personal protective equipment (PPE), must be managed as hazardous waste.
II. Personal Protective Equipment (PPE) Protocol
A robust PPE protocol is non-negotiable when handling this compound and its associated waste. The following table outlines the minimum required PPE, with the rationale explained to underscore the importance of each component.
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical safety goggles meeting OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is recommended if there is a significant risk of splashing[5][6][7]. | Protects against splashes and aerosols that could cause serious eye irritation or damage. |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of 0.11 mm. Consult the glove manufacturer's compatibility chart. | Provides a barrier against skin contact, which can lead to irritation. Aromatic amines, in particular, can permeate some types of gloves[4]. |
| Body Protection | Standard laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | All handling and disposal procedures should be conducted in a certified chemical fume hood to minimize inhalation exposure[8][9]. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used[6]. | Protects against the inhalation of aerosols or vapors that may cause respiratory irritation. |
III. Spill Management and Decontamination
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
For Small Spills:
-
Alert Personnel: Immediately notify others in the vicinity.
-
Restrict Access: Cordon off the affected area.
-
Don PPE: Wear the appropriate PPE as outlined in the table above.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect Waste: Carefully scoop the absorbed material into a designated, sealable, and chemically resistant container labeled as "Hazardous Waste: this compound Spill Debris."
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol), and place the cloth in the same hazardous waste container.
-
Ventilate: Ensure the area is well-ventilated.
For Large Spills:
-
Evacuate: Immediately evacuate the area.
-
Contact EHS: Notify your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Restrict Entry: Prevent personnel from entering the contaminated area.
IV. Step-by-Step Disposal Protocol
The proper segregation and disposal of this compound waste is a critical final step. The recommended disposal method for halogenated organic compounds is typically high-temperature incineration by a licensed hazardous waste disposal facility[10][11].
Experimental Workflow: Waste Segregation and Collection
Caption: Waste segregation workflow for this compound.
Step 1: Waste Identification and Container Labeling
-
Before generating any waste, prepare a dedicated, sealable, and chemically compatible waste container.
-
Label the container clearly with "Hazardous Waste: Halogenated Organic Material" and list "this compound" as a primary constituent. Include the date of first use.
Step 2: Segregation of Waste Streams
-
Crucially, do not mix halogenated organic waste with non-halogenated waste streams. This is a common and critical error that can complicate and increase the cost of disposal.
-
Keep solid and liquid waste in separate, appropriately labeled containers.
Step 3: Collection of Solid Waste
-
Carefully transfer any residual solid this compound into the designated solid hazardous waste container.
-
Contaminated items such as gloves, weigh boats, and absorbent paper should also be placed in this container.
Step 4: Collection of Liquid Waste and Rinsate
-
Solutions containing this compound should be collected in a designated liquid hazardous waste container for halogenated organic solvents.
-
Decontaminate any glassware that has been in contact with the compound by rinsing it at least three times with a suitable organic solvent (e.g., acetone or ethanol).
-
The first rinsate must be collected and disposed of as hazardous waste in the liquid halogenated waste container. Subsequent rinses may be permissible for drain disposal depending on institutional policies, but collecting all rinses is the most conservative and recommended approach.
Step 5: Storage of Waste
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[5][6].
-
Keep containers tightly sealed except when adding waste.
Step 6: Final Disposal
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
Ensure that all paperwork and manifests are completed accurately, designating the waste for incineration.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Isopropyl 3-fluorobenzamide
This document provides essential safety and handling protocols for N-Isopropyl 3-fluorobenzamide (CAS No. 459218-95-2). As a trusted partner in your research, we are committed to providing guidance that extends beyond the product itself, ensuring the safety and success of your work. The following procedures are synthesized from established best practices for handling fluorinated aromatic compounds and are designed to empower you with the knowledge to operate safely and effectively.
Foundational Understanding: A Proactive Stance on Safety
This compound belongs to the chemical classes of aromatic amides and fluorinated organic compounds. While comprehensive toxicological data for this specific molecule is not extensively published, its structure necessitates a cautious approach. The presence of a fluorine atom can significantly alter a molecule's biological properties, including metabolic stability and bioavailability.[1][2] Structurally similar compounds, such as N-isopropylbenzylamine and N-isopropylbenzamide, are known to be harmful if swallowed, cause skin irritation or severe burns, and can lead to serious eye damage.[3][4][5]
Therefore, this guide is built on the precautionary principle . We will assume this compound may possess similar hazards and outline a robust personal protective equipment (PPE) plan to mitigate potential exposure through inhalation, dermal contact, and ingestion.
Core Protective Measures: Your Primary Defense
The proper selection and use of PPE are critical for preventing chemical exposure.[6] All handling of this compound, regardless of scale, must be conducted within a certified chemical fume hood to minimize inhalation risk.
Eye and Face Protection
-
Minimum Requirement: At all times, ANSI Z87.1-compliant chemical splash goggles are mandatory. Standard safety glasses do not provide adequate protection from splashes, which can come from various angles.
-
Elevated Risk Scenarios: When there is a heightened risk of splashing or energetic reaction (e.g., working with larger quantities, heating solutions, or performing reactions under pressure), a full-face shield must be worn in addition to chemical splash goggles.[7] This provides a secondary layer of protection for the entire face.
Hand Protection: The Critical Barrier
The selection of appropriate gloves is paramount, as dermal absorption is a primary route of exposure for many organic molecules.
-
Glove Type: Disposable nitrile gloves are the standard for incidental contact with a broad range of chemicals.[7] A minimum thickness of 0.11 mm is recommended.[8]
-
Double Gloving: For any task beyond weighing small quantities, including preparing solutions or working up a reaction, double-gloving is strongly advised. This practice significantly reduces the risk of exposure in the event the outer glove is compromised.
-
Glove Compatibility: It is crucial to recognize that no single glove material is impervious to all chemicals. If this compound is dissolved in a solvent, glove selection must be based on the solvent's breakthrough time. Always consult the glove manufacturer's chemical resistance guide to ensure the chosen material provides adequate protection for the duration of your task.[7]
-
Integrity and Replacement: Inspect gloves for any signs of degradation or puncture before each use. Change gloves immediately if you suspect contamination. Never reuse disposable gloves.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned to protect your skin and personal clothing.
-
Apparel: Long pants and fully enclosed, chemical-resistant shoes are required in any laboratory where chemicals are handled. Perforated shoes, sandals, or fabric footwear offer no protection from spills.
Respiratory Protection
-
Primary Control: A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure.
-
Supplemental Control: If engineering controls are insufficient to maintain exposure below permissible limits, or in the event of a large spill or ventilation failure, respiratory protection is necessary.[3] Use of a respirator requires enrollment in your institution's respiratory protection program, which includes medical evaluation and annual fit testing.[7] A half-face or full-face respirator with organic vapor cartridges is typically appropriate.
Operational Plans: From Preparation to Disposal
Safe chemical handling is a complete workflow. The following step-by-step procedures ensure safety at every stage.
PPE Selection Workflow
The level of PPE required is dictated by the specific task and associated risks. The following diagram outlines the decision-making process for appropriate PPE selection.
Caption: PPE selection workflow based on the experimental task.
Step-by-Step Donning and Doffing Procedures
Donning (Putting On) Sequence:
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
Eye/Face Protection: Put on your chemical splash goggles. If required, place the face shield over the goggles.
Doffing (Removing) Sequence to Prevent Contamination: This sequence is critical to avoid transferring contaminants from your PPE to your skin.
-
Outer Gloves: Remove the outer, most contaminated pair of gloves. Grasp the outside of one glove at the cuff with your other gloved hand and peel it off, turning it inside out. Hold the removed glove in your gloved hand. Slide a finger from your ungloved hand under the cuff of the remaining glove and peel it off from the inside, creating a "bag" for both gloves.
-
Face Shield: If used, remove the face shield by handling the headband.
-
Lab Coat: Unbutton your lab coat. Shrug it off your shoulders, touching only the inside of the coat. Turn it inside out as you remove it and fold it so the contaminated exterior is contained.
-
Goggles: Remove your goggles by handling the strap.
-
Inner Gloves: Remove the final pair of gloves using the same technique as in step 1.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[9]
Disposal Plan: Completing the Safety Cycle
Proper waste management is a legal requirement and an ethical responsibility to protect the environment and waste handlers.
-
Chemical Waste: All solid this compound and any solutions containing it must be disposed of as hazardous waste.[10] The recommended method for chlorinated aromatic compounds is incineration by a licensed disposal facility.[8]
-
Contaminated Materials: All disposable items that have come into direct contact with the compound, including gloves, weigh paper, and absorbent pads, must be collected in a designated solid hazardous waste container.[10]
-
Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as liquid hazardous waste.[10] After thorough rinsing and air-drying, the container can be managed as non-hazardous waste, pending your institution's specific guidelines.
Summary of PPE Recommendations
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Splash Goggles | Single Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Solution Preparation | Chemical Splash Goggles | Double Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Reaction / Workup | Chemical Splash Goggles & Face Shield | Double Pair Nitrile Gloves | Lab Coat | Not required if in fume hood |
| Large Spill / Ventilation Failure | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gloves | Chemical-Resistant Apron | Required (e.g., APR w/ OV cartridge) |
References
- Benchchem. (n.d.).
- Sigma-Aldrich. (2025).
- United States Biological. (n.d.). This compound CAS: 459218-95-2.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Good Day's Work. (2016). Personal Protective Equipment: Chemical Handling.
- American Chemistry Council. (n.d.). Protective Equipment.
- Merck Millipore. (2025).
- Ammonia Safety & Training Institute. (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
- Bernardo Ecenarro (BESA). (n.d.). Recommended PPE to handle chemicals.
- Synquest Labs. (n.d.). N-Isopropyl-3-fluorobenzamide.
- Sigma-Aldrich. (n.d.). This compound | 459218-95-2.
- ResearchGate. (n.d.). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Merck Millipore. (2025).
- Spectrum Chemical. (2022).
- National Center for Biotechnology Information. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks.
- University of California, Berkeley. (n.d.). Handling fluorinated gases as solid reagents using metal–organic frameworks.
- Chemos GmbH & Co.KG. (2019).
- National Institutes of Health, PubChem. (n.d.). N-Isopropylbenzamide.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Appchem. (n.d.). This compound | 459218-95-2.
- Fisher Scientific. (2024).
- Benchchem. (n.d.). Proper Disposal of N-(3-acetamidophenyl)
- Benchchem. (n.d.).
- Clent Chemical. (n.d.). This compound.
- CymitQuimica. (n.d.). This compound.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Handling fluorinated gases as solid reagents using metal–organic frameworks - American Chemical Society [acs.digitellinc.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
